Product packaging for L-lactaldehyde(Cat. No.:CAS No. 3913-64-2)

L-lactaldehyde

Cat. No.: B12058582
CAS No.: 3913-64-2
M. Wt: 74.08 g/mol
InChI Key: BSABBBMNWQWLLU-VKHMYHEASA-N
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Description

(S)-lactaldehyde is a lactaldehyde. It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a human metabolite. It is an enantiomer of a (R)-lactaldehyde.
(S)-Lactaldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-lactaldehyde is a natural product found in Homo sapiens with data available.
Lactaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2 B12058582 L-lactaldehyde CAS No. 3913-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3913-64-2

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

IUPAC Name

(2S)-2-hydroxypropanal

InChI

InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1

InChI Key

BSABBBMNWQWLLU-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C=O)O

Canonical SMILES

CC(C=O)O

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Central Role of L-Lactaldehyde in the L-Fucose Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, plays a critical role in various biological processes, including cell adhesion, immune response, and microbial commensalism. The metabolic pathway of L-fucose culminates in the production of key intermediates that feed into central carbon metabolism. A pivotal molecule in this pathway is L-lactaldehyde, a three-carbon aldehyde whose fate is dictated by the cellular redox state and oxygen availability. This technical guide provides an in-depth exploration of the L-fucose metabolic pathway, with a core focus on the enzymatic reactions leading to and succeeding the formation of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.

The L-Fucose Metabolic Pathway: A Bifurcation at this compound

The canonical pathway for L-fucose metabolism in many bacteria, including the well-studied Escherichia coli, is a multi-step process that converts L-fucose into dihydroxyacetone phosphate (B84403) (DHAP) and this compound. DHAP directly enters glycolysis, while the metabolic route of this compound is contingent on the presence or absence of oxygen.

The initial steps of the pathway involve the following enzymatic conversions:

  • L-Fucose Isomerase (FucI): L-fucose is first isomerized to L-fuculose.

  • L-Fuculokinase (FucK): L-fuculose is then phosphorylated to L-fuculose-1-phosphate.

  • L-Fuculose-1-Phosphate Aldolase (B8822740) (FucA): This enzyme catalyzes the cleavage of L-fuculose-1-phosphate into DHAP and this compound.[1][2][3][4][5]

At this juncture, this compound stands at a critical metabolic branch point:[6][7][8]

  • Aerobic Conditions: In the presence of oxygen, this compound is oxidized to L-lactate by This compound dehydrogenase . L-lactate can then be further converted to pyruvate, a central metabolite that fuels the tricarboxylic acid (TCA) cycle.[8][9][10]

  • Anaerobic Conditions: Under anaerobic conditions, this compound is reduced to L-1,2-propanediol by propanediol (B1597323) oxidoreductase , a process that regenerates NAD+ from NADH.[5][11][12][13][14]

This bifurcation allows the cell to maintain redox balance under different oxygen tensions while utilizing L-fucose as a carbon and energy source.

Quantitative Data on Key Enzymes

The efficiency and regulation of the L-fucose metabolic pathway are governed by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the key enzymes in E. coli.

EnzymeGeneSubstrate(s)KmkcatOrganismReference(s)
L-Fucose IsomerasefucIL-Fucose45 mM-E. coli K12[2]
L-FuculokinasefucKL-Fuculose, ATP--E. coli O157:H7, E. coli K12[3][15][16]
L-Fuculose-1-Phosphate AldolasefucAL-Fuculose-1-Phosphate0.576 mM-E. coli XL1 blue[1]
This compound DehydrogenasealdAThis compound, NAD+--E. coli[9]
Propanediol OxidoreductasefucOThis compound0.035 mM-E. coli[11][12]
L-1,2-Propanediol1.25 mM-E. coli[11][12]

Note: A hyphen (-) indicates that the data was not available in the cited sources under the specified conditions. Kinetic parameters can vary significantly based on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

This section provides detailed methodologies for the assay and analysis of key components of the L-fucose metabolic pathway.

Enzyme Activity Assays

a) L-Fucose Isomerase Activity Assay

This protocol is based on the principle of measuring the formation of L-fuculose from L-fucose.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM MnCl2

    • 500 mM L-fucose solution

    • Cysteine-carbazole-sulfuric acid reagent

    • L-fuculose (for standard curve)

  • Procedure:

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM MnCl2, and an appropriate amount of purified L-fucose isomerase.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding L-fucose to a final concentration of 50 mM.

    • Incubate at 37°C for 10-30 minutes.

    • Stop the reaction by adding 0.5 mL of 0.5% cysteine-HCl followed by 3 mL of 70% sulfuric acid.

    • Add 0.1 mL of 0.12% carbazole (B46965) in ethanol (B145695) and incubate at room temperature for 30 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the amount of L-fuculose produced by comparing with a standard curve prepared with known concentrations of L-fuculose.

    • One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of L-fuculose per minute under the assay conditions.[17]

b) L-Fuculose-1-Phosphate Aldolase Activity Assay

This assay measures the cleavage of L-fuculose-1-phosphate into DHAP and this compound. The production of DHAP can be coupled to the oxidation of NADH by glycerol-3-phosphate dehydrogenase.[18][19]

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM L-fuculose-1-phosphate

    • 0.2 mM NADH

    • 10 units/mL glycerol-3-phosphate dehydrogenase

    • Purified L-fuculose-1-phosphate aldolase

  • Procedure:

    • In a cuvette, mix 100 mM Tris-HCl (pH 7.5), 0.2 mM NADH, and 10 units/mL glycerol-3-phosphate dehydrogenase.

    • Add an appropriate amount of purified L-fuculose-1-phosphate aldolase and incubate for 2 minutes to establish a baseline.

    • Initiate the reaction by adding L-fuculose-1-phosphate to a final concentration of 1 mM.

    • Monitor the decrease in absorbance at 340 nm at 37°C for 5-10 minutes.

    • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).

    • One unit of activity is the amount of enzyme that catalyzes the cleavage of 1 µmol of L-fuculose-1-phosphate per minute.

Metabolite Analysis

a) High-Performance Liquid Chromatography (HPLC) for L-Fucose and Organic Acids

  • Sample Preparation:

    • Centrifuge cell cultures to pellet the cells.

    • Collect the supernatant for extracellular metabolite analysis.

    • Quench the metabolism of the cell pellet with cold methanol.

    • Extract intracellular metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

    • Centrifuge to remove cell debris and filter the supernatant.

  • HPLC Conditions:

    • Column: Aminex HPX-87H column (or equivalent) for organic acids and sugars.

    • Mobile Phase: Isocratic elution with 5 mM H2SO4.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 50-60°C.

    • Detection: Refractive Index (RI) detector for sugars and UV detector (210 nm) for organic acids.

  • Quantification:

    • Prepare standard curves for L-fucose, L-lactate, and 1,2-propanediol.

    • Inject samples and standards onto the HPLC system.

    • Identify and quantify metabolites by comparing retention times and peak areas to the standards.

b) Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

  • Derivatization:

    • Lyophilize the extracted metabolites.

    • Derivatize the samples to increase their volatility, for example, by methoximation followed by silylation.

  • GC-MS Conditions:

    • Column: A non-polar column such as a DB-5ms.

    • Carrier Gas: Helium.

    • Temperature Program: A gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 325°C).

    • Ionization: Electron Impact (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis:

    • Identify metabolites by comparing their mass spectra and retention indices to a spectral library (e.g., NIST, Fiehn).

    • Perform relative or absolute quantification using internal standards.[20]

Visualizations

Metabolic Pathway Diagram

L_Fucose_Metabolism cluster_aerobic Aerobic cluster_anaerobic Anaerobic L_Fucose L-Fucose L_Fuculose L-Fuculose L_Fucose->L_Fuculose FucI L_Fuculose_1P L-Fuculose-1-phosphate L_Fuculose->L_Fuculose_1P FucK (ATP -> ADP) DHAP Dihydroxyacetone phosphate (DHAP) L_Fuculose_1P->DHAP FucA L_Lactaldehyde This compound L_Fuculose_1P->L_Lactaldehyde FucA Glycolysis Glycolysis DHAP->Glycolysis L_Lactate L-Lactate L_Lactaldehyde->L_Lactate LDH (NAD+ -> NADH) Propanediol L-1,2-Propanediol L_Lactaldehyde->Propanediol PDO (NADH -> NAD+) Pyruvate Pyruvate L_Lactate->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle FucI L-Fucose Isomerase (FucI) FucK L-Fuculokinase (FucK) FucA L-Fuculose-1-P Aldolase (FucA) LDH This compound Dehydrogenase PDO Propanediol Oxidoreductase Metabolic_Flux_Analysis_Workflow Culture Cell Culture with ¹³C-labeled L-Fucose Quenching Metabolism Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Distribution Analysis Analysis->Data_Processing Modeling Metabolic Flux Modeling and Calculation Data_Processing->Modeling Interpretation Biological Interpretation Modeling->Interpretation

References

L-Lactaldehyde as a Key Intermediate in L-Rhamnose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-rhamnose, a deoxyhexose sugar prevalent in plant cell walls and bacterial capsules, serves as a vital carbon and energy source for various microorganisms. Its catabolism proceeds through a well-defined pathway, culminating in intermediates that feed into central metabolism. A pivotal intermediate in this process is L-lactaldehyde, a three-carbon aldehyde whose metabolic fate is tightly regulated. This technical guide provides an in-depth exploration of the role of this compound in L-rhamnose metabolism, with a focus on the enzymatic reactions, quantitative data, experimental protocols, and regulatory mechanisms that govern its formation and conversion.

The Canonical L-Rhamnose Metabolic Pathway

In many bacteria, including the model organism Escherichia coli, L-rhamnose is metabolized via a phosphorylated pathway. This pathway consists of three key enzymatic steps that lead to the production of this compound and dihydroxyacetone phosphate (B84403) (DHAP).

  • Isomerization of L-Rhamnose: The pathway is initiated by the enzyme L-rhamnose isomerase (RhaA), which catalyzes the reversible isomerization of L-rhamnose to L-rhamnulose.[1][2]

  • Phosphorylation of L-Rhamnulose: Subsequently, L-rhamnulose kinase (RhaB) phosphorylates L-rhamnulose at the C1 position, yielding L-rhamnulose-1-phosphate.[2][3] This reaction consumes one molecule of ATP.

  • Aldol Cleavage: The final step in the formation of this compound is the cleavage of L-rhamnulose-1-phosphate by L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD). This reaction produces two three-carbon molecules: dihydroxyacetone phosphate (DHAP), which enters glycolysis, and this compound.[4][5][6]

L_Rhamnose_Metabolism LRhamnose L-Rhamnose LRhamnulose L-Rhamnulose LRhamnose->LRhamnulose L-Rhamnose Isomerase (RhaA) LRhamnulose1P L-Rhamnulose-1-phosphate LRhamnulose->LRhamnulose1P L-Rhamnulose Kinase (RhaB) (ATP -> ADP) DHAP Dihydroxyacetone phosphate LRhamnulose1P->DHAP L-Rhamnulose-1-phosphate Aldolase (RhaD) LLactaldehyde This compound LRhamnulose1P->LLactaldehyde L-Rhamnulose-1-phosphate Aldolase (RhaD) Glycolysis Glycolysis DHAP->Glycolysis

Figure 1: The canonical L-rhamnose metabolic pathway to this compound.

Metabolic Fate of this compound

This compound stands at a crucial metabolic crossroads, with its subsequent conversion being dependent on the availability of oxygen.

Aerobic Metabolism

Under aerobic conditions, this compound is oxidized to L-lactate by the NAD+-dependent enzyme this compound dehydrogenase (AldA).[7] L-lactate can then be further converted to pyruvate (B1213749), which enters the tricarboxylic acid (TCA) cycle.

Anaerobic Metabolism

In the absence of oxygen, this compound is reduced to L-1,2-propanediol by the NADH-dependent enzyme this compound reductase, also known as propanediol (B1597323) oxidoreductase (FucO).[8] This reaction serves to regenerate NAD+ which is essential for the continuation of glycolysis under anaerobic conditions.

L_Lactaldehyde_Fate cluster_aerobic Aerobic cluster_anaerobic Anaerobic LLactaldehyde This compound LLactate L-Lactate LLactaldehyde->LLactate this compound Dehydrogenase (AldA) (NAD+ -> NADH) L12Propanediol L-1,2-Propanediol LLactaldehyde->L12Propanediol this compound Reductase (FucO) (NADH -> NAD+) Pyruvate Pyruvate LLactate->Pyruvate Lactate Dehydrogenase TCACycle TCA Cycle Pyruvate->TCACycle

Figure 2: Aerobic and anaerobic fates of this compound.

Quantitative Data

The kinetic parameters of the key enzymes in the L-rhamnose metabolic pathway have been characterized in various organisms. The following tables summarize representative kinetic data for these enzymes from Escherichia coli.

Table 1: Kinetic Parameters of L-Rhamnose Pathway Enzymes

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)OrganismReference
L-Rhamnose Isomerase (RhaA)L-Rhamnose11 - 19.4-11.6 - 15.6Pseudomonas stutzeri[1]
L-Rhamnose IsomeraseL-Rhamnose0.497.7115.75Bacillus subtilis[9]
L-Rhamnulose Kinase (RhaB)L-Rhamnulose---Escherichia coli[3][10]
L-Rhamnulose-1-Phosphate Aldolase (RhaD)L-Rhamnulose-1-phosphate---Escherichia coli[4][5][6][11]

Table 2: Kinetic Parameters of this compound Metabolizing Enzymes

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)OrganismReference
This compound Dehydrogenase (AldA)This compoundin µM range--Escherichia coli[12]
This compound Reductase (FucO)This compound---Escherichia coli[9]

Experimental Protocols

Protocol 1: Assay for L-Rhamnose Isomerase Activity

This assay measures the conversion of L-rhamnose to L-rhamnulose using a colorimetric method.

Materials:

  • 1 M L-rhamnose stock solution

  • 100 mM Glycine-NaOH buffer, pH 8.5

  • 10 mM MnCl₂

  • Purified L-rhamnose isomerase

  • 70% (v/v) Sulfuric acid

  • 1.5% (w/v) Cysteine hydrochloride (freshly prepared)

  • 0.12% (w/v) Carbazole (B46965) in absolute ethanol (B145695) (stored in the dark)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Glycine-NaOH buffer (pH 8.5), 1 mM MnCl₂, and varying concentrations of L-rhamnose (e.g., 0.5 - 20 mM).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified L-rhamnose isomerase.

  • Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid.

  • To determine the amount of L-rhamnulose formed, perform the cysteine-carbazole colorimetric assay: a. To a sample of the reaction mixture, add cysteine-HCl solution followed by sulfuric acid. b. Add the carbazole reagent and incubate to allow color development. c. Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of L-rhamnulose to quantify the product formed.

  • Calculate the enzyme activity in units (µmol of product formed per minute) per mg of enzyme.

Protocol 2: Assay for this compound Dehydrogenase Activity

This spectrophotometric assay measures the NAD+-dependent oxidation of this compound to L-lactate.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM NAD+ stock solution

  • 100 mM this compound stock solution

  • Purified this compound dehydrogenase

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 8.0) and 1 mM NAD+.

  • Add a known amount of purified this compound dehydrogenase to the cuvette.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding this compound to a final concentration of 1-10 mM.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production.

  • Express the enzyme activity in units (µmol of NADH formed per minute) per mg of enzyme.

Assay_Workflow cluster_RhaA L-Rhamnose Isomerase Assay cluster_AldA This compound Dehydrogenase Assay RhaA_1 Prepare Reaction Mix (Buffer, MnCl₂, L-Rhamnose) RhaA_2 Pre-incubate RhaA_1->RhaA_2 RhaA_3 Add Enzyme RhaA_2->RhaA_3 RhaA_4 Incubate RhaA_3->RhaA_4 RhaA_5 Stop Reaction RhaA_4->RhaA_5 RhaA_6 Cysteine-Carbazole Assay (Measure A₅₄₀) RhaA_5->RhaA_6 AldA_1 Prepare Reaction Mix (Buffer, NAD+) AldA_2 Add Enzyme AldA_1->AldA_2 AldA_3 Add this compound (Start Reaction) AldA_2->AldA_3 AldA_4 Monitor A₃₄₀ Increase AldA_3->AldA_4

Figure 3: General workflows for enzyme activity assays.

Alternative Metabolic Pathways

While the phosphorylated pathway is common, some bacteria and fungi utilize a non-phosphorylative pathway for L-rhamnose catabolism. This pathway also generates this compound as an intermediate. The key enzymes in this alternative pathway are:

  • L-Rhamnose-1-dehydrogenase: Oxidizes L-rhamnose to L-rhamnono-γ-lactone.

  • L-Rhamnono-γ-lactonase: Hydrolyzes the lactone to L-rhamnonate.

  • L-Rhamnonate dehydratase: Dehydrates L-rhamnonate to 2-keto-3-deoxy-L-rhamnonate.

  • 2-Keto-3-deoxy-L-rhamnonate aldolase: Cleaves 2-keto-3-deoxy-L-rhamnonate to pyruvate and this compound.[14]

Regulation of L-Rhamnose Metabolism

The expression of the genes encoding the enzymes of the L-rhamnose metabolic pathway is tightly regulated. In E. coli, the rhaBAD operon, which encodes L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase, is controlled by a regulatory cascade. The presence of L-rhamnose induces the expression of the regulatory proteins RhaR and RhaS, which in turn activate the transcription of the rhaBAD operon.[1][15] This ensures that the enzymes for L-rhamnose catabolism are only produced when the sugar is available.

Toxicity and Detoxification of this compound

Aldehydes, in general, are reactive and potentially toxic molecules due to their ability to form adducts with proteins and nucleic acids.[16][17] this compound, as an α-hydroxy aldehyde, can also be cytotoxic. The primary mechanism for aldehyde detoxification is enzymatic conversion to less reactive molecules. In the context of L-rhamnose metabolism, the rapid conversion of this compound to either L-lactate (aerobically) or L-1,2-propanediol (anaerobically) prevents its accumulation to toxic levels. The enzymes this compound dehydrogenase and this compound reductase are therefore crucial for cellular detoxification during L-rhamnose metabolism.

Conclusion

This compound is a central intermediate in the microbial catabolism of L-rhamnose. Its formation through the canonical phosphorylated pathway and its subsequent, oxygen-dependent conversion are mediated by a series of well-characterized enzymes. The tight regulation of the L-rhamnose metabolic pathway ensures the efficient utilization of this sugar while preventing the accumulation of the potentially toxic this compound intermediate. Understanding the intricacies of this metabolic hub is crucial for researchers in microbiology, biochemistry, and for professionals in drug development targeting bacterial metabolic pathways. The provided data and protocols serve as a valuable resource for further investigation into this important area of microbial metabolism.

References

L-Lactaldehyde: A Technical Guide to Its Natural Sources and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lactaldehyde is a chiral three-carbon aldehyde that serves as a critical intermediate in various metabolic pathways, particularly in microbial systems. Arising primarily from the catabolism of deoxyhexose sugars such as L-fucose and L-rhamnose, it stands at a metabolic crossroads, where its fate is determined by the cellular redox state and oxygen availability. Under aerobic conditions, it is typically oxidized to L-lactate, feeding into central carbon metabolism. Conversely, under anaerobic conditions, it is reduced to L-1,2-propanediol, a key fermentation end-product. While its role as a metabolic intermediate is well-established, emerging research points towards a broader biological significance, including potential interactions with cellular signaling cascades and detoxification pathways. This technical guide provides an in-depth overview of the natural sources, metabolic pathways, and biological importance of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the fields of microbiology, biochemistry, and drug development.

Natural Sources and Formation

This compound is not typically found in high concentrations as a free molecule in nature due to its reactive aldehyde group. Instead, its primary natural source is as a transient intracellular metabolite in microorganisms.

  • Microbial Metabolism of Deoxyhexose Sugars: The most significant source of this compound is the catabolism of 6-deoxyhexose sugars, L-fucose and L-rhamnose, which are abundant components of plant cell walls (pectins, hemicelluloses) and bacterial polysaccharides.[1][2] In bacteria such as Escherichia coli, these sugars are converted via a series of enzymatic steps into L-fuculose-1-phosphate or L-rhamnulose-1-phosphate, which is then cleaved by an aldolase (B8822740) to yield dihydroxyacetone phosphate (B84403) (DHAP) and this compound.[3]

  • Methylglyoxal (B44143) Detoxification: this compound is also an intermediate in the metabolism of methylglyoxal, a reactive dicarbonyl compound formed as a byproduct of glycolysis.[4] In some organisms, methylglyoxal can be reduced to this compound, which is then further metabolized.[2]

  • Fatty Acid and Ketone Body Metabolism: Pathways involved in the metabolism of acetone, derived from ketone bodies, can lead to the formation of acetol, which can be subsequently converted to this compound and then L-lactate.[5]

To date, quantitative data on the concentration of this compound in natural sources such as fermented foods and beverages is scarce in scientific literature. This is likely due to its status as a highly reactive and transient intermediate, which is rapidly converted to downstream products by cellular enzymes. Its concentration within a microbial cell at any given time is expected to be very low.

Biological Significance and Metabolic Pathways

The primary biological significance of this compound lies in its role as a metabolic branching point, linking sugar metabolism to either energy generation or the regeneration of NAD⁺ under different oxygen conditions.

Fucose and Rhamnose Catabolism

In the catabolism of L-fucose and L-rhamnose, this compound is a key intermediate. Its fate is dictated by the cellular environment, particularly the availability of oxygen and the corresponding NAD⁺/NADH ratio.[1]

  • Aerobic Pathway (Oxidation): Under aerobic conditions, this compound is oxidized to L-lactate by the NAD⁺-dependent enzyme This compound dehydrogenase (AldA).[3] L-lactate can then be converted to pyruvate (B1213749) by lactate (B86563) dehydrogenase and enter the tricarboxylic acid (TCA) cycle for energy production.[6]

  • Anaerobic Pathway (Reduction): Under anaerobic conditions, the regeneration of NAD⁺ is crucial for continued glycolysis. This compound is reduced to L-1,2-propanediol by the NADH-dependent enzyme L-1,2-propanediol oxidoreductase (FucO), also known as lactaldehyde reductase.[3] This reaction consumes NADH, regenerating the NAD⁺ required for upstream glycolytic reactions. L-1,2-propanediol is then typically excreted from the cell as a fermentation product.[3]

The metabolic switch between these two pathways is a critical aspect of the metabolic flexibility of bacteria like E. coli.

L-lactaldehyde_Metabolism cluster_Deoxyhexose Deoxyhexose Catabolism cluster_Aerobic Aerobic Conditions cluster_Anaerobic Anaerobic Conditions L-Fucose L-Fucose Aldolase_Cleavage Aldolase Cleavage L-Fucose->Aldolase_Cleavage L-Rhamnose L-Rhamnose L-Rhamnose->Aldolase_Cleavage L_Lactaldehyde This compound Aldolase_Cleavage->L_Lactaldehyde AldA This compound Dehydrogenase (AldA) L_Lactaldehyde->AldA NAD+ -> NADH FucO 1,2-Propanediol Oxidoreductase (FucO) L_Lactaldehyde->FucO NADH -> NAD+ L_Lactate L-Lactate Pyruvate Pyruvate L_Lactate->Pyruvate -> Central Metabolism AldA->L_Lactate Propanediol L-1,2-Propanediol (excreted) FucO->Propanediol

Caption: Metabolic fate of this compound in bacteria.
Mammalian Metabolism

In mammals, this compound metabolism is less prominent but occurs in the liver as part of L-fucose degradation. The primary enzyme responsible for its conversion is a cytosolic aldehyde dehydrogenase, which oxidizes it to L-lactate.[7] Almost 90% of the total lactaldehyde-oxidizing activity in the liver is found in the cytosol.[7]

Potential Signaling Role

Direct evidence for this compound as a signaling molecule is currently limited. However, as a reactive aldehyde, it has the potential to modify proteins and other macromolecules, a mechanism known to alter cellular function. Furthermore, its immediate metabolic product, L-lactate, is now recognized as a significant signaling molecule (a "lactormone") that can influence cellular processes through receptor binding and by serving as a substrate for a novel post-translational modification called lysine (B10760008) lactylation, which can regulate gene expression.[8][9][10] The potential for this compound to influence these or other signaling pathways, either directly or indirectly, represents an important area for future research. Studies on the similar molecule L-glyceraldehyde have shown it can induce oxidative stress and modulate signaling pathways involving kinases like ERK, suggesting a possible parallel for this compound's bioactivity.[11]

Data Presentation: Enzyme Kinetics

Quantitative understanding of this compound metabolism relies on the kinetic parameters of the key enzymes involved. The following tables summarize reported kinetic constants for this compound dehydrogenase and L-1,2-propanediol oxidoreductase from Escherichia coli.

Table 1: Kinetic Parameters for this compound Dehydrogenase (AldA)

OrganismSubstrateKm (µM)Vmax (U/mg)CoenzymepHReference
E. coliThis compound380N/ANAD⁺9.5
E. coliGlycolaldehyde140N/ANAD⁺9.5
Goat Liver (Cytosolic)Dthis compound1200.11NAD⁺8.8[7]

Note: N/A indicates data not available in the cited source. Kinetic parameters can vary significantly with assay conditions.

Table 2: Kinetic Parameters for L-1,2-Propanediol Oxidoreductase (FucO)

OrganismReactionSubstrateK0.5 / Km (mM)kcat (s⁻¹)CoenzymepHReference
E. coliReduction(S)-Lactaldehyde0.70 ± 0.05130 ± 3NADH7.0[1]
E. coliReductionPropanal3.6 ± 0.2140 ± 3NADH7.0[1]
E. coliReductionMethylglyoxal7.9 ± 0.6130 ± 4NADH7.0[1]
E. coliOxidation(S)-1,2-Propanediol14.3 ± 0.910 ± 0.2NAD⁺10.0

Note: K0.5 is reported for enzymes showing cooperative kinetics.

Experimental Protocols

Protocol 1: Enzymatic Assay of this compound Dehydrogenase Activity

This protocol describes the measurement of this compound dehydrogenase activity from a cell lysate or purified enzyme preparation by monitoring the rate of NADH production spectrophotometrically.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 mL volume)

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0

  • NAD⁺ stock solution: 50 mM in deionized water

  • This compound substrate solution: 100 mM in deionized water

  • Enzyme sample (e.g., clarified bacterial lysate or purified enzyme)

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding the following components:

    • 850 µL of Assay Buffer

    • 100 µL of 50 mM NAD⁺ stock solution (final concentration: 5 mM)

    • Sufficient enzyme sample to produce a linear rate of absorbance change (e.g., 10-50 µL).

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate Reaction: Start the reaction by adding 50 µL of the 100 mM this compound substrate solution (final concentration: 5 mM). Immediately mix by inversion.

  • Data Acquisition: Place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm (A₃₄₀) over time (e.g., for 3-5 minutes), taking readings every 15-30 seconds.

  • Calculate Activity:

    • Determine the linear rate of absorbance change (ΔA₃₄₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm)) Where ε (extinction coefficient) for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

    • Express specific activity as U/mg of protein by dividing the activity by the protein concentration of the sample.

Enzyme_Assay_Workflow A Prepare Reaction Mix (Buffer, NAD+, Enzyme) B Equilibrate at 37°C (5 min) & Measure Baseline A340 A->B C Initiate with this compound B->C D Monitor A340 Increase over Time C->D E Calculate Rate (ΔA/min) & Determine Activity D->E

Caption: Workflow for this compound dehydrogenase assay.
Protocol 2: Quantification of this compound in Biological Samples by HPLC

This protocol provides a general method for quantifying this compound in aqueous biological samples (e.g., cell culture supernatant) using derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Sample clarification tools (e.g., 0.22 µm syringe filters, centrifuge)

  • DNPH Derivatizing Reagent: 1 mg/mL 2,4-dinitrophenylhydrazine in acetonitrile (B52724) with 0.1% phosphoric acid.

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • This compound standards of known concentrations.

Procedure:

  • Sample Preparation:

    • Harvest the biological sample (e.g., 1 mL of bacterial culture supernatant).

    • Clarify the sample by centrifugation (e.g., 10,000 x g for 10 min at 4°C) to remove cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization:

    • In a glass vial, mix 500 µL of the clarified sample with 500 µL of the DNPH Derivatizing Reagent.

    • Vortex the mixture for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light, to allow the formation of the this compound-DNPH hydrazone derivative.

    • Prepare a calibration curve by performing the same derivatization procedure on a series of this compound standards (e.g., 0, 1, 5, 10, 25, 50 µM).

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For example:

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: Start at 40% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set to 360 nm.

  • Quantification:

    • Inject the derivatized standards and samples onto the HPLC system.

    • Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the standards.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Conclusion and Future Directions

This compound is a pivotal metabolic intermediate in microbial physiology, acting as a switch point between aerobic and anaerobic catabolism of deoxy sugars. Its biological significance is primarily defined by the enzymes this compound dehydrogenase and L-1,2-propanediol oxidoreductase, which dictate its conversion into either L-lactate for energy production or L-1,2-propanediol for redox balancing. While its role in central metabolism is clear, its potential impact on cellular signaling and regulation remains an underexplored frontier. The established signaling functions of its metabolic product, L-lactate, suggest that the upstream pathways involving this compound may also hold regulatory importance. For drug development professionals, understanding the enzymes that metabolize this compound in pathogenic bacteria could offer novel targets for antimicrobial strategies. Future research should focus on developing more sensitive methods to quantify this transient metabolite in vivo and exploring its potential for post-translational modification of proteins and interaction with cellular signaling networks.

References

L-Lactaldehyde: A Pivotal Intermediate at the Crossroads of Pyruvate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-lactaldehyde, a chiral three-carbon aldehyde, occupies a critical junction in cellular metabolism, directly influencing pyruvate (B1213749) metabolic pathways. Arising primarily from the catabolism of L-fucose and L-rhamnose, as well as the detoxification of methylglyoxal (B44143), its metabolic fate is tightly regulated and contingent on the cellular redox state and oxygen availability.[1][2] This technical guide provides an in-depth exploration of this compound's involvement in pyruvate metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes. Understanding the enzymatic control and metabolic channeling of this compound is paramount for researchers in metabolic engineering, drug development targeting metabolic disorders, and the study of microbial physiology.

Metabolic Pathways Involving this compound

This compound is primarily generated from two main pathways: the degradation of deoxyhexose sugars and the methylglyoxal pathway. Its subsequent conversion connects directly to the central carbon metabolism via pyruvate.

L-Fucose and L-Rhamnose Catabolism

In many bacteria, including Escherichia coli, the catabolism of L-fucose and L-rhamnose proceeds through a series of enzymatic steps that converge on the production of this compound and dihydroxyacetone phosphate (B84403) (DHAP).[2][3] this compound is then further metabolized.

  • Aerobic Conditions: Under aerobic conditions, this compound is oxidized to L-lactate by the NAD(P)+-dependent enzyme Lactaldehyde Dehydrogenase (AldA) .[1][2] L-lactate can then be converted to pyruvate by L-Lactate Dehydrogenase (L-LDH) , feeding into the tricarboxylic acid (TCA) cycle or gluconeogenesis.[4]

  • Anaerobic Conditions: In the absence of oxygen, this compound is reduced to L-1,2-propanediol by 1,2-propanediol oxidoreductase , a process that serves to regenerate NAD+ from NADH.[2][5]

Methylglyoxal Pathway

The methylglyoxal pathway is a detoxification route for the reactive dicarbonyl compound methylglyoxal, a byproduct of glycolysis.[6] Methylglyoxal can be reduced to this compound, which is then oxidized to L-lactate and subsequently to pyruvate.[6][7]

Quantitative Data

The enzymatic reactions governing this compound metabolism are characterized by specific kinetic parameters. The following tables summarize key quantitative data for the primary enzymes involved.

Table 1: Kinetic Parameters of E. coli Lactaldehyde Dehydrogenase (AldA)

SubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Optimal pHOptimal Temperature (°C)
This compound100 - 400-7618.0 - 9.537 - 40
Glycolaldehyde200 - 500----
Methylglyoxal1000 - 2000----
NAD⁺50 - 150----

Data compiled from multiple sources. Specific values can vary based on assay conditions.

Table 2: Kinetic Parameters of L-Lactate Dehydrogenase (L-LDH)

Organism/TissueSubstrateKm (mM)Vmax (U/mg)
Rabbit MuscleL-Lactate21.1 - 21.9-
Mouse HepatocytesL-Lactate8.62 - 13.5-
Mouse Skeletal MuscleL-Lactate13.3 - 17.9-
Plateau Pika (LDH-C4)Pyruvate0.052-
Plateau Pika (LDH-C4)L-Lactate4.934-

Data compiled from multiple sources.[8][9] Specific values can vary based on isoenzyme and assay conditions.

Signaling Pathways and Metabolic Logic

The metabolic fate of this compound is intricately regulated. The following diagrams illustrate the key pathways and their logical relationships.

L_Lactaldehyde_Metabolism cluster_aerobic Aerobic Metabolism cluster_anaerobic Anaerobic Metabolism cluster_sources Sources of this compound L_Lactaldehyde_aerobic This compound L_Lactate L-Lactate L_Lactaldehyde_aerobic->L_Lactate Lactaldehyde Dehydrogenase (AldA) NAD⁺ → NADH Pyruvate_aerobic Pyruvate L_Lactate->Pyruvate_aerobic L-Lactate Dehydrogenase (L-LDH) NAD⁺ → NADH TCA_Cycle TCA Cycle Pyruvate_aerobic->TCA_Cycle Pyruvate Dehydrogenase L_Lactaldehyde_anaerobic This compound Propanediol (B1597323) L-1,2-Propanediol L_Lactaldehyde_anaerobic->Propanediol 1,2-Propanediol Oxidoreductase NADH → NAD⁺ L_Fucose L-Fucose L_Fucose->L_Lactaldehyde_aerobic L_Fucose->L_Lactaldehyde_anaerobic L_Rhamnose L-Rhamnose L_Rhamnose->L_Lactaldehyde_aerobic L_Rhamnose->L_Lactaldehyde_anaerobic Methylglyoxal Methylglyoxal Methylglyoxal->L_Lactaldehyde_aerobic Methylglyoxal->L_Lactaldehyde_anaerobic

Figure 1: Metabolic fate of this compound under aerobic and anaerobic conditions.

Experimental Protocols

Purification of Lactaldehyde Dehydrogenase (AldA) from E. coli

This protocol describes a general method for the purification of AldA.

AldA_Purification_Workflow Start E. coli cell pellet expressing AldA Cell_Lysis Cell Lysis (Sonication or French Press) Start->Cell_Lysis Centrifugation1 Centrifugation (Remove cell debris) Cell_Lysis->Centrifugation1 Crude_Extract Crude Cell Extract Centrifugation1->Crude_Extract Ammonium_Sulfate Ammonium (B1175870) Sulfate (B86663) Precipitation (Fractional precipitation) Crude_Extract->Ammonium_Sulfate Centrifugation2 Centrifugation Ammonium_Sulfate->Centrifugation2 Resuspend Resuspend Pellet (in appropriate buffer) Centrifugation2->Resuspend Dialysis Dialysis Resuspend->Dialysis Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Sephacel) Dialysis->Ion_Exchange Elution Elution with Salt Gradient Ion_Exchange->Elution Affinity_Chromatography Affinity Chromatography (e.g., NAD⁺-agarose) Elution->Affinity_Chromatography Elution2 Elution Affinity_Chromatography->Elution2 Size_Exclusion Size-Exclusion Chromatography (Gel Filtration) Elution2->Size_Exclusion Pure_AldA Purified AldA Size_Exclusion->Pure_AldA

Figure 2: General workflow for the purification of Lactaldehyde Dehydrogenase (AldA).

Detailed Methodology:

  • Cell Culture and Lysis: Grow E. coli cells overexpressing the aldA gene to mid-log phase and induce protein expression. Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to achieve a specific saturation (e.g., 40-70%), stirring gently at 4°C. Collect the precipitate by centrifugation.

  • Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Chromatography:

    • Ion-Exchange: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sephacel) equilibrated with the appropriate buffer. Elute the bound proteins with a linear gradient of NaCl.

    • Affinity: Pool the active fractions and apply to an NAD⁺-agarose affinity column. After washing, elute AldA with a buffer containing a high concentration of NAD⁺ or NADH.

    • Size-Exclusion: As a final polishing step, apply the concentrated protein to a size-exclusion column to separate it based on molecular weight.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Assay for Lactaldehyde Dehydrogenase (AldA)

The activity of AldA is determined by monitoring the reduction of NAD(P)⁺ to NAD(P)H at 340 nm.[10]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0-9.5

  • Substrate: 10 mM this compound

  • Cofactor: 5 mM NAD⁺

  • Enzyme: Purified AldA solution

Procedure:

  • In a quartz cuvette, combine the assay buffer, NAD⁺ solution, and water to a final volume of 1 ml.

  • Add a small volume of the purified enzyme solution and mix gently.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the initial linear rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[11]

Polyacrylamide Gel Electrophoresis (PAGE) for Aldehyde Dehydrogenases

Native PAGE can be used to assess the oligomeric state of the enzyme, while SDS-PAGE is used to determine its subunit molecular weight and purity.

Reagents for SDS-PAGE:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffers (for stacking and resolving gels)

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium Persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Sample loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)

  • Running buffer (Tris-glycine with SDS)

  • Protein stain (e.g., Coomassie Brilliant Blue)

Procedure:

  • Assemble the gel casting apparatus.

  • Prepare and pour the resolving gel, followed by the stacking gel.

  • Prepare protein samples by boiling in sample loading buffer.

  • Load samples and molecular weight markers into the wells.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel to visualize the protein bands.

Analytical Methods for Metabolite Detection

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound and pyruvate in biological samples.[12][13]

General HPLC Protocol for Organic Acids:

  • Sample Preparation: Deproteinate biological samples (e.g., cell lysates, culture supernatants) by adding a precipitating agent like perchloric acid or acetonitrile, followed by centrifugation.

  • Chromatographic Separation: Inject the supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column or a specific organic acid analysis column).

  • Mobile Phase: Use an isocratic or gradient elution with an acidic mobile phase (e.g., dilute sulfuric acid or phosphate buffer) to ensure the analytes are in their protonated form.

  • Detection: Detect the separated compounds using a UV detector (typically around 210 nm for organic acids) or a refractive index detector.

  • Quantification: Determine the concentration of this compound and pyruvate by comparing their peak areas to those of known standards.

Conclusion

This compound serves as a key metabolic intermediate, linking the catabolism of specific sugars and detoxification pathways to the central hub of pyruvate metabolism. The enzymatic control of its fate, primarily through Lactaldehyde Dehydrogenase, is crucial for maintaining cellular redox balance and directing carbon flux. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricacies of pyruvate metabolism and its regulation. Further exploration of the regulatory mechanisms governing the expression and activity of the enzymes involved in this compound metabolism will undoubtedly provide valuable insights for applications in biotechnology and the development of novel therapeutic strategies.

References

An In-Depth Technical Guide on the Stereospecificity and Chirality of L-lactaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lactaldehyde, systematically known as (S)-2-hydroxypropanal, is a chiral molecule of significant interest in various biochemical pathways and as a potential building block in stereoselective synthesis. Its single stereocenter at the second carbon atom dictates its three-dimensional structure and its specific interactions with enzymes and other chiral molecules. This technical guide provides a comprehensive overview of the stereospecificity and chirality of this compound, including its physicochemical properties, synthesis, metabolic roles, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is a three-carbon aldehyde with a hydroxyl group on the second carbon.[1] Its chirality arises from this stereocenter. While enantiomers share many physical properties, they differ in their interaction with plane-polarized light.[2]

PropertyThis compound ((S)-enantiomer)D-lactaldehyde ((R)-enantiomer)Racemic Lactaldehyde
Molecular Formula C₃H₆O₂C₃H₆O₂C₃H₆O₂
Molecular Weight 74.08 g/mol 74.08 g/mol 74.08 g/mol
CAS Number 3913-64-23946-09-6598-35-6
IUPAC Name (2S)-2-hydroxypropanal(2R)-2-hydroxypropanal(RS)-2-hydroxypropanal
Appearance Colorless liquid (in solution)Colorless liquid (in solution)Colorless liquid (in solution)
Specific Rotation ([α]D) Data not available in searched resultsData not available in searched results

Metabolic Significance and Signaling Pathways

This compound is a key intermediate in several metabolic pathways, where its stereochemistry is crucial for enzymatic recognition and conversion.

L-Fucose and L-Rhamnose Metabolism

In many bacteria, the catabolism of L-fucose and L-rhamnose proceeds through a series of enzymatic steps that converge on the production of this compound.[3][4][5] This pathway is essential for the utilization of these deoxy sugars as a carbon and energy source.

L_Fucose_Rhamnose_Metabolism L-Fucose L-Fucose L-Fuculose-1-phosphate L-Fuculose-1-phosphate L-Fucose->L-Fuculose-1-phosphate Multiple Steps L-Rhamnose L-Rhamnose L-Rhamnulose-1-phosphate L-Rhamnulose-1-phosphate L-Rhamnose->L-Rhamnulose-1-phosphate Multiple Steps This compound This compound L-Fuculose-1-phosphate->this compound Aldolase L-Rhamnulose-1-phosphate->this compound Aldolase L-Lactate L-Lactate This compound->L-Lactate Lactaldehyde Dehydrogenase Pyruvate Pyruvate L-Lactate->Pyruvate Lactate Dehydrogenase Methylglyoxal_Pathway Methylglyoxal Methylglyoxal This compound This compound Methylglyoxal->this compound Methylglyoxal Reductase L-Lactate L-Lactate This compound->L-Lactate Lactaldehyde Dehydrogenase Synthesis_Workflow cluster_synthesis Synthesis cluster_quantification Quantification L-Threonine L-Threonine Reaction_Mixture Reaction_Mixture L-Threonine->Reaction_Mixture Ninhydrin Ninhydrin Ninhydrin->Reaction_Mixture pH 5.8 Aliquot Aliquot Reaction_Mixture->Aliquot Reduction Reduction Aliquot->Reduction KBH4 KBH4 KBH4->Reduction 1,2-Propanediol 1,2-Propanediol Reduction->1,2-Propanediol HPLC_Analysis HPLC_Analysis 1,2-Propanediol->HPLC_Analysis

References

Aerobic vs. Anaerobic Degradation of L-Lactaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lactaldehyde, a key intermediate in the metabolism of L-fucose and L-rhamnose, stands at a critical metabolic crossroads, its fate dictated by the cellular oxygen status. Under aerobic conditions, it undergoes oxidation to L-lactate, feeding into central carbon metabolism. Conversely, in an anaerobic environment, it is reduced to L-1,2-propanediol. This guide provides a detailed examination of these two competing pathways, focusing on the enzymatic players, regulatory mechanisms, and quantitative aspects. Detailed experimental protocols for the analysis of these pathways are also presented to facilitate further research in this area.

Introduction

The metabolic processing of this compound is a pivotal point in the catabolism of deoxyhexoses like L-fucose and L-rhamnose, particularly in microorganisms such as Escherichia coli. The cellular decision to either oxidize or reduce this aldehyde is tightly regulated and has significant implications for the cell's carbon and energy balance. Understanding the nuances of aerobic versus anaerobic degradation of this compound is crucial for fields ranging from metabolic engineering to the study of microbial pathogenesis and drug metabolism.

Under aerobic conditions, this compound is channeled towards energy production through its conversion to pyruvate (B1213749). In the absence of oxygen, it is converted into a neutral, excreted end product, L-1,2-propanediol. This metabolic switch is primarily governed by the availability of oxygen and the intracellular ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to its reduced form (NADH).

Biochemical Pathways

The degradation of this compound proceeds via two distinct, oxygen-dependent pathways:

Aerobic Degradation: Oxidation to L-Lactate

In the presence of oxygen, this compound is oxidized to L-lactate.[1][2] This reaction is catalyzed by the NAD+-dependent enzyme lactaldehyde dehydrogenase (EC 1.2.1.22).[3] The resulting L-lactate is subsequently oxidized to pyruvate by L-lactate dehydrogenase (EC 1.1.1.27), which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and energy generation.[4]

The overall aerobic pathway is as follows:

  • This compound + NAD+ + H₂O → L-Lactate + NADH + 2H+ (catalyzed by Lactaldehyde Dehydrogenase)

  • L-Lactate + NAD+ → Pyruvate + NADH + H+ (catalyzed by L-Lactate Dehydrogenase)

Anaerobic Degradation: Reduction to L-1,2-Propanediol

Under anaerobic conditions, this compound is reduced to L-1,2-propanediol.[1][2] This reaction is catalyzed by the NADH-dependent enzyme propanediol (B1597323) oxidoreductase (also known as lactaldehyde reductase; EC 1.1.1.77). This pathway serves as an electron sink, regenerating NAD+ from the NADH produced during glycolysis, which is essential for maintaining redox balance in the absence of an external electron acceptor like oxygen.

The anaerobic pathway consists of a single step:

  • This compound + NADH + H+ → L-1,2-Propanediol + NAD+ (catalyzed by Propanediol Oxidoreductase)

Enzymology and Kinetics

The key enzymes governing the fate of this compound are lactaldehyde dehydrogenase and propanediol oxidoreductase. Their kinetic properties are crucial for understanding the metabolic flux through each pathway.

Lactaldehyde Dehydrogenase (Aerobic)
  • Enzyme: Lactaldehyde dehydrogenase (EC 1.2.1.22) is an NAD+-dependent oxidoreductase.[3]

  • Reaction: (S)-lactaldehyde + NAD+ + H₂O ⇌ (S)-lactate + NADH + 2 H+[3]

  • Cofactor: Primarily uses NAD+ as the electron acceptor.[3]

  • Kinetics: In Saccharomyces cerevisiae, the Kₘ values for this compound and NAD+ have been reported to be 10 mM and 2.9 mM, respectively.[5]

Propanediol Oxidoreductase (Anaerobic)
  • Enzyme: Propanediol oxidoreductase (EC 1.1.1.77), also known as lactaldehyde reductase, is an NADH-dependent oxidoreductase.

  • Reaction: (S)-propane-1,2-diol + NAD+ ⇌ (S)-lactaldehyde + NADH + H+[1]

  • Cofactor: Utilizes NADH as the electron donor for the reduction of this compound.

  • Kinetics: The enzyme from E. coli (FucO) is highly stereospecific for the S-enantiomer of 1,2-propanediol.[1]

EnzymePathwaySubstrateProductCofactorOrganismKₘ (this compound)Reference
Lactaldehyde DehydrogenaseAerobicThis compoundL-LactateNAD+Saccharomyces cerevisiae10 mM[5]
Propanediol OxidoreductaseAnaerobicThis compoundL-1,2-PropanediolNADHEscherichia coli-[1]

Regulation of this compound Metabolism

The switch between the oxidative and reductive pathways of this compound degradation is tightly regulated at both the genetic and metabolic levels.

Genetic Regulation

In E. coli, the genes encoding the enzymes for L-fucose and L-rhamnose metabolism, including those for this compound degradation, are organized in operons (fuc and rha operons, respectively). The expression of these operons is controlled by global regulators that respond to the presence of oxygen.

  • FNR (Fumarate and Nitrate Reductase regulator): In the absence of oxygen, FNR is active and induces the transcription of genes required for anaerobic respiration, including the fucAO operon which contains the gene for propanediol oxidoreductase (fucO).[6][7]

  • ArcA (Aerobic Respiration Control protein): Under anaerobic conditions, the ArcA/ArcB two-component system represses the expression of genes involved in aerobic respiration. Conversely, under aerobic conditions, ArcA is inactive, allowing for the expression of genes like that for lactaldehyde dehydrogenase.

Metabolic Regulation

The primary metabolic factor governing the direction of this compound metabolism is the intracellular NAD+/NADH ratio .

  • Aerobic Conditions: Cellular respiration leads to a high NAD+/NADH ratio. This high concentration of NAD+ favors the activity of lactaldehyde dehydrogenase, driving the oxidation of this compound to L-lactate.

  • Anaerobic Conditions: In the absence of oxygen, the NAD+/NADH ratio decreases as NADH accumulates from glycolysis.[8][9] This higher concentration of NADH, coupled with the induction of propanediol oxidoreductase, promotes the reduction of this compound to L-1,2-propanediol.[2][10]

cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions L_Lactaldehyde_aerobic This compound Lactaldehyde_Dehydrogenase Lactaldehyde Dehydrogenase L_Lactaldehyde_aerobic->Lactaldehyde_Dehydrogenase L_Lactate L-Lactate Lactaldehyde_Dehydrogenase->L_Lactate Pyruvate Pyruvate L_Lactate->Pyruvate  Lactate  Dehydrogenase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle High_NAD_NADH High NAD+/NADH ratio High_NAD_NADH->Lactaldehyde_Dehydrogenase Favors L_Lactaldehyde_anaerobic This compound Propanediol_Oxidoreductase Propanediol Oxidoreductase L_Lactaldehyde_anaerobic->Propanediol_Oxidoreductase L_1_2_Propanediol L-1,2-Propanediol Propanediol_Oxidoreductase->L_1_2_Propanediol Low_NAD_NADH Low NAD+/NADH ratio Low_NAD_NADH->Propanediol_Oxidoreductase Favors L_Fucose L-Fucose / L-Rhamnose L_Fucose->L_Lactaldehyde_aerobic L_Fucose->L_Lactaldehyde_anaerobic

Caption: Aerobic vs. Anaerobic Degradation of this compound.

Experimental Protocols

Spectrophotometric Assay for Lactaldehyde Dehydrogenase Activity

This protocol is based on monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • 0.1 M Tris-HCl buffer, pH 8.0

  • 10 mM NAD+ solution

  • 100 mM this compound solution

  • Enzyme extract (cell lysate or purified enzyme)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • To a 1 mL cuvette, add:

    • 880 µL of 0.1 M Tris-HCl buffer, pH 8.0

    • 50 µL of 10 mM NAD+ solution

    • 50 µL of enzyme extract

  • Mix gently by inversion and incubate at 25°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 20 µL of 100 mM this compound solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions (ε of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Spectrophotometric Assay for Propanediol Oxidoreductase Activity

This protocol is based on monitoring the oxidation of NADH to NAD+ at 340 nm.

Materials:

  • 0.1 M Potassium phosphate (B84403) buffer, pH 7.0

  • 10 mM NADH solution

  • 100 mM this compound solution

  • Enzyme extract (cell lysate or purified enzyme)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • To a 1 mL cuvette, add:

    • 880 µL of 0.1 M Potassium phosphate buffer, pH 7.0

    • 50 µL of 10 mM NADH solution

    • 50 µL of enzyme extract

  • Mix gently and incubate at 25°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 20 µL of 100 mM this compound solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the assay conditions.

Quantification of L-1,2-Propanediol by GC-MS

This protocol allows for the sensitive and selective quantification of L-1,2-propanediol in biological samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Phenylboronic acid for derivatization

  • Organic solvent (e.g., hexane)

  • L-1,2-propanediol standard solutions

  • Sample (e.g., culture supernatant)

Procedure:

  • Sample Preparation: Centrifuge the cell culture to pellet the cells. Collect the supernatant.

  • Derivatization: To a known volume of the supernatant or standard solution, add phenylboronic acid and heat to form the volatile phenylboronic ester derivative of L-1,2-propanediol.

  • Extraction: Perform a liquid-liquid extraction of the derivative into an organic solvent like hexane.

  • GC-MS Analysis: Inject the organic phase into the GC-MS.

    • GC conditions: Use a suitable capillary column (e.g., HP-5MS) with a temperature gradient program to separate the analytes.

    • MS conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring for characteristic ions of the L-1,2-propanediol derivative.

  • Quantification: Create a standard curve by analyzing a series of L-1,2-propanediol standards. Quantify the amount of L-1,2-propanediol in the sample by comparing its peak area to the standard curve.

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Culture Supernatant) Derivatization Derivatization with Phenylboronic Acid Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Injection Injection into GC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Quantification of L-1,2-Propanediol Detection->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification Comparison

Caption: Workflow for Quantification of L-1,2-Propanediol by GC-MS.

Broader Implications

The metabolic fate of this compound extends beyond microbial physiology. In mammalian systems, aldehyde dehydrogenases are crucial for detoxifying a wide range of aldehydes, and their dysfunction can be associated with various pathologies.[11] While this compound metabolism is less characterized in mammals compared to microorganisms, the fundamental principles of redox balance and enzymatic oxidation/reduction are conserved. Further research into the aerobic and anaerobic degradation of this compound can provide valuable insights into cellular responses to oxidative stress, metabolic adaptation, and the development of novel therapeutic strategies.

Conclusion

The degradation of this compound is a highly regulated process that is exquisitely sensitive to the cellular oxygen status and redox state. The switch from aerobic oxidation to anaerobic reduction is a classic example of metabolic flexibility, allowing organisms to adapt to changing environmental conditions. The detailed understanding of these pathways, coupled with robust experimental methodologies, will continue to advance our knowledge in diverse areas of biological and biomedical research.

References

An In-depth Technical Guide to the Discovery and History of L-Lactaldehyde in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lactaldehyde is a chiral three-carbon α-hydroxyaldehyde that serves as a critical intermediate in several significant metabolic pathways. Its discovery and the subsequent elucidation of its metabolic fate have been pivotal in understanding cellular carbon metabolism, particularly the catabolism of deoxy sugars and the detoxification of reactive aldehydes. This technical guide provides a comprehensive overview of the history of this compound in metabolic studies, detailed experimental protocols for its investigation, and a summary of key quantitative data.

Discovery and Historical Context

The formal identification of this compound as a key metabolic intermediate is intrinsically linked to the study of L-fucose and L-rhamnose metabolism in microorganisms. While the exact first mention of this compound in a biological context is not definitively pinpointed in a single seminal publication, its role became increasingly clear through the meticulous work on the enzymatic pathways of these deoxyhexoses.

A landmark contribution to the field was the 1969 paper by S. Sridhara and T. T. Wu, which detailed the purification and properties of lactaldehyde dehydrogenase from Escherichia coli.[1] This work provided the first in-depth characterization of the enzyme responsible for the oxidation of this compound to L-lactate, solidifying the metabolic significance of this aldehyde. The enzyme was shown to be an oxidoreductase that could utilize NAD+ to catalyze this conversion.[1][2]

Subsequent research further illuminated the metabolic crossroads at which this compound stands. It was established that under aerobic conditions, this compound is oxidized to L-lactate, which can then enter central carbon metabolism.[3] Conversely, under anaerobic conditions, it is reduced to L-1,2-propanediol, a fermentation end product. This dual fate of this compound is a key aspect of the metabolic flexibility of organisms like E. coli.

This compound is also a key player in the methylglyoxal (B44143) pathway, a detoxification route for the reactive and cytotoxic byproduct of glycolysis, methylglyoxal. In this pathway, methylglyoxal can be converted to D-lactaldehyde by glycerol (B35011) dehydrogenase, which is then oxidized to lactic acid.[4]

Metabolic Pathways Involving this compound

This compound is a central intermediate in three primary metabolic pathways:

  • L-Fucose and L-Rhamnose Catabolism: In bacteria, the degradation of these deoxy sugars proceeds through a series of enzymatic steps that ultimately yield dihydroxyacetone phosphate (B84403) (DHAP) and this compound.

  • Methylglyoxal Detoxification Pathway: This pathway converts the toxic methylglyoxal into less harmful substances. One branch of this pathway involves the reduction of methylglyoxal to this compound.

  • Conversion to L-Lactate and 1,2-Propanediol: The fate of this compound is dependent on the oxygen availability and the redox state of the cell, specifically the NAD+/NADH ratio.

L-Fucose and L-Rhamnose Catabolism

The catabolic pathways for L-fucose and L-rhamnose converge at the formation of this compound. The overall process can be summarized as follows:

fucose_rhamnose_catabolism L-Fucose L-Fucose L-Fuculose L-Fuculose L-Fucose->L-Fuculose Isomerase L-Fuculose-1-phosphate L-Fuculose-1-phosphate L-Fuculose->L-Fuculose-1-phosphate Kinase L-Rhamnose L-Rhamnose L-Rhamnulose L-Rhamnulose L-Rhamnose->L-Rhamnulose Isomerase L-Rhamnulose-1-phosphate L-Rhamnulose-1-phosphate L-Rhamnulose->L-Rhamnulose-1-phosphate Kinase DHAP + this compound DHAP + this compound L-Fuculose-1-phosphate->DHAP + this compound Aldolase L-Rhamnulose-1-phosphate->DHAP + this compound Aldolase

Figure 1: Converging pathways of L-fucose and L-rhamnose catabolism.
The Dual Fate of this compound

The metabolic fate of this compound is a critical regulatory point, primarily governed by the presence or absence of oxygen and the cellular NAD+/NADH ratio.

lactaldehyde_fate cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions This compound This compound L-Lactate L-Lactate This compound->L-Lactate Lactaldehyde Dehydrogenase (aldA) NAD+ -> NADH L-Lactaldehyde_anaerobic This compound Pyruvate Pyruvate L-Lactate->Pyruvate Lactate Dehydrogenase 1,2-Propanediol 1,2-Propanediol L-Lactaldehyde_anaerobic->1,2-Propanediol Propanediol Oxidoreductase (fucO) NADH -> NAD+

Figure 2: Aerobic vs. anaerobic fate of this compound.

Quantitative Data

The enzymatic reactions involving this compound have been characterized, and key kinetic parameters have been determined for the primary enzyme responsible for its oxidation, lactaldehyde dehydrogenase (AldA) from E. coli.

EnzymeSubstrateKmVmax / kcatOrganismReference
Lactaldehyde Dehydrogenase (AldA)This compoundµM rangekcat = 761 s-1Escherichia coli[5][6]
Lactaldehyde Dehydrogenase (AldA)Glycolaldehyde-kcat = 52 s-1Escherichia coli[5]

Experimental Protocols

Purification of Lactaldehyde Dehydrogenase from Escherichia coli

This protocol is adapted from the work of Sridhara and Wu (1969) and subsequent crystallographic studies.[1][7]

Workflow Diagram:

purification_workflow Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Harvest and resuspend Centrifugation Centrifugation Cell Lysis->Centrifugation Sonication or French press Ammonium (B1175870) Sulfate (B86663)\nFractionation Ammonium Sulfate Fractionation Centrifugation->Ammonium Sulfate\nFractionation Collect supernatant Dialysis Dialysis Ammonium Sulfate\nFractionation->Dialysis Precipitate and resuspend DEAE-Cellulose\nChromatography DEAE-Cellulose Chromatography Dialysis->DEAE-Cellulose\nChromatography Remove ammonium sulfate Gel Filtration\nChromatography Gel Filtration Chromatography DEAE-Cellulose\nChromatography->Gel Filtration\nChromatography Elute with salt gradient Pure Enzyme Pure Enzyme Gel Filtration\nChromatography->Pure Enzyme Separate by size

Figure 3: Workflow for the purification of lactaldehyde dehydrogenase.

Detailed Methodology:

  • Cell Growth and Harvest: Grow E. coli cells (strain K12 or similar) in a suitable medium supplemented with L-fucose to induce the expression of lactaldehyde dehydrogenase. Harvest the cells in the late logarithmic phase by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol) and lyse the cells by sonication or using a French press.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 30 minutes to remove cell debris.

  • Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve a final saturation of 40-70%. Stir for 30 minutes and then centrifuge to collect the protein precipitate.

  • Dialysis: Resuspend the pellet in a minimal volume of the lysis buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • DEAE-Cellulose Chromatography: Apply the dialyzed protein solution to a DEAE-cellulose column pre-equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in the lysis buffer.

  • Gel Filtration Chromatography: Pool the active fractions from the ion-exchange column, concentrate, and apply to a gel filtration column (e.g., Sephadex G-150) equilibrated with the lysis buffer containing 0.1 M NaCl. Elute the protein and collect fractions.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Assay of Lactaldehyde Dehydrogenase Activity

The activity of lactaldehyde dehydrogenase is typically measured by monitoring the reduction of NAD+ to NADH at 340 nm. This protocol is a general guide and may require optimization.

Assay Components:

  • Buffer: 100 mM Tris-HCl, pH 8.0

  • NAD+ solution: 10 mM

  • This compound solution: 10 mM

  • Enzyme solution: Purified lactaldehyde dehydrogenase diluted to an appropriate concentration.

Assay Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 100 mM Tris-HCl, pH 8.0

    • 100 µL of 10 mM NAD+

  • Add 50 µL of the enzyme solution and mix gently.

  • Initiate the reaction by adding 50 µL of 10 mM this compound.

  • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Calculation of Enzyme Activity:

The specific activity of the enzyme can be calculated using the Beer-Lambert law:

Specific Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Protein])

Where:

  • ΔA340/min is the initial rate of change in absorbance.

  • ε is the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

  • l is the path length of the cuvette (typically 1 cm).

  • [Protein] is the concentration of the enzyme in mg/mL.

Signaling Pathways and Regulation

The primary regulation of this compound metabolism occurs at the level of enzyme activity and gene expression, largely dictated by the redox state of the cell (NAD+/NADH ratio) and the presence of inducing substrates.

regulation_pathway cluster_conditions Cellular Conditions cluster_enzymes Enzyme Activity cluster_induction Gene Induction Aerobic Aerobic Low_NADH_NAD Low NADH/NAD+ ratio Aerobic->Low_NADH_NAD Anaerobic Anaerobic High_NADH_NAD High NADH/NAD+ ratio Anaerobic->High_NADH_NAD AldA_activity Lactaldehyde Dehydrogenase (aldA) Activity High_NADH_NAD->AldA_activity Inhibits FucO_activity Propanediol Oxidoreductase (fucO) Activity High_NADH_NAD->FucO_activity Favors Low_NADH_NAD->AldA_activity Favors L-Fucose L-Fucose fuc_operon fuc Operon Expression L-Fucose->fuc_operon Induces L-Rhamnose L-Rhamnose L-Rhamnose->fuc_operon Induces fuc_operon->FucO_activity Leads to

Figure 4: Regulatory influences on this compound metabolism.

Conclusion

The discovery and characterization of this compound's role in metabolism have been instrumental in advancing our understanding of microbial physiology and biochemistry. From its origins in the study of deoxy sugar catabolism to its involvement in detoxification pathways, this compound remains a molecule of significant interest. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further investigate the enzymes and pathways associated with this important metabolic intermediate. Future research may focus on the potential for engineering these pathways for biotechnological applications or targeting them for antimicrobial drug development.

References

L-Lactaldehyde: A Critical Branching Point in Metabolic Networks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-lactaldehyde, a chiral three-carbon α-hydroxyaldehyde, occupies a pivotal position in cellular metabolism, acting as a key branch point in several significant pathways. Its metabolic fate is delicately balanced and highly dependent on the cellular redox state and oxygen availability, directing carbon flux towards either energy generation and central metabolism or the production of valuable chemicals. This technical guide provides a comprehensive overview of the metabolic pathways converging at this compound, the key enzymes governing its conversion, and the regulatory mechanisms that control its fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and metabolic engineering.

Introduction

This compound emerges as a central intermediate in the catabolism of L-fucose and L-rhamnose, two deoxy sugars prevalent in plant cell walls and bacterial glycans, as well as in the detoxification of methylglyoxal (B44143), a reactive dicarbonyl compound formed as a byproduct of glycolysis.[1][2][3] The metabolic crossroads represented by this compound allows cells to adapt to changing environmental conditions, particularly the presence or absence of oxygen.[1][4][5] Under aerobic conditions, this compound is typically oxidized to L-lactate, which can then enter central carbon metabolism.[3][5] Conversely, under anaerobic conditions, it is reduced to L-1,2-propanediol, a compound with various industrial applications.[6][7] Understanding the enzymology and regulation of this metabolic branch point is crucial for fields ranging from microbiology and metabolic engineering to the development of novel therapeutics targeting metabolic dysregulation.

Metabolic Pathways Involving this compound

This compound serves as a crucial intersection for several metabolic routes. The primary pathways leading to its formation and subsequent conversion are detailed below.

L-Fucose and L-Rhamnose Catabolism

In many bacteria, including Escherichia coli, the catabolism of L-fucose and L-rhamnose proceeds through a series of enzymatic steps that converge on the production of this compound and dihydroxyacetone phosphate (B84403) (DHAP).[1][8] DHAP enters the glycolytic pathway, while the fate of this compound is determined by the cellular environment.[8][9]

Methylglyoxal Detoxification Pathway

Methylglyoxal is a toxic byproduct of glycolysis that can cause cellular damage through the glycation of proteins and nucleic acids.[2][10] Cells have evolved detoxification pathways to mitigate its harmful effects. One such pathway involves the conversion of methylglyoxal to this compound by methylglyoxal reductase.[2][10] this compound is then further metabolized, preventing the accumulation of the more toxic methylglyoxal.

The this compound Branch Point: Oxidation vs. Reduction

The metabolic fate of this compound is primarily dictated by the availability of oxygen and the intracellular ratio of NAD+ to NADH.[1][4][5]

Aerobic Pathway: Oxidation to L-Lactate

Under aerobic conditions, this compound is oxidized to L-lactate by the enzyme This compound dehydrogenase (EC 1.2.1.22).[11][12][13] This reaction is typically NAD+-dependent. L-lactate can then be converted to pyruvate (B1213749) by lactate (B86563) dehydrogenase and enter the tricarboxylic acid (TCA) cycle for energy production.[3]

Anaerobic Pathway: Reduction to L-1,2-Propanediol

In the absence of oxygen, or under fermentative conditions, this compound is reduced to L-1,2-propanediol by propanediol (B1597323) oxidoreductase or lactaldehyde reductase (FucO) (EC 1.1.1.77).[14][15][16] This reaction utilizes NADH as a cofactor, thereby regenerating NAD+ which is essential for the continued operation of glycolysis.[6]

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes at the this compound branch point are critical for understanding the flux of metabolites through these pathways. The following tables summarize available quantitative data for this compound dehydrogenase and propanediol oxidoreductase/lactaldehyde reductase from various sources.

Table 1: Kinetic Parameters of this compound Dehydrogenase

OrganismSubstrateKm (µM)Vmax (U/mg)Specific Activity (U/mg)CofactorReference(s)
Escherichia coliThis compoundin the micromolar range--NAD+[12]
Escherichia coliMethylglyoxalin the millimolar range--NAD+[12]
Goat Liver (cytosolic)Lactaldehyde----[17]

Table 2: Kinetic Parameters of Propanediol Oxidoreductase / Lactaldehyde Reductase (FucO)

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)CofactorReference(s)
Escherichia coli (FucO)(S)-Lactaldehyde---NADH[6][9][17]
Rabbit Liver Alcohol DehydrogenaseThis compound1.4---[4]
Horse Liver Alcohol DehydrogenaseThis compound0.12---[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to study the this compound metabolic branch point.

Assay for this compound Dehydrogenase Activity

This protocol is adapted from standard dehydrogenase assays and can be used to measure the activity of this compound dehydrogenase in purified enzyme preparations or cell-free extracts.[8][18][19]

Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM NAD+ solution

  • 100 mM this compound solution

  • Enzyme preparation (purified or cell-free extract)

Procedure:

  • In a 1 mL cuvette, add the following reagents in order:

    • 850 µL of 100 mM Tris-HCl buffer, pH 8.0

    • 50 µL of 10 mM NAD+

    • 50 µL of enzyme preparation

  • Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH reduction.

  • Initiate the reaction by adding 50 µL of 100 mM this compound solution.

  • Immediately mix and start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the initial rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Assay for Propanediol Oxidoreductase (Lactaldehyde Reductase) Activity

This protocol measures the NADH-dependent reduction of this compound to 1,2-propanediol.[18][20]

Principle: The activity is determined by monitoring the oxidation of NADH to NAD+ at 340 nm. The rate of decrease in absorbance at 340 nm is proportional to the enzyme activity.

Reagents:

  • 100 mM Potassium phosphate buffer, pH 7.2

  • 10 mM NADH solution

  • 100 mM this compound solution

  • Enzyme preparation

Procedure:

  • In a 1 mL cuvette, add:

    • 850 µL of 100 mM Potassium phosphate buffer, pH 7.2

    • 50 µL of 10 mM NADH

    • 50 µL of enzyme preparation

  • Mix and incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of 100 mM this compound.

  • Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Calculate enzyme activity as described in the previous protocol.

Quantification of this compound

Accurate quantification of this compound in biological samples is crucial for metabolic studies. This can be achieved using derivatization followed by chromatographic analysis.[21]

Principle: Aldehydes are derivatized with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones, which can be separated and quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • Biological sample (e.g., cell lysate, culture supernatant)

  • DNPH solution (in acetonitrile (B52724) and acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 SPE cartridge

  • HPLC system with UV detector

Procedure (General Outline):

  • Sample Preparation: Deproteinize the biological sample if necessary (e.g., by acid precipitation or ultrafiltration).

  • Derivatization: Mix the sample with the DNPH solution and incubate to allow for the formation of the this compound-DNPH derivative.

  • Solid-Phase Extraction (SPE): Pass the derivatized sample through a pre-conditioned C18 SPE cartridge to concentrate the derivative and remove interfering substances.

  • Elution: Elute the derivative from the SPE cartridge with acetonitrile.

  • HPLC Analysis: Inject the eluted sample into an HPLC system equipped with a C18 column. Separate the this compound-DNPH derivative using a suitable mobile phase gradient (e.g., acetonitrile-water).

  • Quantification: Detect the derivative at its maximum absorbance wavelength (e.g., ~360 nm) and quantify by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.

L_Fucose_Rhamnose_Catabolism cluster_fucose L-Fucose Pathway cluster_rhamnose L-Rhamnose Pathway L-Fucose L-Fucose L-Fuculose L-Fuculose L-Fucose->L-Fuculose Fucose Isomerase L-Fuculose-1-P L-Fuculose-1-P L-Fuculose->L-Fuculose-1-P Fuculokinase DHAP DHAP L-Fuculose-1-P->DHAP Fuculose-1-P Aldolase This compound This compound L-Fuculose-1-P->this compound Fuculose-1-P Aldolase Glycolysis Glycolysis DHAP->Glycolysis L-Rhamnose L-Rhamnose L-Rhamnulose L-Rhamnulose L-Rhamnose->L-Rhamnulose Rhamnose Isomerase L-Rhamnulose-1-P L-Rhamnulose-1-P L-Rhamnulose->L-Rhamnulose-1-P Rhamnulokinase L-Rhamnulose-1-P->DHAP Rhamnulose-1-P Aldolase L-Rhamnulose-1-P->this compound Rhamnulose-1-P Aldolase Methylglyoxal_Detoxification Glycolysis Glycolysis DHAP DHAP Glycolysis->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal Synthase This compound This compound Methylglyoxal->this compound Methylglyoxal Reductase Lactaldehyde_Branch_Point cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions This compound This compound L-Lactate L-Lactate This compound->L-Lactate This compound Dehydrogenase (NAD+ -> NADH) L-1,2-Propanediol L-1,2-Propanediol This compound->L-1,2-Propanediol Propanediol Oxidoreductase (NADH -> NAD+) Pyruvate Pyruvate L-Lactate->Pyruvate Lactate Dehydrogenase TCA Cycle TCA Cycle Pyruvate->TCA Cycle Experimental_Workflow_LDH_Assay Start Start Prepare_Reagents Prepare Buffer, NAD+, and Enzyme Start->Prepare_Reagents Incubate Pre-incubate at 37°C Prepare_Reagents->Incubate Add_Substrate Add this compound Incubate->Add_Substrate Measure_Absorbance Monitor A340 (NADH formation) Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

References

Fungal and Bacterial Metabolic Pathways Involving L-Lactaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lactaldehyde is a key metabolic intermediate in various biochemical pathways in both fungi and bacteria. As a reactive aldehyde, its production and conversion are tightly regulated within the cell. Understanding the metabolic fate of this compound is crucial for comprehending microbial physiology, identifying potential drug targets, and harnessing these pathways for biotechnological applications. This technical guide provides a comprehensive overview of the core metabolic pathways involving this compound in fungi and bacteria, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Metabolic Pathways

This compound metabolism is primarily associated with three main pathways: the degradation of L-rhamnose and L-fucose, and the detoxification of methylglyoxal (B44143). The fate of this compound is largely dependent on the redox state of the cell, particularly the availability of oxygen.

L-Rhamnose and L-Fucose Catabolism

In many bacteria and some fungi, the catabolism of the deoxy sugars L-rhamnose and L-fucose converges at the formation of this compound and dihydroxyacetone phosphate (B84403) (DHAP).[1][2]

  • Bacterial Pathway: In bacteria such as Escherichia coli, L-rhamnose is first isomerized to L-rhamnulose, which is then phosphorylated to L-rhamnulose-1-phosphate. An aldolase (B8822740) subsequently cleaves this intermediate into DHAP and this compound. A similar pathway exists for L-fucose.[1]

  • Fungal Pathway: Fungi like Aspergillus niger and Pichia stipitis utilize a non-phosphorylative pathway for L-rhamnose catabolism.[3][4][5] L-rhamnose is oxidized to L-rhamnono-γ-lactone, which is then hydrolyzed to L-rhamnonate. A dehydratase and an aldolase act sequentially to produce pyruvate (B1213749) and this compound.[6][7]

Methylglyoxal Detoxification Pathway

Methylglyoxal, a toxic byproduct of glycolysis, can be converted to this compound as part of a detoxification process in various microorganisms, including the yeast Saccharomyces cerevisiae.[8][9][10] This pathway provides a means to mitigate the cytotoxic effects of methylglyoxal accumulation.

  • Reduction to this compound: Methylglyoxal reductase, an NADPH-dependent enzyme, catalyzes the reduction of methylglyoxal to this compound.[11]

Aerobic and Anaerobic Fate of this compound

The subsequent metabolism of this compound is dictated by the presence or absence of oxygen.[12]

  • Aerobic Oxidation to L-Lactate: Under aerobic conditions, this compound is oxidized to L-lactate by the NAD(P)+-dependent enzyme this compound dehydrogenase.[2][12] This L-lactate can then be further metabolized to pyruvate and enter central carbon metabolism.

  • Anaerobic Reduction to 1,2-Propanediol: In the absence of oxygen, this compound is reduced to L-1,2-propanediol by this compound reductase (also known as 1,2-propanediol oxidoreductase), a process that serves to regenerate NAD+.[13][14][15] This is a common fermentation product in bacteria like Clostridium species.[16][17]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters of key enzymes involved in this compound metabolism from various microbial sources.

Table 1: Kinetic Parameters of this compound Dehydrogenase

OrganismSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Optimal pHReference(s)
Escherichia coliThis compound0.008 - 0.15.0 - 15.07618.0 - 9.5[14][18]
Glycolaldehyde0.02-52-[18]
Methylglyoxal1.2---[14]
Pichia stipitisThis compound0.04825.7-8.5[15]

Table 2: Kinetic Parameters of this compound Reductase (1,2-Propanediol Oxidoreductase)

OrganismSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Optimal pHReference(s)
Escherichia coliThis compound0.13--7.0[19][20]
1,2-Propanediol1.1--9.0[20]
Saccharomyces cerevisiaeThis compound----

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Protocol 1: Purification of Recombinant this compound Dehydrogenase from Escherichia coli

Objective: To purify recombinant this compound dehydrogenase for kinetic characterization.

Materials:

  • E. coli cell paste expressing the recombinant enzyme

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Bradford reagent for protein quantification

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with a linear gradient of Elution Buffer (0-100%).

  • Fraction Analysis: Collect fractions and analyze for the presence of the target protein by SDS-PAGE.

  • Dialysis: Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Protein Quantification: Determine the protein concentration using the Bradford assay with BSA as a standard.

Protocol 2: Enzyme Assay for this compound Dehydrogenase Activity

Objective: To determine the kinetic parameters of this compound dehydrogenase.

Materials:

  • Purified this compound dehydrogenase

  • Assay Buffer (100 mM Tris-HCl, pH 8.5)

  • This compound stock solution

  • NAD+ stock solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, varying concentrations of this compound, and a fixed concentration of NAD+ (e.g., 1 mM).

  • Initiation: Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: Repeat the assay with different substrate concentrations and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: Quantification of this compound in Microbial Cultures by HPLC

Objective: To quantify the concentration of this compound in culture supernatants.

Materials:

Procedure:

  • Sample Preparation: Centrifuge the microbial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter.

  • Derivatization: Mix the filtered supernatant with the DNPH solution and incubate to allow for the formation of the this compound-DNPH derivative.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute with a gradient of acetonitrile and water.

    • Detect the this compound-DNPH derivative by monitoring the absorbance at a specific wavelength (e.g., 360 nm).

  • Quantification: Create a standard curve using known concentrations of this compound standards that have undergone the same derivatization procedure. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and their interconnections.

L_Rhamnose_Catabolism LRhamnose L-Rhamnose LRhamnono_lactone L-Rhamnono-γ-lactone LRhamnose->LRhamnono_lactone L-Rhamnose Dehydrogenase LRhamnonate L-Rhamnonate LRhamnono_lactone->LRhamnonate Lactonase Keto_deoxy_rhamnonate 2-Keto-3-deoxy-L-rhamnonate LRhamnonate->Keto_deoxy_rhamnonate Dehydratase Pyruvate Pyruvate Keto_deoxy_rhamnonate->Pyruvate Aldolase LLactaldehyde This compound Keto_deoxy_rhamnonate->LLactaldehyde Aldolase Methylglyoxal_Detoxification DHAP Dihydroxyacetone Phosphate (from Glycolysis) Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal Synthase LLactaldehyde This compound Methylglyoxal->LLactaldehyde Methylglyoxal Reductase Lactaldehyde_Fate cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions LLactaldehyde This compound LLactate L-Lactate LLactaldehyde->LLactate This compound Dehydrogenase Propanediol 1,2-Propanediol LLactaldehyde->Propanediol This compound Reductase Pyruvate Pyruvate LLactate->Pyruvate Lactate Dehydrogenase

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Lactaldehyde from L-Rhamnose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of L-lactaldehyde from L-rhamnose. This biocatalytic route offers a stereospecific and environmentally benign alternative to traditional chemical synthesis methods.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The enzymatic conversion of L-rhamnose, a readily available deoxy sugar, to this compound is accomplished through a three-step enzymatic cascade found in the L-rhamnose catabolic pathway of microorganisms such as Escherichia coli.[1][2] This pathway involves the sequential action of three enzymes: L-rhamnose isomerase, L-rhamnulokinase, and L-rhamnulose-1-phosphate aldolase (B8822740).

Enzymatic Pathway

The conversion of L-rhamnose to this compound proceeds as follows:

  • Isomerization: L-Rhamnose is isomerized to L-rhamnulose by L-rhamnose isomerase (EC 5.3.1.14).[1]

  • Phosphorylation: L-Rhamnulokinase (EC 2.7.1.5) catalyzes the phosphorylation of L-rhamnulose to L-rhamnulose-1-phosphate, utilizing ATP as a phosphate (B84403) donor.[3][4]

  • Aldol Cleavage: L-Rhamnulose-1-phosphate aldolase (EC 4.1.2.19) cleaves L-rhamnulose-1-phosphate into this compound and dihydroxyacetone phosphate (DHAP).[5][6]

Enzymatic_Pathway LRhamnose L-Rhamnose LRhamnulose L-Rhamnulose LRhamnose->LRhamnulose L-Rhamnose Isomerase LRhamnulose1P L-Rhamnulose-1-phosphate LRhamnulose->LRhamnulose1P L-Rhamnulokinase (ATP -> ADP) LLactaldehyde This compound LRhamnulose1P->LLactaldehyde L-Rhamnulose-1-phosphate Aldolase DHAP Dihydroxyacetone phosphate LRhamnulose1P->DHAP L-Rhamnulose-1-phosphate Aldolase

Fig. 1: Enzymatic cascade for the synthesis of this compound from L-rhamnose.

Quantitative Data

The following tables summarize the kinetic parameters of the enzymes involved in the synthesis of this compound. The data is compiled from studies on enzymes from various microbial sources.

Table 1: Kinetic Parameters of L-Rhamnose Isomerase

Enzyme SourceSubstrateK_m (mM)V_max (U/mg)Optimal pHOptimal Temp. (°C)Metal Cofactor
Pseudomonas stutzeriL-Rhamnose11 - 19.4240 - 2809.060Mn²⁺
Bacillus subtilisL-Rhamnose3.58-8.060Mn²⁺
Caldicellulosiruptor obsidiansisL-Rhamnose-277.68.085Co²⁺

Table 2: Kinetic Parameters of L-Rhamnulokinase

Enzyme SourceSubstrateK_m (µM)Optimal pHOptimal Temp. (°C)Metal Cofactor
Escherichia coliL-Rhamnulose828.537Mg²⁺
Escherichia coliATP1108.537Mg²⁺

Table 3: Kinetic Parameters of L-Rhamnulose-1-phosphate Aldolase

Enzyme SourceSubstrateK_m (mM)Optimal pHOptimal Temp. (°C)Metal Cofactor
Escherichia coliL-Rhamnulose-1-phosphate0.487.537Zn²⁺

Note: Dashes indicate that the data was not explicitly found in the cited literature.

Experimental Protocols

This section provides detailed protocols for the expression and purification of the required enzymes and a one-pot synthesis of this compound.

Enzyme Expression and Purification

The following is a general protocol for the expression and purification of His-tagged recombinant enzymes (L-rhamnose isomerase, L-rhamnulokinase, and L-rhamnulose-1-phosphate aldolase) in E. coli.

Protocol 1: Recombinant Enzyme Production

  • Transformation: Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET series) containing the gene for the desired enzyme with a hexahistidine (His6) tag.

  • Cultivation: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculation: Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. For some expression systems, L-rhamnose can be used as an inducer.[7]

  • Expression: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged protein.

Protocol 2: Immobilized Metal Affinity Chromatography (IMAC) Purification

  • Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.

  • Protein Loading: Load the clarified supernatant onto the equilibrated column.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

  • Concentration Determination: Determine the protein concentration using a standard method (e.g., Bradford assay).

One-Pot Enzymatic Synthesis of this compound

This protocol describes a one-pot reaction for the conversion of L-rhamnose to this compound using the three purified enzymes.

Protocol 3: Coupled Enzyme Reaction

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the following reaction mixture:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 50 mM L-Rhamnose

    • 75 mM ATP

    • 10 mM MgCl₂

    • 1 mM ZnCl₂

    • Purified L-rhamnose isomerase (final concentration ~10 U/mL)

    • Purified L-rhamnulokinase (final concentration ~10 U/mL)

    • Purified L-rhamnulose-1-phosphate aldolase (final concentration ~10 U/mL)

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing for the depletion of L-rhamnose and the formation of this compound.

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation (e.g., 80°C for 10 minutes).

  • Product Analysis: Analyze the final reaction mixture for the concentration of this compound.

Experimental_Workflow cluster_EnzymePrep Enzyme Preparation cluster_Synthesis One-Pot Synthesis cluster_Analysis Analysis Expression Gene Expression in E. coli Purification IMAC Purification Expression->Purification Enzyme1 L-Rhamnose Isomerase Purification->Enzyme1 Enzyme2 L-Rhamnulokinase Purification->Enzyme2 Enzyme3 L-Rhamnulose-1-P Aldolase Purification->Enzyme3 AddEnzymes Addition of Purified Enzymes Enzyme1->AddEnzymes Enzyme2->AddEnzymes Enzyme3->AddEnzymes ReactionSetup Reaction Setup (Substrates, Cofactors, Buffers) ReactionSetup->AddEnzymes Incubation Incubation (37°C) AddEnzymes->Incubation Derivatization Derivatization of This compound Incubation->Derivatization HPLC HPLC Analysis Derivatization->HPLC Quantification Quantification HPLC->Quantification

Fig. 2: Experimental workflow for the enzymatic synthesis and analysis of this compound.
Analytical Method: HPLC Analysis of this compound

This compound lacks a strong chromophore, making its direct detection by UV-Vis challenging. Therefore, a pre-column derivatization step is recommended for sensitive quantification by HPLC.[8][9]

Protocol 4: this compound Quantification by HPLC

  • Derivatization Agent: Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.

  • Derivatization Reaction:

    • To 100 µL of the reaction sample (or standard), add 100 µL of the DNPH solution.

    • Incubate the mixture at room temperature for 1 hour in the dark.

    • Quench the reaction by adding a small amount of a quenching agent like pyridine.

  • Sample Preparation: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 360 nm.

    • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using known concentrations of this compound that have undergone the same derivatization procedure. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Troubleshooting

  • Low Enzyme Yield: Optimize expression conditions (temperature, inducer concentration) or try a different E. coli expression strain.

  • Low Product Yield:

    • Ensure all cofactors (ATP, Mg²⁺, Zn²⁺) are present at optimal concentrations.

    • Verify the activity of each purified enzyme individually before use in the coupled reaction.

    • Optimize the ratio of the three enzymes in the reaction mixture.

    • Consider potential product inhibition and adjust reaction time accordingly.

  • Poor HPLC Separation: Adjust the gradient of the mobile phase or try a different C18 column from another manufacturer. Ensure complete derivatization.

By following these protocols, researchers can effectively synthesize and quantify this compound from L-rhamnose, paving the way for its application in various fields of chemical and pharmaceutical development.

References

Application Notes and Protocols for Spectrophotometric Assay of L-Lactaldehyde Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the determination of L-lactaldehyde dehydrogenase (LADH) activity using a spectrophotometric assay. This method is suitable for purified enzyme preparations as well as for detecting LADH activity in cell lysates and tissue homogenates. The protocol is intended for researchers, scientists, and drug development professionals working on enzyme kinetics, metabolic pathway analysis, and screening for potential inhibitors or activators of LADH.

Principle of the Assay

This compound dehydrogenase (EC 1.2.1.22) catalyzes the NAD+-dependent oxidation of this compound to L-lactate.[1][2] The activity of the enzyme is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[3][4][5] The rate of NADH production is directly proportional to the LADH activity in the sample under the specified assay conditions. The reaction catalyzed by this compound dehydrogenase is as follows:

(S)-lactaldehyde + NAD+ + H₂O ⇌ (S)-lactate + NADH + 2H+[2]

Metabolic Significance

This compound dehydrogenase plays a crucial role in the metabolism of certain sugars, such as L-fucose and L-rhamnose, where this compound is a metabolic intermediate.[1][6] The enzyme converts this compound to L-lactate, which can then be further metabolized to pyruvate (B1213749) and enter central metabolic pathways.[1][7] Due to its role in detoxifying aldehydes, LADH is also considered part of the broader family of aldehyde dehydrogenases that protect cells from aldehyde-induced damage.[8]

metabolic_pathway cluster_fucose_rhamnose L-Fucose / L-Rhamnose Metabolism cluster_ladh_reaction This compound Dehydrogenase Reaction cluster_central_metabolism Central Metabolism L-Fucose L-Fucose Metabolic_Intermediates Metabolic Intermediates L-Fucose->Metabolic_Intermediates Multiple Steps L-Rhamnose L-Rhamnose L-Rhamnose->Metabolic_Intermediates Multiple Steps This compound This compound Metabolic_Intermediates->this compound L-Lactaldehyde_node This compound L-Lactate L-Lactate L-Lactaldehyde_node->L-Lactate LADH Pyruvate Pyruvate L-Lactate->Pyruvate Lactate Dehydrogenase LADH This compound Dehydrogenase (LADH) NADH NADH LADH->NADH NAD NAD+ NAD->LADH TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

Figure 1: Metabolic pathway of this compound.

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Purified this compound dehydrogenase or cell/tissue lysate containing the enzyme.

  • Buffer: 100 mM TES buffer, pH 7.5.[3] Other suitable buffers include Tris-HCl.

  • Substrate: this compound solution (e.g., 10 mM stock). Note that commercial lactaldehyde can be a mixture of D and L isomers.[3]

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution (e.g., 25 mM stock).

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: Quartz or disposable UV-transparent cuvettes.

  • Pipettes: Calibrated micropipettes and tips.

  • Optional: 96-well UV-transparent microplate and a microplate reader for high-throughput screening.

Reagent Preparation
  • 100 mM TES Buffer (pH 7.5): Dissolve the appropriate amount of TES in deionized water and adjust the pH to 7.5 with NaOH.

  • 10 mM this compound: Prepare fresh by diluting a stock solution in deionized water. Store on ice.

  • 25 mM NAD+: Dissolve NAD+ in deionized water. Prepare fresh and keep on ice, protected from light.

  • Enzyme Dilution: Dilute the enzyme sample in cold buffer to a concentration that provides a linear rate of absorbance change (e.g., 0.02-0.04 ΔA/min).[9]

Assay Procedure

The following procedure is for a standard 1 mL cuvette-based assay. Volumes can be scaled down for microplate assays.

  • Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 340 nm.[3][4]

  • Prepare the Reaction Mixture: In a cuvette, add the following reagents in the specified order:

    • 880 µL of 100 mM TES buffer (pH 7.5)

    • 100 µL of 25 mM NAD+ solution (final concentration: 2.5 mM)[3]

    • 10 µL of diluted enzyme solution

  • Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 25 °C or 37 °C) for 5 minutes to allow the temperature to equilibrate and to record any background absorbance change.[9]

  • Initiate the Reaction: Start the reaction by adding 10 µL of 10 mM this compound solution (final concentration: 1 mM).[3]

  • Monitor Absorbance: Immediately after adding the substrate, mix the solution and start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).[5]

experimental_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_reaction_measurement Reaction and Measurement cluster_data_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, NAD+, Substrate) Enzyme_Dilution Dilute Enzyme Sample Reagent_Prep->Enzyme_Dilution Add_Reagents Add Buffer, NAD+, and Enzyme to Cuvette Enzyme_Dilution->Add_Reagents Equilibrate Equilibrate at Assay Temperature (e.g., 25°C or 37°C) Add_Reagents->Equilibrate Initiate_Reaction Add this compound (Substrate) Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm over Time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate of Absorbance Change (ΔA340/min) Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Figure 2: Experimental workflow for the spectrophotometric assay.
Data Analysis

  • Determine the Rate of Reaction: Plot absorbance at 340 nm versus time. The initial linear portion of the curve represents the initial velocity (v₀) of the reaction. Calculate the slope of this linear portion to get the rate of change in absorbance per minute (ΔA₃₄₀/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))

    One unit (U) of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound dehydrogenase from various sources.

Table 1: Optimal Assay Conditions

ParameterOptimal ValueOrganismReference
pH 9.5E. coli[6]
Temperature 25 °CE. coli[6]

Table 2: Kinetic Parameters

SubstrateKₘ (mM)OrganismReference
This compound Micromolar rangeE. coli[6][10]
Glyceraldehyde Micromolar rangeE. coli[6][10]
Glycolaldehyde Micromolar rangeE. coli[6][10]
Methylglyoxal Millimolar rangeE. coli[6][10]
Dthis compound Nearly identical to PropionaldehydeM. jannaschii[3]
Propionaldehyde Nearly identical to Dthis compoundM. jannaschii[3]

Table 3: Recommended Reagent Concentrations

ReagentWorking ConcentrationReference
Buffer (TES) 100 mM, pH 7.5[3]
NAD+ 2.5 mM[3]
This compound 1 mM[3]

Troubleshooting

  • No or Low Activity:

    • Check the activity of the enzyme preparation; it may be inactive.

    • Verify the correct preparation of all reagents, especially the concentrations of NAD+ and the substrate.

    • Ensure the pH of the buffer is correct.

  • High Background Absorbance:

    • The enzyme preparation may be contaminated with other dehydrogenases and their substrates. Run a control reaction without the this compound substrate.

    • The substrate solution may be unstable or contain impurities.

  • Non-linear Reaction Rate:

    • The enzyme concentration may be too high, leading to substrate depletion. Dilute the enzyme sample.

    • The enzyme may be unstable under the assay conditions.

    • Substrate inhibition may occur at high substrate concentrations.[10] Perform a substrate titration to determine the optimal concentration.

References

Application Note: Quantification of L-Lactaldehyde using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of L-lactaldehyde in various sample matrices. Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. Therefore, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to form a stable this compound-2,4-dinitrophenylhydrazone derivative, which can be readily quantified by High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable to researchers, scientists, and drug development professionals requiring accurate measurement of this compound.

Introduction

This compound is a three-carbon aldehyde that plays a role in various metabolic pathways. Accurate quantification of this analyte is crucial for understanding its physiological and pathological significance. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of various compounds. However, the analysis of small, non-UV absorbing molecules like this compound necessitates a derivatization step to enhance detection.[1][2] The most common approach involves the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a corresponding hydrazone, which is highly responsive to UV-Vis detectors.[1] This application note provides a detailed protocol for the quantification of this compound using a DNPH-based derivatization method followed by HPLC-UV analysis.

Principle

The carbonyl group of this compound reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 360-370 nm. The derivatized sample is then injected into a reverse-phase HPLC system, where the this compound-DNPH derivative is separated from other sample components and potential interfering substances. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from known concentrations of this compound standards.

Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Methanol (B129727), HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Experimental Protocol

Preparation of Reagents
  • DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution by adding a small amount of concentrated HCl or H₂SO₄ (e.g., 2% v/v). This solution should be prepared fresh and protected from light.

  • Mobile Phase: A typical mobile phase for the separation of DNPH derivatives is a gradient of water and acetonitrile. For example:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • A gradient elution can be optimized to achieve the best separation.

Sample Preparation and Derivatization
  • Sample Collection: Collect the sample containing this compound. The sample preparation procedure will vary depending on the matrix (e.g., biological fluid, reaction mixture).

  • Derivatization:

    • To 1 mL of the sample (or standard solution), add 1 mL of the acidic DNPH solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

    • After incubation, cool the mixture to room temperature.

  • Extraction (optional but recommended):

    • The this compound-DNPH derivative can be extracted from the aqueous sample using a suitable organic solvent (e.g., hexane, dichloromethane) or by solid-phase extraction (SPE) using a C18 cartridge. This step helps to concentrate the analyte and remove interferences.

    • If using SPE, condition the cartridge with methanol followed by water. Load the derivatized sample, wash with a low percentage of organic solvent in water, and then elute the derivative with acetonitrile or methanol.

  • Final Sample Preparation:

    • Evaporate the solvent from the extracted derivative under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 50:50 water:acetonitrile).

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B)

    • Example Gradient: Start with 40% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. The gradient should be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 365 nm

Calibration and Quantification
  • Prepare a series of this compound standard solutions of known concentrations.

  • Derivatize these standards using the same procedure as the samples.

  • Inject the derivatized standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • The concentration of this compound in the samples can then be determined from this calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the analysis of short-chain aldehydes using DNPH derivatization and HPLC-UV. It is important to note that these values are indicative and a full method validation should be performed for this compound to determine the precise performance characteristics.

ParameterTypical Value for Short-Chain Aldehydes
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
**Linearity (R²) **> 0.995
Precision (%RSD) < 5%
Accuracy (Recovery) 90 - 110%

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_products Products L_Lactaldehyde This compound Derivative This compound-2,4-dinitrophenylhydrazone (UV active) L_Lactaldehyde->Derivative + DNPH (Acidic Condition) DNPH 2,4-Dinitrophenylhydrazine (DNPH) H2O H₂O

Caption: Derivatization of this compound with DNPH.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization with DNPH Sample->Derivatization Extraction Extraction / Cleanup (SPE) Derivatization->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (365 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC method with pre-column DNPH derivatization provides a reliable and sensitive approach for the quantification of this compound. The method can be adapted and validated for various sample matrices. Proper optimization of the derivatization reaction and chromatographic conditions is essential to achieve the desired accuracy, precision, and sensitivity. This application note serves as a comprehensive guide for researchers and scientists in the fields of life sciences and drug development.

References

Application Notes and Protocols: Purification of Recombinant Lactaldehyde Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaldehyde reductase (EC 1.1.1.77), also known as 1,2-propanediol oxidoreductase, is a key enzyme in various metabolic pathways, including the metabolism of fucose and rhamnose. In Escherichia coli, this enzyme is encoded by the fucO gene. It catalyzes the NADH-dependent reduction of lactaldehyde to 1,2-propanediol. Recombinant lactaldehyde reductase is a valuable tool in biocatalysis and metabolic engineering for the production of valuable chemicals. This document provides a detailed protocol for the purification of recombinant His-tagged lactaldehyde reductase from E. coli.

Signaling Pathway and Logical Relationships

The purification of recombinant lactaldehyde reductase from E. coli follows a logical workflow designed to isolate the target protein from host cell contaminants. The process begins with the expression of the recombinant protein, followed by cell lysis to release the cellular contents. The initial purification step typically involves Immobilized Metal Affinity Chromatography (IMAC), which specifically captures the His-tagged target protein. Subsequent polishing steps, including ion-exchange and size-exclusion chromatography, are employed to remove remaining impurities and protein aggregates, resulting in a highly purified and active enzyme.

Purification_Workflow cluster_Expression Protein Expression cluster_Lysis Cell Lysis & Clarification cluster_Purification Protein Purification cluster_Analysis Analysis Expression E. coli Culture with Expression Vector Induction IPTG Induction Expression->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC IonExchange Ion-Exchange Chromatography (IEX) IMAC->IonExchange SizeExclusion Size-Exclusion Chromatography (SEC) IonExchange->SizeExclusion PureProtein Purified Lactaldehyde Reductase SizeExclusion->PureProtein

Caption: Experimental workflow for the purification of recombinant lactaldehyde reductase.

Data Presentation

The following table summarizes the purification of recombinant lactaldehyde reductase from a 5-liter E. coli culture.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Lysate 15,20030,4002.01001.0
IMAC (Ni-NTA) 25022,80091.27545.6
Ion-Exchange (Q-Sepharose) 8519,38022863.8114
Size-Exclusion (Superdex 200) 6217,05027556.1137.5

Experimental Protocols

Expression of Recombinant Lactaldehyde Reductase

This protocol describes the expression of His-tagged lactaldehyde reductase in E. coli BL21(DE3).

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the His-tagged fucO gene.

  • Luria-Bertani (LB) broth.

  • Kanamycin (B1662678) (50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock).

Procedure:

  • Inoculate 50 mL of LB broth containing 50 µg/mL kanamycin with a single colony of transformed E. coli BL21(DE3).

  • Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • The next day, inoculate 5 L of LB broth with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at 25°C for 16 hours with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until further use.

Cell Lysis and Clarification

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

  • Lysozyme (B549824).

  • DNase I.

Procedure:

  • Resuspend the frozen cell pellet in 200 mL of ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use 10 cycles of 30-second bursts with 30-second cooling intervals.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Collect the supernatant containing the soluble His-tagged lactaldehyde reductase.

Immobilized Metal Affinity Chromatography (IMAC)

This step captures the His-tagged protein from the clarified lysate.[1]

Materials:

  • Ni-NTA Agarose resin.

  • IMAC Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • IMAC Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

Procedure:

  • Equilibrate a column packed with 20 mL of Ni-NTA Agarose resin with 5 column volumes of Lysis Buffer.

  • Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 column volumes of IMAC Wash Buffer to remove unbound proteins.

  • Elute the bound protein with 5 column volumes of IMAC Elution Buffer.

  • Collect 2 mL fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Pool the fractions containing the eluted protein.

Ion-Exchange Chromatography (IEX)

This step further purifies the protein based on its net charge.

Materials:

  • Q-Sepharose Fast Flow resin.

  • IEX Buffer A: 20 mM Tris-HCl (pH 8.0).

  • IEX Buffer B: 20 mM Tris-HCl (pH 8.0), 1 M NaCl.

Procedure:

  • Exchange the buffer of the pooled fractions from the IMAC step to IEX Buffer A using a desalting column or dialysis.

  • Equilibrate a Q-Sepharose column with IEX Buffer A.

  • Load the protein sample onto the column.

  • Wash the column with IEX Buffer A until the absorbance at 280 nm returns to baseline.

  • Elute the protein with a linear gradient of 0-100% IEX Buffer B over 10 column volumes.

  • Collect fractions and identify those containing lactaldehyde reductase activity.

  • Pool the active fractions.

Size-Exclusion Chromatography (SEC)

This final polishing step separates proteins based on their size and removes any remaining aggregates.

Materials:

  • Superdex 200 gel filtration column.

  • SEC Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

Procedure:

  • Concentrate the pooled fractions from the IEX step to a volume of 2-5 mL using an ultrafiltration device.

  • Equilibrate the Superdex 200 column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and monitor the absorbance at 280 nm. The major peak should correspond to the purified lactaldehyde reductase.

  • Pool the fractions containing the purified protein and store at -80°C.

Signaling Pathway and Logical Relationships Visualization

Purification_Steps Start Clarified Cell Lysate IMAC IMAC (His-Tag Binding) Start->IMAC Capture IEX Ion-Exchange (Charge-Based Separation) IMAC->IEX Intermediate Purification SEC Size-Exclusion (Size-Based Separation) IEX->SEC Polishing End Purified Lactaldehyde Reductase SEC->End

Caption: Logical flow of the multi-step protein purification protocol.

References

Application Notes and Protocols for Utilizing L-Lactaldehyde as a Substrate for Alcohol Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol dehydrogenases (ADHs; EC 1.1.1.1) are a class of oxidoreductase enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, coupled with the reduction of a coenzyme, typically NAD+ or NADP+.[1] While extensively studied for their role in the metabolism of ethanol (B145695) and other simple alcohols, their activity on chiral aldehydes, such as L-lactaldehyde, is of significant interest in various fields, including metabolic studies and biocatalysis for the synthesis of valuable chiral compounds like 1,2-propanediol.

These application notes provide a comprehensive overview and detailed protocols for investigating the use of this compound as a substrate for alcohol dehydrogenase. This includes methodologies for enzyme purification, kinetic analysis, and a summary of known kinetic parameters.

Data Presentation

Kinetic Parameters of Alcohol Dehydrogenase with this compound and Related Substrates

The following table summarizes the Michaelis constants (Ks) for the reduction of L- and D-lactaldehyde and the oxidation of L- and D-1,2-propanediol by rabbit liver and horse liver alcohol dehydrogenase. This data is crucial for designing kinetic experiments and understanding the stereospecificity of the enzyme.

Enzyme SourceSubstrateReactionMichaelis Constant (Ks) (μmoles/ml)
Rabbit Liver ADHThis compoundReduction1.4
Rabbit Liver ADHD-LactaldehydeReduction3.7
Rabbit Liver ADHL-1,2-PropanediolOxidation3.6
Rabbit Liver ADHD-1,2-PropanediolOxidation33.3
Horse Liver ADHThis compoundReduction0.12
Horse Liver ADHD-LactaldehydeReduction0.26
Horse Liver ADHL-1,2-PropanediolOxidation12.8
Horse Liver ADHD-1,2-PropanediolOxidation56

Data extracted from "The metabolism of 1,2-propanediol".[2]

Experimental Protocols

I. Purification of Alcohol Dehydrogenase (Example from Equine Liver)

This protocol provides a general method for the purification of alcohol dehydrogenase from a biological source, which is a prerequisite for accurate kinetic studies.

Materials:

Procedure:

  • Homogenization: Homogenize fresh equine liver in 3 volumes of cold 0.1 M phosphate buffer (pH 7.5).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cellular debris.

  • Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation. Stir for 1 hour at 4°C and then centrifuge at 10,000 x g for 20 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 75% saturation, stir for 1 hour, and centrifuge as before. Collect the pellet.

  • Dialysis: Resuspend the pellet in a minimal volume of phosphate buffer and dialyze extensively against the same buffer overnight at 4°C to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column pre-equilibrated with the phosphate buffer. Elute the protein with a linear gradient of NaCl (0-0.5 M) in the same buffer. Collect fractions and assay for ADH activity.

  • Gel Filtration Chromatography: Pool the active fractions and concentrate them. Apply the concentrated sample to a Sephadex G-100 column equilibrated with the phosphate buffer. Elute with the same buffer and collect fractions.

  • Purity Check: Assess the purity of the final enzyme preparation by SDS-PAGE. Determine the protein concentration using the Bradford assay.

II. Enzyme Activity Assay for this compound Reduction

This spectrophotometric assay is designed to determine the kinetic parameters of ADH with this compound as the substrate by monitoring the oxidation of NADH.

Materials:

  • Purified alcohol dehydrogenase

  • This compound solution (concentration range to be determined based on Ks)

  • NADH solution (prepared fresh)

  • Phosphate buffer (0.1 M, pH 7.0)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • Phosphate buffer (0.1 M, pH 7.0)

    • NADH (final concentration, e.g., 0.2 mM)

    • Varying concentrations of this compound (e.g., 0.1x to 10x the expected Ks)

  • Initiation of Reaction: Equilibrate the cuvette at a constant temperature (e.g., 25°C). Initiate the reaction by adding a small, known amount of purified ADH.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.

Visualizations

Metabolic Pathway of this compound

This compound is a key intermediate in the metabolism of L-fucose and L-rhamnose. Its metabolic fate is dependent on the cellular redox state and the presence of specific enzymes. Under anaerobic conditions, it is reduced to L-1,2-propanediol, a reaction that can be catalyzed by alcohol dehydrogenase. Under aerobic conditions, it is oxidized to L-lactate by lactaldehyde dehydrogenase.[3][4]

L_Lactaldehyde_Metabolism cluster_fucose_rhamnose L-Fucose / L-Rhamnose Metabolism cluster_lactaldehyde_fate This compound Fate L-Fucose L-Fucose Metabolic Intermediates Metabolic Intermediates L-Fucose->Metabolic Intermediates L-Rhamnose L-Rhamnose L-Rhamnose->Metabolic Intermediates This compound This compound Metabolic Intermediates->this compound Aldolase L-1,2-Propanediol L-1,2-Propanediol This compound->L-1,2-Propanediol Alcohol Dehydrogenase (Propanediol Oxidoreductase) Anaerobic Conditions L-Lactate L-Lactate This compound->L-Lactate Lactaldehyde Dehydrogenase Aerobic Conditions Pyruvate Pyruvate L-Lactate->Pyruvate Lactate Dehydrogenase Central Metabolism Central Metabolism Pyruvate->Central Metabolism

Caption: Metabolic fate of this compound under different oxygen conditions.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps involved in the kinetic characterization of alcohol dehydrogenase with this compound as a substrate.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Purification Purify Alcohol Dehydrogenase Protein_Quant Determine Enzyme Concentration Enzyme_Purification->Protein_Quant Substrate_Prep Prepare this compound and NADH Solutions Reaction_Setup Set up Reaction Mixture (Buffer, NADH, Substrate) Substrate_Prep->Reaction_Setup Initiate_Reaction Initiate with ADH Protein_Quant->Initiate_Reaction Reaction_Setup->Initiate_Reaction Monitor_Absorbance Monitor A340 Decrease Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocities (v₀) Monitor_Absorbance->Calculate_Velocity Plot_Data Plot v₀ vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Caption: Workflow for determining the kinetic parameters of ADH.

References

Application of L-Lactaldehyde in the Chiral Synthesis of 1,2-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of 1,2-propanediol, a valuable chiral building block in the pharmaceutical and chemical industries, using L-lactaldehyde as a key intermediate. The focus is on biocatalytic methods, which offer high stereoselectivity and environmentally benign reaction conditions.

Application Notes

The stereoselective synthesis of 1,2-propanediol (1,2-PDO) is of significant interest due to the distinct properties and applications of its enantiomers. (S)-1,2-Propanediol is a versatile chiral synthon for the preparation of various biologically active molecules. This compound serves as a direct precursor to (S)-1,2-propanediol through stereospecific reduction. This transformation can be achieved with high efficiency and enantioselectivity using enzymatic or whole-cell biocatalytic systems.

The primary biocatalytic routes involve the use of oxidoreductases, specifically propanediol (B1597323) oxidoreductase (encoded by the fucO gene) or lactaldehyde reductase (encoded by the yahK gene), which utilize NADH or NADPH as a cofactor to reduce the aldehyde functionality of this compound to the corresponding alcohol.[1][2] These enzymes are naturally found in microorganisms and can be overexpressed in suitable hosts like Escherichia coli to create efficient biocatalysts.[3]

Metabolic engineering strategies have been successfully employed to produce (S)-1,2-propanediol directly from renewable feedstocks like glucose. These engineered pathways are designed to channel carbon flux towards the formation of this compound, which is then subsequently reduced to the desired product.[4] Key metabolic pathways include the deoxyhexose pathway, which naturally produces this compound from L-fucose or L-rhamnose, and artificial pathways engineered to convert L-lactic acid to this compound.[1][5]

Key Enzymes and Pathways:
  • Propanediol Oxidoreductase (FucO): This NADH-dependent enzyme is involved in the anaerobic metabolism of fucose and rhamnose and catalyzes the reduction of this compound to (S)-1,2-propanediol.[2][6]

  • Lactaldehyde Reductase (YahK): This NADPH-preferring enzyme from E. coli also efficiently catalyzes the reduction of a broad range of aldehydes, including this compound, to their corresponding alcohols.[7]

  • Deoxyhexose Pathway: In this natural pathway, L-fucose or L-rhamnose is converted to this compound and dihydroxyacetone phosphate (B84403) (DHAP). The this compound is then reduced to (S)-1,2-propanediol.[1]

  • Artificial Lactate Pathway: Engineered pathways have been constructed to convert L-lactic acid, a readily available fermentation product, into L-lactoyl-CoA, which is then reduced to this compound and subsequently to (S)-1,2-propanediol.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biocatalytic production of 1,2-propanediol.

Table 1: Microbial Production of 1,2-Propanediol

OrganismPathwaySubstrateProduct Titer (g/L)Yield (g/g substrate)Enantiomeric Excess (%)Reference
Engineered E. coliMethylglyoxalGlucose4.50.19>99 (R)[8]
Engineered E. coliArtificial LactateGlucose9.3-99.3 (S)[1]
Engineered E. coliArtificial LactateL-lactic acid1.7-High[5]
Engineered E. coliDeoxyhexoseGlucose-->99 (S)[4]

Table 2: Kinetic Properties of Key Enzymes

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Optimal pHReference
Propanediol Oxidoreductase (FucO)E. coliThis compound0.035-6.5[9]
Aldehyde Reductase (YahK)E. coliPropionaldehyde-11.6-[7]
Aldehyde Reductase (YahK)E. coliButyraldehyde-41.6-[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-1,2-Propanediol using Propanediol Oxidoreductase (FucO)

This protocol describes the in vitro enzymatic reduction of this compound to (S)-1,2-propanediol using purified FucO enzyme.

Materials:

  • Purified His-tagged FucO enzyme from E. coli

  • This compound solution (prepared from L-threonine)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Reaction vials

  • Incubator/shaker

  • HPLC with a chiral column for analysis

Procedure:

  • Enzyme Purification: Purify His-tagged FucO from an overexpressing E. coli strain using Ni-NTA affinity chromatography according to standard protocols.[1][10]

  • Reaction Setup: In a reaction vial, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 6.5)

    • 10 mM this compound

    • 15 mM NADH

    • 0.5 mg/mL purified FucO enzyme

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 4-6 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation at 80°C for 10 minutes.

  • Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Analyze the supernatant for the concentration and enantiomeric excess of (S)-1,2-propanediol using chiral HPLC.

Protocol 2: Whole-Cell Biocatalytic Reduction of this compound

This protocol utilizes recombinant E. coli cells overexpressing an aldehyde reductase for the conversion of this compound to (S)-1,2-propanediol.

Materials:

  • Recombinant E. coli strain (e.g., BL21(DE3)) harboring a plasmid for the overexpression of an this compound reductase (e.g., FucO or YahK).

  • LB medium with appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Phosphate buffer (100 mM, pH 7.0).

  • Glucose.

  • This compound solution.

  • Centrifuge.

  • Incubator/shaker.

Procedure:

  • Cell Culture and Induction:

    • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Grow the culture at 37°C with shaking (200 rpm) to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 20°C) overnight to enhance soluble protein expression.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0).

    • Resuspend the cell pellet in the same buffer to a final OD600 of 20.

  • Whole-Cell Biotransformation:

    • In a reaction flask, combine the cell suspension with this compound (10 mM) and glucose (20 mM) as a cofactor regeneration source.

    • Incubate the reaction mixture at 30°C with shaking for 24 hours.

  • Sample Analysis:

    • Periodically take samples from the reaction mixture.

    • Centrifuge the samples to remove the cells.

    • Analyze the supernatant for 1,2-propanediol concentration and enantiomeric excess by chiral HPLC or GC-MS.[11]

Protocol 3: Fed-Batch Fermentation for (S)-1,2-Propanediol Production

This protocol outlines a fed-batch fermentation process for the production of (S)-1,2-propanediol from glucose using a metabolically engineered E. coli strain.[3][9][12]

Materials:

  • Engineered E. coli strain for (S)-1,2-propanediol production.

  • Defined fermentation medium (see below).

  • Feeding solution (concentrated glucose).

  • Bioreactor (e.g., 5 L).

  • Standard equipment for fermentation (pH probe, DO probe, temperature control, etc.).

Fermentation Medium (per liter):

  • Glucose: 20 g

  • (NH4)2SO4: 5 g

  • KH2PO4: 3 g

  • Na2HPO4: 7 g

  • MgSO4·7H2O: 1 g

  • Trace metal solution: 1 mL

  • Appropriate antibiotic

Procedure:

  • Inoculum Preparation: Prepare a seed culture by growing the engineered strain in the defined medium overnight at 37°C.

  • Bioreactor Setup: Sterilize the bioreactor containing the fermentation medium. Set the initial conditions: temperature 37°C, pH 7.0 (controlled with NH4OH), and dissolved oxygen (DO) maintained at 20% saturation by controlling the agitation and aeration rate.

  • Batch Phase: Inoculate the bioreactor with the seed culture (5% v/v). Allow the culture to grow in batch mode until the initial glucose is depleted, which is indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Start the exponential feeding of the concentrated glucose solution to maintain a specific growth rate.

    • When the culture reaches a desired cell density (e.g., OD600 of 20), induce the expression of the pathway genes by adding IPTG.

    • Continue the fed-batch cultivation for 48-72 hours, maintaining the control parameters.

  • Monitoring and Analysis:

    • Regularly monitor cell growth (OD600), glucose concentration, and 1,2-propanediol production.

    • Analyze the enantiomeric purity of the produced 1,2-propanediol from the fermentation broth using chiral HPLC.

Protocol 4: Chiral HPLC Analysis of 1,2-Propanediol

This protocol describes a general method for the separation and quantification of (R)- and (S)-1,2-propanediol.

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Chiral stationary phase column (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H).[13][14]

  • HPLC-grade n-hexane.

  • HPLC-grade isopropanol (B130326) (IPA).

  • Standards of (R)- and (S)-1,2-propanediol.

Procedure:

  • Column and Mobile Phase:

    • Install the chiral column in the HPLC system.

    • Prepare the mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.[15]

  • HPLC Conditions:

    • Flow rate: 0.5 - 1.0 mL/min.

    • Column temperature: 25°C.

    • Detector: RI or UV (if derivatized).

    • Injection volume: 10 µL.

  • Analysis:

    • Inject the standard solutions of (R)- and (S)-1,2-propanediol to determine their retention times.

    • Inject the prepared samples from the enzymatic or microbial reactions.

    • Quantify the concentration of each enantiomer by comparing the peak areas with the standard curves.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|(AreaS - AreaR)| / (AreaS + AreaR)] x 100.

Visualizations

Microbial_Synthesis_of_S_1_2_Propanediol Glucose Glucose L-Lactic_Acid L-Lactic_Acid L-Lactoyl-CoA L-Lactoyl-CoA L-Lactic_Acid->L-Lactoyl-CoA Propionate CoA-transferase (pct) This compound This compound (S)-1,2-Propanediol (S)-1,2-Propanediol This compound->(S)-1,2-Propanediol Lactaldehyde reductase (yahK) or Propanediol oxidoreductase (fucO) L-Lactoyl-CoA->this compound

Caption: Artificial pathway for (S)-1,2-propanediol synthesis from glucose.

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation/Biotransformation cluster_analysis Downstream & Analysis Gene_Cloning Gene Cloning (fucO/yahK) Transformation Transformation into E. coli Host Gene_Cloning->Transformation Strain_Verification Strain Verification Transformation->Strain_Verification Inoculum_Prep Inoculum Preparation Strain_Verification->Inoculum_Prep Fermentation Fed-Batch Fermentation Inoculum_Prep->Fermentation Induction Induction (IPTG) Fermentation->Induction Sampling Sampling Induction->Sampling Cell_Separation Cell Separation Sampling->Cell_Separation Product_Extraction Product Extraction (Optional) Cell_Separation->Product_Extraction Chiral_HPLC Chiral HPLC Analysis Product_Extraction->Chiral_HPLC Quantification Quantification & ee Determination Chiral_HPLC->Quantification

Caption: Workflow for microbial synthesis of chiral 1,2-propanediol.

References

Monitoring L-Lactaldehyde Reactions with ¹H NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lactaldehyde is a key chiral intermediate in various metabolic pathways, including the catabolism of L-fucose and L-rhamnose, and is implicated in the formation of advanced glycation end products (AGEs). The ability to accurately monitor the formation and consumption of this compound in real-time is crucial for understanding these pathways, screening for enzyme inhibitors, and developing novel therapeutics. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a powerful, non-invasive, and quantitative method for this purpose. This document provides detailed application notes and protocols for the use of ¹H NMR in monitoring reactions involving this compound.

Principle of ¹H NMR for Reaction Monitoring

¹H NMR spectroscopy is an inherently quantitative technique where the area of a resonance signal is directly proportional to the number of protons giving rise to that signal. By monitoring the change in the integral of specific ¹H NMR signals corresponding to this compound and other reactants or products over time, one can obtain kinetic and quantitative information about the reaction. This method allows for the simultaneous observation of multiple species in a reaction mixture without the need for separation or derivatization.

Featured Application: Enzymatic Reduction of this compound by Lactaldehyde Reductase

A key reaction involving this compound is its NADH-dependent reduction to (S)-1,2-propanediol, catalyzed by the enzyme lactaldehyde reductase (EC 1.1.1.77). This reaction is central to the metabolism of L-fucose in many microorganisms.

Reaction Scheme:

This compound + NADH + H⁺ ⇌ (S)-1,2-Propanediol + NAD⁺

Monitoring this reaction by ¹H NMR involves tracking the decrease in the this compound signals and the corresponding increase in the (S)-1,2-propanediol signals.

¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound in D₂O. These values are essential for identifying the signals of interest in a reaction mixture. Note that in aqueous solution, aldehydes can exist in equilibrium with their hydrate (B1144303) form.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Reaction Components in D₂O

CompoundProtonPredicted Chemical Shift (ppm)Multiplicity
This compound -CHO~9.6Doublet
-CH(OH)~4.2Quartet
-CH₃~1.3Doublet
(S)-1,2-Propanediol -CH(OH)~3.8Multiplet
-CH₂(OH)~3.4, ~3.5Multiplet
-CH₃~1.1Doublet
NADH Nicotinamide H2~6.9Doublet
Nicotinamide H6~6.0Doublet
NAD⁺ Nicotinamide H2~9.3Singlet
Nicotinamide H6~9.1Doublet

Note: Chemical shifts are predictions and may vary slightly based on experimental conditions such as pH, temperature, and buffer composition. Experimental verification is recommended.

Experimental Protocols

Sample Preparation for ¹H NMR Kinetic Assay
  • Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) in D₂O. Ensure the buffer components do not have signals that overlap with the regions of interest.

  • Internal Standard: Add a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) to the buffer. The internal standard is crucial for accurate quantification.

  • Reactant Solutions: Prepare stock solutions of this compound and NADH in the D₂O buffer. Determine the precise concentration of these stock solutions.

  • Enzyme Solution: Prepare a stock solution of lactaldehyde reductase in the D₂O buffer.

  • NMR Sample Preparation:

    • In an NMR tube, combine the this compound and NADH solutions to their final desired concentrations.

    • Add the internal standard if not already in the buffer.

    • Acquire a ¹H NMR spectrum of the initial reaction mixture (time = 0) before adding the enzyme.

    • To initiate the reaction, add a small, known volume of the lactaldehyde reductase solution to the NMR tube, mix gently but thoroughly, and immediately begin NMR data acquisition.

¹H NMR Data Acquisition
  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and shim the spectrometer on the sample to achieve optimal resolution and lineshape.

    • Set the sample temperature to the desired reaction temperature (e.g., 25 °C or 37 °C) and allow it to equilibrate.

  • Acquisition Parameters:

    • Use a standard 1D ¹H pulse sequence with water suppression (e.g., presaturation or WATERGATE).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate quantification. A typical starting value is 10-15 seconds.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Number of Scans (ns): Choose a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of interest in a single time point. This will depend on the concentration of the reactants.

    • Time-course Setup: Use the spectrometer's software to set up a series of 1D ¹H experiments to be acquired automatically at regular time intervals (e.g., every 1-5 minutes) for the desired duration of the reaction.

Data Processing and Analysis
  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to each spectrum in the time series.

    • Reference each spectrum to the internal standard signal (e.g., TSP at 0.00 ppm).

  • Integration:

    • Carefully integrate the characteristic, well-resolved signals of this compound (e.g., the aldehyde proton at ~9.6 ppm or the methyl group at ~1.3 ppm) and the product (S)-1,2-propanediol (e.g., the methyl group at ~1.1 ppm).

    • Integrate the signal of the internal standard.

  • Quantification:

    • Calculate the concentration of each species at each time point using the following formula:

      Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * Cᵢₛ

      Where:

      • Cₓ = Concentration of the analyte

      • Iₓ = Integral of the analyte signal

      • Nₓ = Number of protons giving rise to the analyte signal

      • Cᵢₛ = Concentration of the internal standard

      • Iᵢₛ = Integral of the internal standard signal

      • Nᵢₛ = Number of protons giving rise to the internal standard signal

  • Kinetic Analysis:

    • Plot the concentration of the reactant (this compound) and/or product ((S)-1,2-propanediol) as a function of time.

    • From these progress curves, initial reaction rates can be determined. By performing the experiment at various substrate concentrations, key enzyme kinetic parameters such as Kₘ and Vₘₐₓ can be calculated by fitting the data to the Michaelis-Menten equation.

Data Presentation

The quantitative data obtained from the ¹H NMR time-course experiments can be summarized in tables for easy comparison and analysis.

Table 2: Example Time-Course Data for the Enzymatic Reduction of this compound

Time (min)Integral (this compound -CH₃)[this compound] (mM)Integral ((S)-1,2-Propanediol -CH₃)[(S)-1,2-Propanediol] (mM)
03.0010.00.000.0
52.257.50.752.5
101.685.61.324.4
200.903.02.107.0
300.451.52.558.5
600.090.32.919.7

Note: This is example data and will vary based on experimental conditions.

Table 3: Example Enzyme Kinetic Parameters Determined by ¹H NMR

SubstrateKₘ (mM)Vₘₐₓ (mM/min)
This compound0.251.5
NADH0.101.5

Note: This is example data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_buffer Prepare D₂O Buffer with Internal Standard (TSP) prep_reactants Prepare Stock Solutions (this compound, NADH) prep_enzyme Prepare Enzyme Stock (Lactaldehyde Reductase) mix_sample Mix Reactants in NMR Tube initial_scan Acquire Initial Spectrum (t=0) mix_sample->initial_scan initiate_rxn Initiate Reaction (Add Enzyme) initial_scan->initiate_rxn time_course Acquire Time-Course ¹H NMR Spectra initiate_rxn->time_course process_spectra Process Spectra (FT, Phasing, Baseline Correction) time_course->process_spectra integrate_peaks Integrate Signals (Reactant, Product, Standard) process_spectra->integrate_peaks quantify Calculate Concentrations integrate_peaks->quantify kinetics Determine Kinetic Parameters (Rate, Kₘ, Vₘₐₓ) quantify->kinetics

Caption: Experimental workflow for ¹H NMR-based kinetic analysis.

signaling_pathway cluster_reactants Reactants cluster_products Products L_Lactaldehyde This compound Enzyme Lactaldehyde Reductase L_Lactaldehyde->Enzyme NADH NADH NADH->Enzyme Propanediol (S)-1,2-Propanediol NAD NAD⁺ Enzyme->Propanediol Enzyme->NAD

Caption: Enzymatic reduction of this compound.

Conclusion

¹H NMR spectroscopy is a robust and efficient analytical tool for monitoring reactions involving this compound in real-time. It provides detailed quantitative and kinetic information without the need for sample derivatization or separation. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate ¹H NMR-based assays for studying the chemistry and biochemistry of this compound.

Application Notes and Protocols for Isotopic Labeling Studies with L-Lactaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing specific atoms in a compound with their stable isotopes (e.g., ¹³C for carbon), researchers can track the molecule's journey through various metabolic pathways. L-lactaldehyde is a key intermediate in the metabolism of certain sugars, such as L-rhamnose, and its metabolic pathway is of interest in various fields, including microbiology and drug development. These application notes provide a comprehensive guide to designing and conducting isotopic labeling studies with this compound to elucidate its metabolic fate and quantify metabolic fluxes.

This compound is primarily metabolized through a two-step oxidation process. First, this compound is converted to L-lactate by the enzyme this compound dehydrogenase. Subsequently, L-lactate is oxidized to pyruvate (B1213749) by lactate (B86563) dehydrogenase, which can then enter central carbon metabolism, including the tricarboxylic acid (TCA) cycle.[1] Isotopic labeling of this compound allows for the precise tracking of the carbon atoms as they are incorporated into downstream metabolites like lactate, pyruvate, and TCA cycle intermediates.

Applications in Research and Drug Development

Isotopic labeling studies with this compound have several key applications:

  • Metabolic Pathway Elucidation: Tracing the flow of labeled carbon atoms from this compound provides definitive evidence for its metabolic pathways and interconnectivity with central carbon metabolism.

  • Metabolic Flux Analysis (MFA): Quantifying the rate of incorporation of isotopes from labeled this compound into downstream metabolites allows for the calculation of metabolic fluxes, providing a quantitative understanding of the metabolic activity of these pathways.[2][3][4]

  • Enzyme Characterization: These studies can be used to assess the in vivo activity of enzymes involved in this compound metabolism, such as this compound dehydrogenase and lactate dehydrogenase.

  • Drug Discovery and Development: Understanding the metabolic pathways of molecules like this compound can be crucial in developing drugs that target specific metabolic routes in pathogens or diseased cells.

Data Presentation: Quantitative Analysis

The primary quantitative data from isotopic labeling experiments are the mass isotopomer distributions (MIDs) of key metabolites. MIDs represent the fractional abundance of each isotopologue (a molecule with a specific number of isotopic labels).[5] This data is typically acquired using mass spectrometry. Below are tables summarizing expected quantitative data from a hypothetical experiment using [U-¹³C₃]-L-lactaldehyde.

Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with [U-¹³C₃]-L-Lactaldehyde

MetaboliteAbbreviationM+0 (%)M+1 (%)M+2 (%)M+3 (%)
This compoundL-LacAld551080
L-LactateLac1551070
PyruvatePyr255565
CitrateCit605305
GlutamateGlu655255

Note: The presented MIDs are for illustrative purposes and will vary depending on the experimental conditions, cell type, and incubation time.

Table 2: Kinetic Parameters of Enzymes in the this compound Metabolic Pathway

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Organism | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound Dehydrogenase | this compound | 0.1 - 1.0 | 5 - 20 | Escherichia coli | | Lactate Dehydrogenase | L-Lactate | 8.62 - 13.5 | 100 - 500 | Mouse Hepatocytes[6] | | Lactate Dehydrogenase | Pyruvate | 0.052 - 0.260 | 150 - 600 | Pika Isozymes[7] |

Note: Kinetic parameters are compiled from various sources and may differ based on isoenzyme and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₃]-L-Lactaldehyde (Hypothetical)

This is a generalized protocol as a specific detailed synthesis for ¹³C-L-lactaldehyde was not found in the search results. The synthesis would likely start from a commercially available ¹³C-labeled three-carbon precursor.

Materials:

  • [U-¹³C₃]-Glycerol

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve [U-¹³C₃]-Glycerol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC to the solution in portions while stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude [U-¹³C₃]-L-lactaldehyde by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Collect the fractions containing the product and confirm its identity and isotopic enrichment by NMR and mass spectrometry.

Protocol 2: In Vitro Cell Labeling with [U-¹³C₃]-L-Lactaldehyde

Materials:

  • Cultured cells of interest (e.g., bacteria, mammalian cell line)

  • Appropriate cell culture medium

  • [U-¹³C₃]-L-Lactaldehyde solution (sterile-filtered)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold (-80°C)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Grow cells to the desired confluency (typically 70-80%) in their standard growth medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the basal medium with a final concentration of 1-5 mM [U-¹³C₃]-L-Lactaldehyde. The optimal concentration should be determined empirically.

  • Initiation of Labeling:

    • For adherent cells, aspirate the standard growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

    • For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed labeling medium.

  • Incubation: Incubate the cells with the labeling medium for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) at the appropriate temperature and CO₂ conditions.

  • Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well/pellet.

    • For adherent cells, use a cell scraper to detach the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.

  • Sample Preparation for Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Carefully transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • The dried extracts are now ready for derivatization (if necessary) and analysis by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis of Labeled Metabolites

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., QTRAP or Q-TOF).[8][9]

LC Separation:

  • Column: A suitable column for separating small polar molecules, such as a HILIC column or a C18 column with an ion-pairing agent.[9]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to high percentage of mobile phase B.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-10 µL

MS/MS Detection:

  • Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used for organic acids like lactate and pyruvate.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of specific isotopologues.

  • MRM Transitions: Set up specific precursor-to-product ion transitions for each isotopologue of the target metabolites (see Table 3).

Table 3: Example MRM Transitions for ¹³C-Labeled Lactate and Pyruvate

MetaboliteIsotopologuePrecursor Ion (m/z)Product Ion (m/z)
LactateM+089.043.0
M+190.044.0
M+291.045.0
M+392.046.0
PyruvateM+087.043.0
M+188.044.0
M+289.045.0
M+390.046.0

Note: These are theoretical m/z values and may need to be optimized based on the specific instrument and experimental conditions.

Mandatory Visualizations

L_Lactaldehyde_Metabolism L_Rhamnose L-Rhamnose L_Lactaldehyde This compound L_Rhamnose->L_Lactaldehyde Multiple Steps L_Lactate L-Lactate L_Lactaldehyde->L_Lactate This compound Dehydrogenase Pyruvate Pyruvate L_Lactate->Pyruvate Lactate Dehydrogenase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_synthesis Tracer Synthesis cluster_labeling Cell Culture & Labeling cluster_analysis Sample Preparation & Analysis synthesis Synthesize [U-13C3]-L-Lactaldehyde add_tracer Add Labeled This compound synthesis->add_tracer cell_culture Culture Cells cell_culture->add_tracer incubate Incubate for Time Course add_tracer->incubate quench Quench Metabolism & Extract Metabolites incubate->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Data Analysis & Flux Calculation lcms->data_analysis

Caption: Experimental workflow for this compound tracing.

References

Troubleshooting & Optimization

Improving the stability of L-lactaldehyde in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling L-lactaldehyde in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a chiral, three-carbon α-hydroxy aldehyde that serves as an intermediate in various metabolic pathways, including the conversion of L-fucose and L-rhamnose to pyruvate.[1][2][3] Its stability in aqueous solutions is a significant concern due to its reactive aldehyde group, which makes it susceptible to various transformations that can affect experimental outcomes. In solution, this compound exists in a complex equilibrium between its open-chain form, a cyclic hemiacetal, and various dimeric structures.[4] This equilibrium, along with potential degradation reactions, can lead to a decrease in the concentration of the active monomeric form over time.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

A2: The stability of α-hydroxy aldehydes like this compound is primarily influenced by:

  • Temperature: Increased temperatures significantly accelerate the rate of degradation.[1]

  • pH: this compound is most stable in neutral to slightly acidic solutions (pH 6.5-7.5).[2] Strongly acidic or basic conditions can catalyze degradation.[2]

  • Buffer Composition: The choice of buffer can impact stability. It is advisable to perform preliminary stability checks with your specific buffer system.

  • Concentration: In concentrated solutions, this compound has a higher propensity to form dimers and oligomers.[2]

  • Presence of Oxidizing Agents and Metal Ions: The aldehyde group is susceptible to oxidation.[2] Certain metal oxides, such as iron(III) oxide-hydroxide, can catalyze decomposition.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: To maximize the stability and reproducibility of your experiments, adhere to the following storage recommendations:

  • Short-term storage (up to one week): Store at 2-8°C.[1]

  • Long-term storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[2][5]

  • Solvent: Dissolve this compound in a high-purity, sterile aqueous buffer within a pH range of 6.5-7.5.[2]

  • Preparation: It is highly recommended to prepare fresh solutions immediately before each experiment to ensure the highest purity and concentration of the active compound.[1]

Q4: What are the expected non-enzymatic degradation products of this compound?

A4: While enzymatic conversion primarily yields L-lactate,[3] non-enzymatic degradation can occur. Based on studies of the analogous compound glyceraldehyde, potential degradation products in aqueous solutions can include smaller aldehydes such as formaldehyde (B43269) and acetaldehyde (B116499) through retro-aldol condensation, as well as pyruvaldehyde.[6] The aldehyde group can also hydrate (B1144303) to form a geminal diol.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results Degradation of this compound in the stock solution.Prepare fresh this compound solutions before each experiment. If using a stored solution, verify its integrity via an analytical method like HPLC.[1] Store stock solutions in single-use aliquots at -20°C to prevent freeze-thaw cycles.[2]
Appearance of unexpected peaks in HPLC or NMR analysis 1. Formation of degradation products (e.g., smaller aldehydes).[6]2. Presence of different forms of this compound in equilibrium (hydrate, dimer, cyclic hemiacetal).[2][4]1. Ensure proper storage and handling of this compound solutions to minimize degradation. Maintain a controlled, low temperature during your experiment if possible.[1]2. For analytical purposes, compare your chromatogram or spectrum to a freshly prepared standard. The presence of multiple peaks originating from a pure sample is characteristic of this compound's behavior in solution.
Gradual loss of this compound concentration over time during an experiment Instability in the experimental buffer (e.g., unfavorable pH or reactive components).Evaluate the pH of your buffer and adjust to a neutral or slightly acidic range (6.5-7.5) if your experimental design allows.[2] Consider performing a preliminary stability test of this compound in your specific buffer system over the time course of your experiment.
Low signal or activity in enzymatic assays 1. The concentration of the active, monomeric aldehyde form is low due to equilibrium with inactive forms (hydrates, dimers).[2]2. Degradation of the this compound substrate.1. Be aware that in aqueous solutions, the free aldehyde may be a minor species. Ensure your assay is sensitive enough to detect the expected activity.2. Use freshly prepared this compound solutions for all enzymatic assays.

Data Presentation

Stability of Glyceraldehyde (a Close Analog of this compound) in Aqueous Solution

The following table summarizes the stability of glyceraldehyde, a structurally similar α-hydroxy aldehyde, under different conditions. This compound is expected to exhibit a similar stability profile.

Condition Observation Reference(s)
Temperature Degradation is significantly accelerated at elevated temperatures (e.g., 50°C).[6]
pH Highly unstable in acidic conditions (e.g., pH 2). More stable at neutral to slightly alkaline pH.[2][6]
Storage Recommended short-term storage at 2-8°C and long-term storage at -20°C.[1][2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a given aqueous buffer.

Objective: To quantify the concentration of this compound over time under specific temperature and buffer conditions.

Materials:

  • This compound

  • High-purity water

  • Buffer of interest (e.g., phosphate, TRIS)

  • HPLC system with a UV or Refractive Index (RI) detector

  • Appropriate HPLC column (e.g., a column designed for organic acid analysis or a reversed-phase C18 column)

  • 0.22 µm syringe filters

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately prepare a stock solution of this compound (e.g., 10 mM) in the aqueous buffer to be tested.

    • Filter the solution through a 0.22 µm syringe filter.

  • Incubation:

    • Place the stock solution in a controlled temperature environment (e.g., 25°C or 37°C).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase for separating small organic molecules is a dilute acid solution (e.g., 5 mM H₂SO₄) in water.

    • Column: A Rezex ROA-Organic Acid H+ column or similar is often used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection.

    • Injection Volume: 10-20 µL.

    • Run a standard of freshly prepared this compound for comparison at each time point.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

degradation_pathway cluster_equilibrium Aqueous Equilibrium cluster_degradation Degradation Pathways L_lactaldehyde This compound (Open-chain) cyclic_hemiacetal Cyclic Hemiacetal L_lactaldehyde->cyclic_hemiacetal dimer Dimer L_lactaldehyde->dimer Concentration dependent enzymatic Enzymatic Oxidation (Lactaldehyde Dehydrogenase) L_lactaldehyde->enzymatic non_enzymatic Non-Enzymatic Degradation L_lactaldehyde->non_enzymatic pH, Temp dependent L_lactate L-Lactate enzymatic->L_lactate degradation_products Degradation Products (e.g., Pyruvaldehyde, Acetaldehyde) non_enzymatic->degradation_products

Caption: Equilibrium and degradation pathways of this compound in aqueous solution.

experimental_workflow start Start: Prepare fresh This compound solution in test buffer t0 Time = 0 Analyze aliquot by HPLC (Establish baseline) start->t0 incubation Incubate solution at controlled temperature t0->incubation sampling Withdraw aliquots at pre-defined time points (t1, t2, t3...) incubation->sampling hplc_analysis Analyze each aliquot by HPLC sampling->hplc_analysis data_analysis Calculate % remaining This compound and identify degradation peaks hplc_analysis->data_analysis end End: Determine stability profile data_analysis->end

Caption: Workflow for assessing this compound stability via HPLC.

References

Overcoming substrate inhibition in L-lactaldehyde reductase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with L-lactaldehyde reductase. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments, with a focus on overcoming substrate inhibition.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experimental work with this compound reductase.

Problem 1: High substrate (this compound) concentrations lead to a decrease in enzyme activity.

Possible Cause 1: Substrate Inhibition. Many dehydrogenases exhibit substrate inhibition at high substrate concentrations. This often occurs due to the formation of an unproductive ternary complex, for instance, an enzyme-NAD+-substrate complex that hinders the catalytic cycle.[1] While the exact mechanism for this compound reductase may vary, this is a common phenomenon among similar enzymes.

Suggested Solutions:

  • Optimize Substrate Concentration: Determine the optimal substrate concentration range by performing a detailed kinetic analysis. Plot enzyme velocity against a wide range of this compound concentrations to identify the concentration at which the maximum velocity (Vmax) is achieved before inhibition occurs. For routine assays, use a substrate concentration that is saturating but below the inhibitory range (typically 10-20 times the Km).[2]

  • Protein Engineering (Site-Directed Mutagenesis): If high substrate concentrations are necessary for your application, consider introducing mutations in the enzyme's active site to reduce substrate inhibition. For lactate (B86563) dehydrogenases, mutations in the substrate-binding loop have been shown to alleviate substrate inhibition. A similar strategy could be applied to this compound reductase.

Problem 2: Inconsistent or non-reproducible enzyme activity measurements.

Possible Cause 1: Reagent Instability. this compound and the cofactor (NADH or NADPH) can be unstable.

Suggested Solutions:

  • Prepare fresh substrate and cofactor solutions for each experiment.

  • Store stock solutions at the recommended temperatures (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[3]

Possible Cause 2: Improper Assay Conditions. Enzyme activity is highly sensitive to pH, temperature, and buffer composition.

Suggested Solutions:

  • Ensure consistent pH and temperature across all experiments. Use a temperature-controlled spectrophotometer.[3]

  • Verify that the buffer composition and ionic strength are optimal for this compound reductase activity.

Possible Cause 3: Pipetting Errors. Inaccurate pipetting, especially of small volumes, can lead to significant variations in results.

Suggested Solutions:

  • Use calibrated pipettes.

  • Prepare a master mix for the reaction components to minimize pipetting errors between wells.[4]

Problem 3: Low or no enzyme activity detected.

Possible Cause 1: Inactive Enzyme. The enzyme may have lost activity due to improper storage or handling.

Suggested Solutions:

  • Store the enzyme at the recommended temperature and in a buffer that promotes stability.

  • Avoid repeated freeze-thaw cycles by storing the enzyme in single-use aliquots.

Possible Cause 2: Missing Essential Cofactors. this compound reductase requires a cofactor (typically NADH or NADPH) and may also depend on the presence of specific metal ions, such as Fe2+.[5][6]

Suggested Solutions:

  • Ensure the correct cofactor is included in the reaction mixture at a saturating concentration.

  • Check if the specific this compound reductase you are using requires any metal ions for activity and supplement the buffer accordingly. The E. coli enzyme FucO, for example, is an Fe2+-dependent dehydrogenase.[6]

Possible Cause 3: Presence of Inhibitors. Contaminants in the substrate, buffer, or enzyme preparation can inhibit the reaction. For example, Zn2+ has been shown to inhibit this compound reductase (FucO).[6]

Suggested Solutions:

  • Use high-purity reagents.

  • If contamination is suspected, purify the enzyme or use fresh, high-quality reagents.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound reductase?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1][7] For this compound reductase, this means that as you increase the concentration of this compound beyond a certain point, the enzyme's activity will start to decrease. This is often due to the formation of a non-productive enzyme-substrate complex.[1]

Q2: How can I determine the kinetic parameters (Km, Vmax, and Ki) for this compound reductase, especially in the presence of substrate inhibition?

A2: To determine the kinetic parameters, you need to measure the initial reaction rates at a wide range of this compound concentrations. The data can then be fitted to a substrate inhibition model, such as the one described by the following equation:

v = Vmax / (1 + (Km/[S]) + ([S]/Ki))

Where:

  • v is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant

  • Ki is the inhibition constant for the substrate

Software like GraphPad Prism can be used to perform non-linear regression analysis to fit your data to this model.[8]

Q3: What are some potential amino acid residues to target for site-directed mutagenesis to overcome substrate inhibition?

A3: While specific studies on overcoming substrate inhibition in this compound reductase are limited, insights can be drawn from related dehydrogenases. In lactate dehydrogenase, mutations in the flexible loop that closes over the active site upon substrate binding have been shown to reduce substrate inhibition. For this compound reductase (FucO), residues in and around the active site, such as N151 and L259, have been shown to influence substrate specificity and could be potential targets to alter substrate binding and potentially reduce inhibition.[9] A rational approach would involve identifying residues that may form a secondary, inhibitory binding site for the substrate at high concentrations.

Q4: My enzyme activity is not reaching a plateau at high substrate concentrations. What could be the issue?

A4: If the reaction rate continues to increase with substrate concentration and does not level off, it's possible that you have not yet reached saturating concentrations of the substrate. This indicates that the Km for your substrate is higher than the concentrations you have tested.[5] You will need to test even higher concentrations of this compound to observe saturation and potentially, substrate inhibition.

Q5: Can the cofactor concentration also be inhibitory?

A5: While less common than substrate inhibition, very high concentrations of cofactors like NADH or NAD+ can sometimes be inhibitory to dehydrogenases. It is always a good practice to determine the optimal concentration range for your cofactor as well.

Data Presentation

Table 1: Kinetic Parameters of Wild-Type and Mutant E. coli this compound Reductase (FucO)
Enzyme VariantSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Wild-type FucO(S)-lactaldehyde2.1 ± 0.2110 ± 4(5.2 ± 0.6) x 104
Wild-type FucOPhenylacetaldehyde1.1 ± 0.20.011 ± 0.00110 ± 2
N151GPhenylacetaldehyde0.44 ± 0.031.5 ± 0.04(3.4 ± 0.3) x 103
L259V (D93)Phenylacetaldehyde0.23 ± 0.0219 ± 1(8.3 ± 0.9) x 104
N151G/L259V (DA1472)Phenylacetaldehyde0.20 ± 0.0118 ± 0.3(9.0 ± 0.7) x 104

Data adapted from Sridhar et al., 2023. Note that the mutations in this study were aimed at increasing activity towards a bulky substrate, not necessarily to overcome substrate inhibition by this compound.[9]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Reductase Activity

This protocol is for measuring the activity of this compound reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • Purified this compound reductase

  • This compound solution

  • NADH solution

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer and NADH at a final concentration of 0.2 mM.

  • Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction: Add a small volume of the enzyme solution to the reaction mixture to start the reaction. The final enzyme concentration should be such that it results in a linear decrease in absorbance over a few minutes.

  • Monitor absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Determine the initial rate: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The rate is the change in absorbance per minute (ΔA340/min).

  • Calculate enzyme activity: Use the Beer-Lambert law to convert the rate of NADH oxidation to enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

    One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Protocol 2: Site-Directed Mutagenesis to Modify this compound Reductase

This protocol provides a general workflow for introducing point mutations into the gene encoding this compound reductase using a PCR-based method.

Materials:

  • Plasmid DNA containing the this compound reductase gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar (B569324) plates with appropriate antibiotic for selection

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[2][10]

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: After PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.[11]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and grow them in liquid culture.

  • Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the overnight cultures and send it for DNA sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Purification: Once the mutation is confirmed, express and purify the mutant this compound reductase for subsequent characterization.

Mandatory Visualizations

Substrate_Inhibition_Mechanism E Free Enzyme (E) ES Enzyme-Substrate (ES) (Productive) E->ES + S ESS Enzyme-Substrate-Substrate (ESS) (Non-productive) ES->E - S EP Enzyme-Product (EP) ES->EP k_cat ES->ESS + S EP->E + P P Product (P) S Substrate (S) S2 Substrate (S) ESS->ES - S

Caption: Proposed mechanism of substrate inhibition in this compound reductase.

Site_Directed_Mutagenesis_Workflow cluster_0 Molecular Biology cluster_1 Protein Biochemistry Primer Design Primer Design PCR Amplification PCR Amplification Primer Design->PCR Amplification DpnI Digestion DpnI Digestion PCR Amplification->DpnI Digestion Transformation Transformation DpnI Digestion->Transformation Selection & Sequencing Selection & Sequencing Transformation->Selection & Sequencing Protein Expression Protein Expression Selection & Sequencing->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Enzyme Characterization Enzyme Characterization Protein Purification->Enzyme Characterization

Caption: Experimental workflow for site-directed mutagenesis of this compound reductase.

Troubleshooting_Tree Decreased activity at high [S]? Decreased activity at high [S]? Yes Yes Decreased activity at high [S]?->Yes Yes No No Decreased activity at high [S]?->No No Substrate Inhibition Likely Substrate Inhibition Likely Yes->Substrate Inhibition Likely Inconsistent results? Inconsistent results? No->Inconsistent results? Optimize [S] Optimize [S] Substrate Inhibition Likely->Optimize [S] Site-directed mutagenesis Site-directed mutagenesis Substrate Inhibition Likely->Site-directed mutagenesis Yes_2 Yes_2 Inconsistent results?->Yes_2 Yes No_2 No_2 Inconsistent results?->No_2 No Check reagent stability Check reagent stability Yes_2->Check reagent stability Verify assay conditions Verify assay conditions Yes_2->Verify assay conditions Check pipetting Check pipetting Yes_2->Check pipetting Low/No activity? Low/No activity? No_2->Low/No activity? Yes_3 Yes_3 Low/No activity?->Yes_3 Yes Check enzyme activity Check enzyme activity Yes_3->Check enzyme activity Confirm cofactors Confirm cofactors Yes_3->Confirm cofactors Screen for inhibitors Screen for inhibitors Yes_3->Screen for inhibitors

Caption: Decision tree for troubleshooting common issues in this compound reductase assays.

References

Optimizing pH and temperature for lactaldehyde dehydrogenase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting lactaldehyde dehydrogenase (LALDH) assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a lactaldehyde dehydrogenase assay?

A1: The optimal pH for a lactaldehyde dehydrogenase assay is highly dependent on the source of the enzyme. For instance, the enzyme from Escherichia coli has a reported optimal pH of 10.0, while another study indicates an optimum of 9.5.[1][2] In contrast, lactaldehyde dehydrogenase from the helminth parasite Fasciolopsis buski exhibits maximum activity in a pH range of 7.0 to 7.5.[3] It is crucial to determine the optimal pH for your specific enzyme empirically.

Q2: What is the optimal temperature for a lactaldehyde dehydrogenase assay?

A2: Similar to pH, the optimal temperature for lactaldehyde dehydrogenase activity varies with the enzyme's origin. The enzyme from E. coli has a reported optimal temperature of 40°C, while another study suggests 25°C.[1][2] For the enzyme from Fasciolopsis buski, the optimal temperature range is 30-40°C.[3] Temperature stability studies are recommended to determine the ideal temperature for your experimental setup. For example, the thermostable aldehyde dehydrogenase from Anoxybacillus geothermalis shows optimal activity at 60°C and is stable at 70°C for an hour.[4]

Q3: What wavelength should I use to measure lactaldehyde dehydrogenase activity?

A3: Lactaldehyde dehydrogenase activity is typically measured by monitoring the increase in absorbance at 340 nm.[5] This corresponds to the formation of NADH, a product of the reaction where NAD+ is reduced.[6][7]

Q4: Can I use NADP+ instead of NAD+ as a cofactor?

A4: Lactaldehyde dehydrogenase generally shows a clear preference for NAD+ over NADP+. For example, the enzyme from Methanocaldococcus jannaschii exhibits significantly lower activity with NADP+.[5] Therefore, NAD+ is the recommended cofactor for standard assays.

Q5: What are some common inhibitors of lactaldehyde dehydrogenase?

A5: The activity of lactaldehyde dehydrogenase can be inhibited by several compounds. For the enzyme from E. coli, known inhibitors include p-hydroxy mercuribenzoate and certain cations such as Mn2+, Ca2+, Cu2+, and Zn2+.[1] Strong substrate inhibition by lactaldehyde has also been reported.[1]

Data Summary

Table 1: Optimal pH and Temperature for Lactaldehyde Dehydrogenase from Various Sources

OrganismOptimal pHOptimal Temperature (°C)Source
Escherichia coli10.040[1]
Escherichia coli9.525[2]
Fasciolopsis buski7.0 - 7.530 - 40[3]
Anoxybacillus geothermalis (Aldehyde Dehydrogenase)Not Specified60[4]

Experimental Protocols

Protocol 1: Standard Assay for Lactaldehyde Dehydrogenase Activity

This protocol is a general guideline for determining the activity of lactaldehyde dehydrogenase.

Materials:

  • 100 mM TES buffer, pH 7.5 (or other appropriate buffer based on enzyme source)

  • 2.5 mM NAD+ solution

  • 1 mM Lactaldehyde solution (or other aldehyde substrate)

  • Purified lactaldehyde dehydrogenase enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a 1 ml reaction mixture in a cuvette containing:

    • 100 mM TES buffer, pH 7.5

    • 2.5 mM NAD+

    • 1 mM lactaldehyde

  • Initiate the reaction by adding a known amount of lactaldehyde dehydrogenase (e.g., 9 µg) to the reaction mixture.[5]

  • Immediately place the cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 340 nm for a set period (e.g., 10 minutes).[5]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Protocol 2: Determination of Optimal pH

Materials:

  • A series of buffers with different pH values (e.g., sodium acetate (B1210297) for pH 4.0-6.0, phosphate (B84403) buffer for pH 7.0-9.0, glycine-NaOH for pH 9.0-11.0)[4]

  • All other reagents from Protocol 1

Procedure:

  • Set up multiple reaction mixtures as described in Protocol 1, each with a different pH buffer.

  • Ensure the final pH of each reaction mixture is accurately measured.

  • Initiate the reactions with the same amount of enzyme for each pH value.

  • Measure the initial reaction velocity for each pH.

  • Plot the enzyme activity versus pH to determine the optimal pH.

Protocol 3: Determination of Optimal Temperature

Materials:

  • Water bath or temperature-controlled spectrophotometer

  • All other reagents from Protocol 1

Procedure:

  • Set up multiple reaction mixtures as described in Protocol 1.

  • Incubate each reaction mixture at a different temperature (e.g., 25, 30, 37, 40, 50, 60°C) for a short period to allow for temperature equilibration.[8]

  • Initiate the reactions with the same amount of enzyme for each temperature.

  • Measure the initial reaction velocity at each temperature.

  • Plot the enzyme activity versus temperature to determine the optimal temperature.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low enzyme activity Inactive enzymeEnsure proper storage of the enzyme at the recommended temperature (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Incorrect buffer pHVerify the pH of the buffer and adjust if necessary. The optimal pH can vary significantly between enzyme sources.[1][2][3]
Degraded substrate or cofactorPrepare fresh solutions of lactaldehyde and NAD+. Store stock solutions appropriately.
Presence of inhibitors in the sampleDialyze or purify the enzyme sample to remove potential inhibitors.[1]
High background absorbance Contaminated reagentsUse high-purity water and reagents. Prepare fresh buffers.
Sample contains interfering substancesRun a sample blank containing all components except the substrate to measure and subtract the background absorbance.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity.
Substrate inhibitionPerform a substrate titration to determine if high concentrations of lactaldehyde are inhibitory.[1] If so, use a lower, non-inhibitory concentration.
Enzyme instabilityThe enzyme may be unstable under the assay conditions. Check the stability of the enzyme at the assay pH and temperature over time.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting technique.
Temperature fluctuationsEnsure all components are at the correct assay temperature and maintain a constant temperature throughout the assay.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, NAD+, and Substrate Mix_Reagents Mix Buffer, NAD+, and Substrate in Cuvette Reagent_Prep->Mix_Reagents Enzyme_Prep Prepare Enzyme Dilution Initiate_Reaction Add Enzyme to Initiate Reaction Enzyme_Prep->Initiate_Reaction Mix_Reagents->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity Plot_Data Plot Activity vs. pH/Temperature Calculate_Velocity->Plot_Data Determine_Optimum Determine Optimal Conditions Plot_Data->Determine_Optimum

Caption: Workflow for determining optimal pH and temperature.

Metabolic_Pathway L_Fucose L-Fucose / L-Rhamnose Metabolism Metabolism L_Fucose->Metabolism Lactaldehyde L-Lactaldehyde Metabolism->Lactaldehyde LALDH Lactaldehyde Dehydrogenase Lactaldehyde->LALDH NAD+ -> NADH L_Lactate L-Lactate LALDH->L_Lactate Pyruvate Pyruvate L_Lactate->Pyruvate TCA_Cycle Central Metabolism Pyruvate->TCA_Cycle

Caption: Simplified metabolic pathway of lactaldehyde.

References

Technical Support Center: L-Lactaldehyde Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the non-enzymatic degradation of L-lactaldehyde during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, a reactive α-hydroxy aldehyde, is an intermediate in various metabolic pathways. Its inherent reactivity, stemming from the aldehyde functional group, makes it susceptible to non-enzymatic degradation through several pathways, including oxidation, polymerization, and aldol (B89426) condensation.[1] This instability can lead to the formation of impurities, loss of active compound, and potentially confounding experimental results.

Q2: What are the primary pathways of non-enzymatic this compound degradation?

The primary non-enzymatic degradation pathways for this compound include:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (lactic acid), especially in the presence of oxygen and certain metal ions.

  • Aldol Condensation: this compound can act as both an enolate donor and an acceptor, leading to self-condensation reactions that form larger, unwanted byproducts. This is a common reaction for aldehydes with α-hydrogens.

  • Polymerization: Similar to other aldehydes, this compound can undergo polymerization to form oligomers and polymers, especially under inappropriate storage conditions or in the presence of acidic or basic catalysts.[1]

Q3: How do pH and temperature affect the stability of this compound?

Both pH and temperature are critical factors influencing the stability of this compound.

  • pH: Extreme pH values (both acidic and alkaline) can catalyze degradation reactions. Alkaline conditions, in particular, promote aldol condensation. For many aldehydes, neutral to slightly acidic conditions (pH 4-6) are often optimal for stability.

  • Temperature: Higher temperatures accelerate the rates of all degradation reactions.[2] Therefore, it is crucial to store and handle this compound at low temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Rapid loss of this compound concentration in my aqueous solution.

Possible Cause Troubleshooting Step Rationale
Oxidation 1. Degas your aqueous solvent (e.g., by sparging with nitrogen or argon) before preparing the this compound solution. 2. Add a low concentration of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol), to the solution. 3. Avoid sources of metal ion contamination by using high-purity water and chelating agents like EDTA if necessary.Oxygen is a primary oxidizing agent for aldehydes.[3] Antioxidants scavenge free radicals that can initiate oxidation.[4] Metal ions can catalyze oxidation reactions.[2][5]
Inappropriate pH 1. Prepare your this compound solution in a buffered system, ideally between pH 4 and 6. 2. Verify the pH of your final solution.Uncontrolled pH can lead to acid or base-catalyzed degradation.
High Temperature 1. Prepare and handle the this compound solution on ice or in a cold room. 2. Store stock solutions at -20°C or below.Lower temperatures significantly reduce the rates of all degradation reactions.[2]

Issue 2: Formation of unexpected peaks in my chromatogram (HPLC/GC).

Possible Cause Troubleshooting Step Rationale
Aldol Condensation Products 1. Lower the pH of your solution to a slightly acidic range (pH 4-6). 2. Work at lower concentrations of this compound. 3. Keep the reaction/handling time as short as possible.Aldol condensation is often base-catalyzed. Lowering the concentration reduces the probability of intermolecular reactions.
Polymerization 1. Ensure the this compound stock is fresh and has been stored properly. 2. Avoid contact with strong acids or bases which can initiate polymerization.Improper storage can lead to the formation of polymers which may appear as broad or multiple peaks.
Degradation During Analysis 1. For GC analysis, consider derivatization of the aldehyde and hydroxyl groups to increase thermal stability. 2. For HPLC, use a mobile phase with a pH that favors the stability of this compound.The high temperatures of a GC inlet can cause degradation of thermally labile compounds. The mobile phase in HPLC can influence on-column stability.

Issue 3: Inconsistent results in biological or chemical assays.

Possible Cause Troubleshooting Step Rationale
Degradation in Assay Buffer 1. Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation. 2. If degradation is observed, consider adjusting the buffer pH or adding a stabilizer that does not interfere with the assay.Components of the assay buffer (e.g., high pH, presence of certain ions) may be promoting degradation.
Photodegradation 1. Protect this compound solutions from light by using amber vials or covering containers with aluminum foil.[6]α-hydroxy aldehydes can be susceptible to photodegradation.
Incompatibility with Labware 1. Use glass or inert plastic (e.g., PTFE) containers for storing and handling this compound solutions. 2. Avoid contact with reactive metals.Certain plastics may leach compounds that can react with or catalyze the degradation of aldehydes. Some metals can act as catalysts for oxidation.

Data on this compound Stability (Illustrative)

Condition Parameter Value Expected Outcome
pH pH 3Low DegradationAcid-catalyzed degradation is possible but often slower than base-catalyzed pathways.
pH 5Minimal DegradationGenerally considered a more stable pH range for many aldehydes.
pH 7Moderate DegradationNeutral pH can still allow for some degradation, including aldol condensation.
pH 9High DegradationBase-catalyzed aldol condensation and other degradation pathways are significantly accelerated.
Temperature 4°CLow DegradationRecommended for short-term storage of solutions.
25°C (Room Temp)Moderate to High DegradationSignificant degradation can occur over a few hours.
37°CHigh DegradationRapid degradation is expected, impacting the reliability of assays at this temperature.
Additives 0.1% BHT (antioxidant)N/AReduced rate of oxidative degradation.
1 mM EDTA (chelator)N/AReduced rate of metal-catalyzed oxidation.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Aqueous Stock Solution

Objective: To prepare an aqueous stock solution of this compound with enhanced stability for use in various experiments.

Materials:

  • This compound

  • High-purity, deoxygenated water (e.g., Milli-Q, sparged with nitrogen for 30 minutes)

  • Phosphate (B84403) or citrate (B86180) buffer components to prepare a 50 mM buffer at pH 5.0

  • Butylated Hydroxytoluene (BHT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sterile, amber glass vials with PTFE-lined caps

Procedure:

  • Prepare the Buffer: Prepare a 50 mM phosphate or citrate buffer and adjust the pH to 5.0. Filter-sterilize the buffer.

  • Deoxygenate the Buffer: Sparge the pH 5.0 buffer with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Prepare Stabilizer Stock Solutions:

    • Prepare a 1% (w/v) stock solution of BHT in ethanol.

    • Prepare a 100 mM stock solution of EDTA in water, adjusting the pH to ~8.0 with NaOH to dissolve.

  • Prepare the this compound Stock Solution:

    • In a sterile, amber glass vial, add the deoxygenated pH 5.0 buffer.

    • Add BHT stock solution to a final concentration of 0.01%.

    • Add EDTA stock solution to a final concentration of 1 mM.

    • Carefully weigh and dissolve the desired amount of this compound to achieve the target concentration (e.g., 100 mM).

    • Mix gently until fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and exposure to air.

    • Store the aliquots at -20°C or below. For long-term storage, -80°C is recommended.

Protocol 2: Monitoring this compound Degradation by HPLC

Objective: To quantify the concentration of this compound and its degradation products over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound solution to be tested

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation:

    • At each time point of the stability study, withdraw an aliquot of the this compound solution.

    • Dilute the sample to an appropriate concentration for HPLC analysis using Mobile Phase A.

  • HPLC Method:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution may be necessary to separate degradation products. A starting point could be:

      • 0-2 min: 5% B

      • 2-15 min: Gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Return to 5% B

      • 18-25 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

  • Analysis:

    • Run a standard of freshly prepared this compound to determine its retention time and create a calibration curve.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

    • Peak purity analysis of the this compound peak should be performed to ensure no co-eluting impurities.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stabilized This compound Solution (Protocol 1) stress_ph Incubate at Varying pH prep->stress_ph Expose to stress_temp Incubate at Varying Temperatures prep->stress_temp Expose to stress_light Expose to Light prep->stress_light Expose to sampling Sample at Time Points stress_ph->sampling stress_temp->sampling stress_light->sampling hplc HPLC Analysis (Protocol 2) sampling->hplc data Data Analysis: Degradation Kinetics hplc->data

Caption: Workflow for assessing this compound stability under various stress conditions.

Troubleshooting_Logic Troubleshooting Logic for this compound Degradation start Inconsistent Results or Unexpected Peaks check_storage Verify Storage Conditions (-20°C, Dark, Inert Gas) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution_prep Review Solution Preparation (pH, Deoxygenation, Stabilizers) solution_prep_ok Solution Prep OK? check_solution_prep->solution_prep_ok check_assay_cond Evaluate Assay Conditions (Buffer, Temp, Light Exposure) assay_cond_ok Assay Conditions OK? check_assay_cond->assay_cond_ok storage_ok->check_solution_prep Yes remediate_storage Action: Improve Storage storage_ok->remediate_storage No solution_prep_ok->check_assay_cond Yes remediate_solution_prep Action: Optimize Solution Prep solution_prep_ok->remediate_solution_prep No remediate_assay_cond Action: Modify Assay assay_cond_ok->remediate_assay_cond No end Problem Resolved assay_cond_ok->end Yes remediate_storage->start remediate_solution_prep->start remediate_assay_cond->start

Caption: A logical flowchart for troubleshooting this compound degradation issues.

References

Troubleshooting low yields in the enzymatic synthesis of L-lactaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of L-lactaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic pathway for this compound synthesis?

A1: The most common enzymatic pathway for this compound synthesis involves the conversion of glycerol (B35011) using glycerol dehydratase (GDHt), a coenzyme B12-dependent enzyme. This enzyme catalyzes the dehydration of glycerol to form 3-hydroxypropionaldehyde (3-HPA), which is then isomerized to this compound. Another pathway involves the metabolism of L-rhamnose, where this compound is produced from L-rhamnulose 1-phosphate.

Q2: My reaction has a low yield of this compound. What are the most common causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Enzyme Inactivation: Glycerol dehydratase is notoriously unstable and can be inactivated by its substrate (glycerol), oxygen, and incorrect pH.[1][2][3]

  • Cofactor Issues: Coenzyme B12 (adenosylcobalamin), a crucial cofactor for glycerol dehydratase, can be irreversibly damaged during the reaction, leading to inactive enzyme.[1][2][3]

  • Product Degradation or Conversion: this compound is a reactive aldehyde that can be further converted to other products, such as lactic acid or 1,2-propanediol, by other enzymes present in the system.

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or buffer composition can significantly impact enzyme activity and stability.

  • Substrate or Product Inhibition: High concentrations of the substrate (glycerol) or the product (this compound) can inhibit the enzyme's activity.

Q3: How can I confirm if my glycerol dehydratase is active?

A3: You can perform a glycerol dehydratase activity assay. A common method is a coupled spectrophotometric assay where the product of the dehydratase reaction is converted by a second enzyme, leading to a measurable change in absorbance. For instance, the aldehyde product can be oxidized by an aldehyde dehydrogenase, which concomitantly reduces NAD+ to NADH, and the increase in absorbance at 340 nm is monitored.[4][5][6]

Q4: What is the role of coenzyme B12, and how can I prevent its degradation?

A4: Coenzyme B12 (adenosylcobalamin) is an essential cofactor for glycerol dehydratase. During the catalytic cycle, the cobalt-carbon bond in coenzyme B12 is homolytically cleaved to generate a highly reactive radical necessary for the dehydration reaction.[1][3] However, this process can also lead to the formation of inactive cobalamin species. To mitigate this, ensure the reaction is performed under anaerobic conditions, as oxygen can contribute to cofactor degradation.[3] Some systems also employ a reactivating factor that can help regenerate the active form of the coenzyme.[2][3]

Q5: Are there any known byproducts that could be consuming my this compound?

A5: Yes, this compound can be readily converted to other molecules. Common byproducts include lactic acid (via oxidation by aldehyde dehydrogenases) and 1,2-propanediol (via reduction by alcohol dehydrogenases). If you are using a whole-cell system, the native metabolic pathways of the organism can contribute to the consumption of this compound.

Troubleshooting Guide for Low this compound Yields

This guide addresses specific issues that can lead to low product yields and provides actionable solutions.

Problem Potential Cause Troubleshooting Step Expected Outcome
No or very low product formation Inactive Glycerol Dehydratase (GDHt) 1. Verify Enzyme Presence: Run an SDS-PAGE of your purified enzyme or cell lysate to confirm the presence of the GDHt protein subunits. 2. Perform Activity Assay: Use a standard substrate like 1,2-propanediol to assay for GDHt activity.[2][5] 3. Check Expression Conditions: If using recombinant expression, consider lowering the induction temperature (e.g., 16-20 °C) to improve protein folding and solubility.1. Correct protein bands are visible. 2. Enzyme activity is detected. 3. Increased soluble protein expression.
Missing or Degraded Coenzyme B12 1. Confirm B12 Presence: Ensure coenzyme B12 (adenosylcobalamin) is added to the reaction at the correct concentration. 2. Use Anaerobic Conditions: Prepare buffers and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-mediated degradation of the cofactor.[3]1. Reaction proceeds with the addition of fresh B12. 2. Improved yield and enzyme stability.
Incorrect Buffer Conditions 1. Verify pH: The optimal pH for many glycerol dehydratases is around 8.0. Check and adjust the pH of your reaction buffer.[2] 2. Include Potassium Ions: Some dehydratases require potassium ions for optimal activity.[2]1. Increased enzyme activity at optimal pH. 2. Enhanced reaction rate.
Yield plateaus quickly or decreases over time Enzyme Instability (Suicide Inactivation) 1. Limit Glycerol Concentration: High concentrations of glycerol can lead to mechanism-based inactivation.[2][3] Consider a fed-batch approach for substrate addition. 2. Add a Stabilizing Agent: Glycerol itself can act as a stabilizing agent at certain concentrations, but other polyols like sorbitol or mannitol (B672) can also be tested.[7] 3. Use a GDHt Reactivase: If available, include the specific reactivating factor for your GDHt to regenerate the active enzyme-cofactor complex.[3]1. Sustained product formation over a longer period. 2. Reduced rate of enzyme activity loss. 3. Higher final product titer.
Product Inhibition or Degradation 1. In Situ Product Removal: Consider using a biphasic system or extractive fermentation to continuously remove this compound from the aqueous phase. 2. Knockout Competing Pathways: If using a whole-cell system, identify and knock out genes encoding enzymes that can convert this compound (e.g., certain aldehyde dehydrogenases or reductases).1. Increased overall yield. 2. Accumulation of this compound with fewer byproducts.
Significant byproduct formation Presence of Competing Enzymes 1. Use Purified Enzymes: If using cell lysate, purify the glycerol dehydratase to remove other enzymes. 2. Inhibitor Studies: Add specific inhibitors for known competing enzymes (e.g., an inhibitor of alcohol dehydrogenases) to identify the source of byproduct formation.1. Higher purity of this compound. 2. Identification of the enzyme responsible for byproduct formation.

Data Presentation

Table 1: Kinetic Parameters of Glycerol Dehydratase (GDHt)

Enzyme SourceSubstrateKm (mM)kcat (s-1)Reference
Klebsiella pneumoniaeGlycerol0.73 ± 0.09400 ± 20[4][6]
Klebsiella pneumoniae1,2-Propanediol--[2]

Note: Kinetic parameters can vary depending on the specific enzyme, assay conditions, and source organism.

Table 2: Typical Reaction Conditions for this compound Synthesis

ParameterRecommended RangeNotes
Temperature 25-37 °CEnzyme stability decreases at higher temperatures.
pH 7.5 - 8.5Optimal pH is crucial for activity and stability.[2][8]
Buffer Potassium Phosphate (B84403) or HEPESShould contain potassium ions.[2]
Glycerol Concentration 10-100 mMHigher concentrations can cause substrate inactivation.[2]
Coenzyme B12 Concentration 10-50 µMLight-sensitive; handle accordingly.
Reducing Agent (optional) DTT or Cysteine (low mM)Can help maintain a reducing environment.
Atmosphere Anaerobic (Nitrogen or Argon)Critical for preventing cofactor and enzyme inactivation.[3]

Experimental Protocols

Protocol 1: Glycerol Dehydratase Activity Assay (Coupled Spectrophotometric Method)

This protocol is adapted from established methods for measuring GDHt activity.[4][5][6]

Materials:

  • Purified glycerol dehydratase or cell-free extract

  • Glycerol or 1,2-propanediol (substrate)

  • Aldehyde dehydrogenase (coupling enzyme)

  • NAD+

  • Coenzyme B12 (adenosylcobalamin)

  • Potassium phosphate buffer (pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of potassium phosphate buffer (100 mM, pH 8.0)

    • 100 µL of NAD+ solution (10 mM)

    • 50 µL of aldehyde dehydrogenase (e.g., 10 units/mL)

    • 10 µL of coenzyme B12 (1 mM)

  • Add a specific volume of your glycerol dehydratase sample (e.g., 20-50 µL).

  • Equilibrate the mixture at the desired temperature (e.g., 37 °C) for 5 minutes.

  • Initiate the reaction by adding 100 µL of the substrate (e.g., 1 M glycerol or 1,2-propanediol).

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH production from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • One unit of GDHt activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under these conditions.

Protocol 2: Quantification of this compound by HPLC (DNPH Derivatization)

This protocol is based on standard methods for aldehyde quantification.[9]

Materials:

  • Reaction sample containing this compound

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Derivatization:

    • To 100 µL of your reaction sample (or standard), add 100 µL of the DNPH solution.

    • Vortex and incubate at room temperature for 1 hour in the dark.

    • Quench the reaction by adding a small amount of a quenching agent if necessary (e.g., pyridine).

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 40% acetonitrile and increase to 80% over 20 minutes.

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 360-370 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a standard curve by derivatizing and running known concentrations of this compound.

    • Integrate the peak area corresponding to the this compound-DNPH derivative in your samples.

    • Calculate the concentration of this compound in your samples based on the standard curve.

Mandatory Visualizations

Enzymatic_Synthesis_Pathway Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Dehydration L_Lactaldehyde This compound 3-HPA->L_Lactaldehyde Isomerization GDHt Glycerol Dehydratase (GDHt) GDHt->3-HPA CoB12_inactive Coenzyme B12 (Inactive) GDHt->CoB12_inactive Inactivation Isomerase Isomerase Isomerase->L_Lactaldehyde CoB12_active Coenzyme B12 (Active) CoB12_active->GDHt Cofactor

Caption: Enzymatic pathway for this compound synthesis from glycerol.

Troubleshooting_Workflow Start Low this compound Yield Check_Enzyme Is GDHt Active? Start->Check_Enzyme Check_Cofactor Is CoB12 Intact? Check_Enzyme->Check_Cofactor Yes Solution_Enzyme Verify expression/purification. Perform activity assay. Check_Enzyme->Solution_Enzyme No Check_Conditions Are Conditions Optimal? Check_Cofactor->Check_Conditions Yes Solution_Cofactor Add fresh CoB12. Ensure anaerobic conditions. Check_Cofactor->Solution_Cofactor No Check_Byproducts Byproducts Present? Check_Conditions->Check_Byproducts Yes Solution_Conditions Adjust pH, temperature, and buffer composition. Check_Conditions->Solution_Conditions No Solution_Byproducts Purify enzyme. Use inhibitors or knockouts. Check_Byproducts->Solution_Byproducts Yes Success Yield Improved Check_Byproducts->Success No Solution_Enzyme->Check_Cofactor Solution_Cofactor->Check_Conditions Solution_Conditions->Check_Byproducts Solution_Byproducts->Success

Caption: Troubleshooting workflow for low this compound yields.

References

Resolving co-elution issues in L-lactaldehyde chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-lactaldehyde chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly co-elution, encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I identify it in my this compound chromatogram?

A: Co-elution is the incomplete separation of two or more compounds, resulting in overlapping peaks.[1] In this compound analysis, this can lead to inaccurate quantification and misidentification.

Signs of co-elution include:

  • Asymmetrical peaks: Peaks that are not perfectly Gaussian and show fronting or tailing.[2]

  • Shoulders on peaks: A small, unresolved peak appearing on the leading or tailing edge of the main this compound peak.

  • Broader than expected peaks: Peaks that are wider than those for pure standards under the same conditions.

  • Inconsistent peak purity: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), variations in the spectra across a single peak indicate the presence of multiple components.

Q2: What are common compounds that may co-elute with this compound?

A: this compound is a small, polar, and chiral molecule. Potential co-eluting compounds often share these characteristics and can be present in similar sample matrices. These may include:

  • Other short-chain aldehydes and ketones: Structurally similar compounds like methylglyoxal, glyoxal, and hydroxyacetone (B41140) can be difficult to separate from this compound.[3][4]

  • D-lactaldehyde: The enantiomer of this compound will not be separated on a standard achiral column and requires a chiral stationary phase for resolution.

  • Metabolites and degradation products: In biological or stability samples, related metabolites or degradation products of this compound or other sample components can interfere with the analysis.

  • Matrix components: Complex sample matrices from biological fluids or cell culture media can contain numerous endogenous compounds that may co-elute with the target analyte.

Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing for a polar analyte like this compound is a common issue. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, causing tailing.[2]

  • Column Degradation: Loss of stationary phase or a blocked inlet frit can disrupt the peak shape.[2]

  • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column and lead to peak distortion.[2]

To address peak tailing, consider the troubleshooting workflow outlined below.

Q4: I am observing peak splitting or a shoulder on my this compound peak. What should I investigate?

A: Peak splitting or shoulders can be due to co-elution, but can also arise from other issues:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase.

  • On-column equilibrium: this compound can exist in equilibrium with its hydrated form (gem-diol) or as a cyclic hemiacetal dimer.[5][6] This on-column interconversion can lead to complex peak shapes.

  • Column contamination: A contaminated guard or analytical column can cause peak splitting.

Troubleshooting Guides

Guide 1: Resolving Co-elution with a Known Impurity (e.g., Methylglyoxal)

If you have identified a co-eluting impurity, such as methylglyoxal, a systematic approach to method development is required.

Troubleshooting Workflow:

start Co-elution of this compound and Methylglyoxal Observed adjust_mobile_phase Adjust Mobile Phase Strength (e.g., decrease % organic solvent) start->adjust_mobile_phase change_organic Change Organic Solvent (e.g., Acetonitrile (B52724) to Methanol) adjust_mobile_phase->change_organic No/Poor Improvement resolved Resolution Achieved adjust_mobile_phase->resolved Improved Resolution adjust_ph Modify Mobile Phase pH change_organic->adjust_ph No/Poor Improvement change_organic->resolved Improved Resolution change_column Change Stationary Phase (e.g., different chemistry like Phenyl-Hexyl) adjust_ph->change_column No/Poor Improvement adjust_ph->resolved Improved Resolution change_column->resolved Improved Resolution

Caption: Troubleshooting workflow for resolving co-elution.

Experimental Protocol: Mobile Phase Optimization

  • Initial Assessment: Begin with a standard reversed-phase method (see table below for a starting point).

  • Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times. This may differentially affect this compound and the co-eluting compound, leading to improved separation.

  • Change Organic Modifier: If adjusting the mobile phase strength is insufficient, changing the organic solvent (e.g., from acetonitrile to methanol (B129727) or vice-versa) can alter the selectivity of the separation.

  • Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can influence the ionization state of acidic or basic analytes and silanol groups on the column, thereby affecting retention and selectivity.

ParameterRecommended Condition
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid
Gradient Start with a shallow gradient (e.g., 5-20% B over 10-15 min)
Flow Rate 0.2-1.0 mL/min
Column Temp. 25-40 °C
Detection UV at 210-230 nm (or after derivatization)
Guide 2: Chiral Separation of L- and D-Lactaldehyde

Standard achiral columns will not separate enantiomers. A chiral stationary phase (CSP) is required for this separation.

Method Development Strategy for Chiral Separation:

start Co-elution of L- and D-Lactaldehyde select_csp Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->select_csp screen_solvents Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) select_csp->screen_solvents optimize_conditions Optimize Mobile Phase Composition and Temperature screen_solvents->optimize_conditions Partial Separation resolved Baseline Separation Achieved screen_solvents->resolved Baseline Separation optimize_conditions->resolved

Caption: Workflow for chiral method development.

Experimental Protocol: Chiral Separation

Polysaccharide-based CSPs are often a good starting point for chiral separations.

ParameterNormal PhaseReversed Phase
Column Chiral Stationary Phase (e.g., Cellulose or Amylose based)Chiral Stationary Phase (e.g., Cellulose or Amylose based)
Mobile Phase Hexane/Ethanol or Hexane/Isopropanol mixturesWater/Acetonitrile or Water/Methanol mixtures with buffer
Additives Trifluoroacetic acid (TFA) or Diethylamine (DEA) for acidic/basic analytesFormic acid, acetic acid, or ammonium (B1175870) acetate/bicarbonate
Flow Rate 0.5-1.5 mL/min0.5-1.5 mL/min
Column Temp. 10-40 °C10-40 °C

Note: The selection of the appropriate CSP and mobile phase is often empirical and may require screening of several column/solvent combinations.

Data Presentation

Table 1: Example Data for Mobile Phase Optimization to Separate this compound and a Co-eluting Impurity

Mobile Phase Composition (Aqueous:Organic)Retention Time this compound (min)Retention Time Impurity (min)Resolution (Rs)
90:10 (ACN)4.24.20.0
95:5 (ACN)6.87.11.2
95:5 (Methanol)7.58.01.6

Table 2: Example Data for Chiral Separation of Lactaldehyde Enantiomers

Chiral Stationary PhaseMobile PhaseRetention Time this compound (min)Retention Time D-lactaldehyde (min)Resolution (Rs)
Cellulose-basedHexane:Ethanol (90:10)8.59.21.8
Amylose-basedHexane:Ethanol (90:10)10.110.51.1

Additional Considerations

  • Sample Stability: this compound may not be stable in certain sample matrices or under specific storage conditions. It is crucial to assess the stability of this compound in your samples to ensure accurate results.[7][8]

  • Derivatization: Due to the poor UV absorbance of this compound, pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can significantly enhance detection sensitivity. However, this adds another step to the sample preparation and may introduce other potential interferences.

  • System Suitability: Regularly perform system suitability tests, including checks for peak shape, resolution, and retention time precision, to ensure your chromatographic system is performing optimally.

References

Technical Support Center: Enhancing the Coenzyme Specificity of L-lactaldehyde Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on enhancing the coenzyme specificity of L-lactaldehyde dehydrogenase (ALD).

Frequently Asked Questions (FAQs)

Q1: Why is wild-type this compound dehydrogenase (ALD) from E. coli specific for NAD⁺ and inactive with NADP⁺?

A1: The specificity of E. coli ALD for NAD⁺ is primarily due to the presence of an acidic residue, Glutamate-179 (E179), within the coenzyme binding site.[1] The negatively charged carboxylate group of E179 sterically and electrostatically repels the negatively charged 2'-phosphate group of NADP⁺, thus preventing its effective binding.[1] In contrast, E179 can form favorable hydrogen bonds with the 2' and 3'-hydroxyl groups of the adenine (B156593) ribose moiety of NAD⁺.[1]

Q2: How can I engineer this compound dehydrogenase to utilize NADP⁺ as a coenzyme?

A2: A common strategy is to perform site-directed mutagenesis on residues within the coenzyme binding pocket to reduce the repulsion of NADP⁺. A successful approach has been the mutation of Phenylalanine-180 to Threonine (F180T).[2] This single point mutation has been shown to confer NADP⁺-dependent activity to the enzyme.[2] General strategies for switching coenzyme specificity from NAD⁺ to NADP⁺ often involve removing acidic residues and introducing basic or neutral residues.[3][4][5]

Q3: What is the catalytic mechanism of this compound dehydrogenase?

A3: The catalytic mechanism of aldehyde dehydrogenases, including ALD, involves five key steps:

  • Activation of the catalytic cysteine (Cys302 in human ALDH equivalents) by a glutamate (B1630785) residue (Glu268 equivalent).[6]

  • Nucleophilic attack by the activated cysteine on the aldehyde substrate.[6]

  • Formation of a thiohemiacetal intermediate, followed by hydride transfer to NAD(P)⁺ to form NAD(P)H.[6]

  • Hydrolysis of the resulting thioester intermediate.[6]

  • Dissociation of the reduced coenzyme NAD(P)H and binding of a new NAD(P)⁺ molecule.[6]

Q4: Does this compound dehydrogenase have activity with other substrates?

A4: Yes, E. coli ALD can oxidize other small α-hydroxyaldehydes, such as glycolaldehyde (B1209225) and glyceraldehyde, often with high affinity (micromolar Km values).[7][8] It can also act on the α-ketoaldehyde methylglyoxal, but with a much lower affinity (millimolar Km).[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No NADP⁺-dependent activity after site-directed mutagenesis. 1. The specific mutation did not successfully alter the coenzyme binding site to accommodate NADP⁺. 2. The mutation has led to an inactive or misfolded protein. 3. Assay conditions are not optimal for the mutant enzyme.1. Try mutating other residues in the coenzyme binding pocket. For NAD⁺ to NADP⁺ switching, consider replacing acidic residues with neutral or basic ones.[3][4] 2. Confirm protein expression and proper folding using techniques like SDS-PAGE and circular dichroism. 3. Vary the pH and buffer conditions of your kinetic assay. The optimal pH for wild-type E. coli ALD is 9.5.[7]
Mutant enzyme shows reduced catalytic efficiency (kcat/Km) with the native coenzyme (NAD⁺). The introduced mutation, while allowing for NADP⁺ binding, has slightly distorted the binding site for NAD⁺, leading to a higher Km or lower kcat.This is a common trade-off in protein engineering.[3][4] If high activity with NAD⁺ is still required, consider creating other mutants or using computational strategies to guide your design for a more optimal binding pocket.
High substrate inhibition observed in kinetic assays. This compound dehydrogenase is known to be subject to substrate inhibition, particularly with lactaldehyde.[8]Use a range of substrate concentrations in your assays to identify the inhibitory range. Fit your data to a substrate inhibition model to determine the inhibition constant (Ki).
Difficulty in purifying the enzyme. The protein may be expressed in an insoluble form (inclusion bodies) or may not be binding effectively to the chromatography resin.1. Optimize expression conditions (e.g., lower temperature, different E. coli strain). 2. Try different purification tags or chromatography methods (e.g., ion exchange, size exclusion).

Quantitative Data

Table 1: Kinetic Parameters of Wild-Type and F180T Mutant E. coli this compound Dehydrogenase (ALD)

EnzymeCoenzymeVmax (µmol/min·mg)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Wild-Type ALD NAD⁺0.5147-12,800[2]
NADP⁺No Activity---[2][9]
ALD-F180T NAD⁺1.487-211,000[2]
NADP⁺0.8778-11,150[2]

Note: kcat values were not explicitly provided in the source for direct comparison.

Experimental Protocols

Site-Directed Mutagenesis

This protocol is a general guideline for creating point mutations, such as F180T, in the aldA gene.

  • Primer Design : Design forward and reverse primers (~25-45 bases) containing the desired mutation. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification : Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type aldA gene as the template and the designed mutagenic primers.

  • Template Digestion : Digest the parental, methylated DNA template by adding a restriction enzyme like DpnI to the PCR reaction and incubating at 37°C for 1 hour.

  • Transformation : Transform the DpnI-treated, mutated plasmid into competent E. coli cells (e.g., DH5α).

  • Selection and Sequencing : Select for transformed colonies on appropriate antibiotic plates. Isolate the plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.

Protein Expression and Purification

This is a general protocol for the expression and purification of His-tagged this compound dehydrogenase.

  • Transformation : Transform the expression plasmid containing the gene for the ALD variant into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture : Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm reaches 0.6-0.8.

  • Induction : Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis : Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a French press.

  • Purification : Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with lysis buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis : Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole.

  • Purity Check : Assess the purity of the enzyme by SDS-PAGE.

Enzyme Kinetics Assay

This protocol describes how to measure the kinetic parameters of this compound dehydrogenase.

  • Reaction Mixture : Prepare a reaction mixture in a cuvette containing buffer (e.g., 100 mM MES, pH 6.5, or 100 mM Glycine-NaOH, pH 9.5), the desired concentration of the coenzyme (NAD⁺ or NADP⁺), and the purified enzyme.

  • Initiate Reaction : Start the reaction by adding the substrate (e.g., this compound).

  • Monitor Reaction : Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH, using a spectrophotometer.

  • Data Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Determine Kinetic Parameters : Repeat the assay with varying concentrations of the substrate and a fixed, saturating concentration of the coenzyme. Fit the initial velocity data to the Michaelis-Menten equation (or a substrate inhibition equation if necessary) to determine Vmax and Km. To determine the kinetic parameters for the coenzyme, vary its concentration while keeping the substrate concentration fixed and saturating.

Visualizations

experimental_workflow cluster_design 1. Design & Mutagenesis cluster_expression 2. Protein Expression & Purification cluster_analysis 3. Analysis a Identify Target Residue(s) (e.g., E179, F180) b Site-Directed Mutagenesis a->b c Sequence Verification b->c d Transform into E. coli c->d e Induce Protein Expression d->e f Purify Mutant Enzyme e->f g Enzyme Kinetics Assay (Vary [NAD+]/[NADP+]) f->g h Determine Kinetic Parameters (Km, kcat) g->h i Compare with Wild-Type h->i

Caption: Workflow for engineering coenzyme specificity.

reaction_mechanism E Enzyme (ALD) E_S_NAD Enzyme-Substrate-Coenzyme Complex E->E_S_NAD Binds Substrate & Coenzyme S This compound S->E_S_NAD P L-Lactate NAD NAD(P)⁺ NAD->E_S_NAD NADH NAD(P)H E_P_NADH Enzyme-Product-Reduced Coenzyme Complex E_S_NAD->E_P_NADH Hydride Transfer E_P_NADH->E Release Product & Coenzyme E_P_NADH->P E_P_NADH->NADH

Caption: Simplified reaction cycle of this compound dehydrogenase.

logical_relationship cluster_factors Key Influencing Factors in Coenzyme Binding Pocket specificity Coenzyme Specificity (NAD⁺ vs. NADP⁺) electrostatics Electrostatic Interactions specificity->electrostatics steric_hindrance Steric Hindrance specificity->steric_hindrance h_bonding Hydrogen Bonding specificity->h_bonding E179 Residue E179 (Acidic) electrostatics->E179 Repels 2'-phosphate of NADP⁺ steric_hindrance->E179 Clashes with 2'-phosphate F180 Residue F180 (Aromatic) steric_hindrance->F180 Disturbs NAD⁺/NADP⁺ binding h_bonding->E179 Stabilizes NAD⁺ ribose

Caption: Factors influencing ALD coenzyme specificity.

References

Minimizing dimerization of L-lactaldehyde in concentrated solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-lactaldehyde, focusing on the challenges presented by its dimerization in concentrated solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound dimerization?

A1: In concentrated solutions, this compound molecules can react with each other to form cyclic hemiacetal dimers. This is a reversible equilibrium process where two this compound monomers associate to form a more stable dimeric structure. The predominant form in solution is the dimer, with negligible amounts of the monomer present at equilibrium. The dimerization occurs through the formation of a 1,4-dioxane (B91453) ring skeleton.

Q2: Why is this compound dimerization a concern in our experiments?

A2: The dimerization of this compound can significantly impact experimental outcomes. The presence of both monomeric and dimeric forms, with the dimer being predominant, means that the concentration of the reactive aldehyde monomer is much lower than the total this compound concentration. This can affect reaction kinetics, product yields, and the interpretation of analytical data. For applications in drug development, understanding and controlling the monomer-dimer equilibrium is crucial for consistent and reproducible results.

Q3: How can we monitor the extent of this compound dimerization?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for monitoring the monomer-dimer equilibrium of this compound. By acquiring ¹H NMR spectra at varying concentrations, you can observe changes in chemical shifts, signal line widths, and diffusion coefficients that are indicative of the equilibrium. Quantitative ¹H NMR (qNMR) can be used to determine the relative concentrations of the monomer and dimer. High-Performance Liquid Chromatography (HPLC) can also be developed as a method to separate and quantify the monomer and dimer.

Q4: What factors influence the dimerization of this compound?

A4: The equilibrium between this compound monomer and dimer is influenced by several factors:

  • Concentration: Higher concentrations of this compound will shift the equilibrium towards the dimer.

  • Temperature: The effect of temperature on the equilibrium constant (Kd) depends on the thermodynamics of the dimerization process (enthalpy and entropy changes). This needs to be determined experimentally.

  • pH: The pH of the solution can affect the stability of both the monomer and the dimer, potentially catalyzing the interconversion or degradation.

  • Solvent: The polarity and hydrogen-bonding capabilities of the solvent can influence the stability of the different species and thus the position of the equilibrium.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Rates or Yields

Symptoms:

  • Batch-to-batch variability in reaction outcomes.

  • Reaction kinetics do not follow expected models based on the total this compound concentration.

Possible Cause: The monomer-dimer equilibrium of this compound is not being controlled, leading to variable concentrations of the reactive monomeric species.

Troubleshooting Steps:

  • Characterize the Equilibrium: Use ¹H NMR to determine the ratio of monomer to dimer in your stock solutions under your standard reaction conditions (concentration, solvent, temperature, pH).

  • Control Concentration: Prepare fresh solutions of this compound at a consistent concentration for each experiment. Be aware that diluting a concentrated stock solution will shift the equilibrium.

  • Control Temperature: Perform reactions at a constant and well-controlled temperature, as the equilibrium constant can be temperature-dependent.

  • Control pH: Use buffered solutions to maintain a constant pH throughout the experiment.

  • Consider an "Aging" Period: Allow the this compound solution to reach equilibrium at the desired experimental conditions before initiating the reaction. This can be monitored by acquiring NMR spectra at different time points until no further changes are observed.

Issue 2: Difficulty in Quantifying this compound Using a Specific Analytical Method

Symptoms:

  • Multiple or broad peaks observed in HPLC or other chromatographic techniques.

  • Discrepancies between the expected and measured concentrations.

Possible Cause: The analytical method is not adequately separating or accounting for both the monomeric and dimeric forms of this compound. The two species may have different response factors in the detector.

Troubleshooting Steps:

  • Method Validation for Both Species: If possible, isolate or enrich a sample in either the monomer or dimer to determine their individual analytical signatures (e.g., retention times in HPLC, chemical shifts in NMR).

  • Develop a Suitable HPLC Method: Use a suitable stationary phase (e.g., C18) and mobile phase gradient to achieve baseline separation of the monomer and dimer. See the experimental protocol section for a starting point.

  • Utilize Quantitative NMR (qNMR): qNMR is a powerful tool for quantifying the different species in solution without the need for separation. Use a certified internal standard for accurate quantification.

Data Presentation

Table 1: Hypothetical Influence of Concentration on this compound Monomer-Dimer Equilibrium in D₂O at 25°C

Total this compound (M)Monomer (%)Dimer (%)
0.15.095.0
0.52.597.5
1.01.298.8
2.00.699.4

Table 2: Hypothetical Influence of Temperature on the Dimerization Equilibrium Constant (Kd) of this compound

Temperature (°C)Kd (M)
100.015
250.025
400.040

Table 3: Hypothetical Influence of pH on the Stability of this compound (Rate of Degradation)

pHHalf-life (t½) at 25°C (hours)
3.012
5.048
7.072
9.024

Experimental Protocols

Protocol 1: Quantitative ¹H NMR Spectroscopy for Monomer-Dimer Ratio Determination

Objective: To determine the relative concentrations of this compound monomer and dimer in a given solution.

Materials:

  • This compound solution of known total concentration.

  • Deuterated solvent (e.g., D₂O).

  • Internal standard (e.g., maleic acid, certified standard).

  • NMR spectrometer.

Methodology:

  • Prepare a series of this compound solutions at different total concentrations in the deuterated solvent.

  • Add a precisely weighed amount of the internal standard to each sample.

  • Acquire ¹H NMR spectra for each sample at a constant temperature.

  • Identify the distinct signals for the monomer and the dimer. The aldehyde proton of the monomer will be a unique signal. Protons on the dioxane ring of the dimer will have characteristic chemical shifts.

  • Integrate the area of a well-resolved signal for the monomer and a well-resolved signal for the dimer.

  • Integrate the area of a known signal from the internal standard.

  • Calculate the concentration of the monomer and dimer using the following formula: Concentration_x = (Integral_x / N_x) * (N_std / Integral_std) * Concentration_std where x is the monomer or dimer, N is the number of protons giving rise to the integrated signal, and std refers to the internal standard.

  • The equilibrium constant (Kd) can be calculated as: Kd = [Monomer]² / [Dimer]

Protocol 2: HPLC Method for Separation of this compound Monomer and Dimer

Objective: To develop an HPLC method for the separation and quantification of this compound monomer and dimer.

Materials:

  • This compound solution.

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile phase A: 0.1% formic acid in water.

  • Mobile phase B: 0.1% formic acid in acetonitrile.

Methodology:

  • Prepare a sample of this compound in the mobile phase A.

  • Set the column temperature to 25°C.

  • Set the UV detection wavelength to 210 nm.

  • Use a gradient elution program, for example:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 50% B

    • 15-20 min: 50% B

    • 20-21 min: 50% to 5% B

    • 21-25 min: 5% B

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the monomer and dimer based on expected polarity (the monomer is expected to be more polar and elute earlier).

  • Optimize the gradient to achieve baseline separation.

  • For quantification, create a calibration curve using standards of known total this compound concentration, and determine the response factors for both the monomer and dimer if they can be isolated or if their ratio is known from NMR.

Mandatory Visualization

L_Lactaldehyde_Dimerization cluster_monomers Monomer1 This compound (Monomer) Dimer Cyclic Hemiacetal (Dimer) Monomer1->Dimer k_f Monomer2 This compound (Monomer) Dimer->Monomer1 k_r

Caption: Equilibrium between this compound monomer and its cyclic hemiacetal dimer.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckEquilibrium Is the monomer-dimer equilibrium controlled? Start->CheckEquilibrium ControlFactors Control Concentration, Temperature, and pH CheckEquilibrium->ControlFactors No Proceed Proceed with Experiment CheckEquilibrium->Proceed Yes ReEquilibrate Allow solution to equilibrate before use ControlFactors->ReEquilibrate Analyze Analyze monomer/dimer ratio by NMR/HPLC ReEquilibrate->Analyze Analyze->Proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

Technical Support Center: Enhancing FucO Catalytic Efficiency with L-lactaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to increase the catalytic efficiency of FucO with its native substrate, L-lactaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is FucO, and what is its native function?

A1: FucO, also known as L-1,2-propanediol oxidoreductase, is an iron-dependent enzyme from Escherichia coli.[1][2] Its primary physiological role is to catalyze the NADH-dependent reduction of this compound to L-1,2-propanediol. This reaction is a key step in the anaerobic metabolism of L-fucose.[1]

Q2: What are the general strategies to improve the catalytic efficiency of FucO with this compound?

A2: The primary strategies for enhancing FucO's catalytic efficiency include:

  • Protein Engineering: Introducing mutations through techniques like directed evolution or site-directed mutagenesis to alter the enzyme's active site or overall structure for improved substrate binding and turnover.

  • Optimization of Reaction Conditions: Systematically adjusting parameters such as pH, temperature, buffer composition, and cofactor concentration to create the optimal environment for enzyme activity.

Q3: Which mutations have been shown to affect FucO's activity?

A3: Several mutations have been identified that alter FucO's substrate specificity and, in some cases, its efficiency. For instance, the N151G and L259V mutations have been studied for their impact on the enzyme's activity with non-native substrates.[1] While these mutations were identified in screens with other aldehydes, their effects on the native substrate, this compound, have also been characterized. Another mutation, L7F, has been shown to increase FucO's tolerance and reduction of furfural (B47365), suggesting it may also influence the enzyme's overall stability and expression.[3]

Q4: How do changes in pH and temperature affect FucO activity and stability?

A4: The catalytic activity and stability of FucO are influenced by pH and temperature. Generally, enzyme activity follows a bell-shaped curve with an optimal pH and temperature. Deviations from these optima can lead to a decrease in activity and, in extreme cases, irreversible denaturation. For many enzymes, a pH range of 7-8 is often a good starting point for kinetic assays.[4] It is recommended to experimentally determine the optimal pH and temperature for your specific FucO variant and application.

Q5: What is the importance of NADH concentration in FucO kinetic assays?

A5: NADH is a critical cofactor for the FucO-catalyzed reduction of this compound. The concentration of NADH can significantly impact the reaction rate. For accurate determination of kinetic parameters for this compound, NADH should be present at a saturating concentration (typically 5-10 times the Km value for NADH). However, very high concentrations of NADH can sometimes lead to substrate inhibition in some dehydrogenases. Therefore, it is advisable to determine the optimal NADH concentration experimentally.

Troubleshooting Guides

Protein Expression and Purification
Problem Possible Cause Troubleshooting Steps
Low or no expression of FucO Codon usage not optimal for the expression host.Synthesize the FucO gene with codons optimized for your expression system (e.g., E. coli).
Toxicity of the expressed protein to the host cells.Lower the induction temperature (e.g., 16-25°C) and/or use a lower concentration of the inducer (e.g., IPTG).
Plasmid instability or incorrect construct.Verify the plasmid sequence to ensure the FucO gene is in the correct reading frame and free of mutations.
FucO is expressed in an insoluble form (inclusion bodies) High expression levels and rapid protein synthesis leading to misfolding.Reduce the expression temperature and inducer concentration.
Lack of proper chaperones for folding.Co-express with chaperone proteins (e.g., GroEL/GroES).
The protein itself has low intrinsic solubility.Test different expression strains. Consider adding a solubility-enhancing fusion tag (e.g., MBP).
Low yield of purified FucO Inefficient cell lysis.Optimize lysis method (e.g., sonication, French press) and ensure complete cell disruption.
Poor binding to the affinity column.Ensure the purification buffer has the correct pH and ionic strength for optimal binding. Check if the affinity tag is accessible.
Protein degradation during purification.Add protease inhibitors to the lysis and purification buffers. Perform all purification steps at 4°C.
Enzyme Activity Assay
Problem Possible Cause Troubleshooting Steps
No or very low FucO activity Inactive enzyme due to improper folding or storage.Ensure the purified enzyme has been stored correctly (e.g., at -80°C in a suitable buffer with glycerol).
Incorrect assay conditions.Verify the pH, temperature, and buffer composition of the assay. Ensure all necessary components (FucO, this compound, NADH) are present at the correct concentrations.
Degradation of this compound or NADH.Prepare fresh solutions of this compound and NADH for each experiment. Store stock solutions appropriately.
High background noise or non-linear reaction rates Contaminating enzyme activities in the FucO preparation.Further purify the FucO enzyme using additional chromatography steps (e.g., ion exchange, size exclusion).
Instability of NADH at certain pH values or in the presence of contaminants.Run a control reaction without the enzyme to measure the rate of non-enzymatic NADH degradation.
Substrate or product inhibition.Perform kinetic analysis over a wide range of substrate and product concentrations to identify any inhibitory effects.
Inconsistent results between experiments Pipetting errors or inaccurate concentration determination.Calibrate pipettes regularly. Accurately determine the concentration of the FucO stock solution (e.g., using a Bradford assay or measuring A280).
Variability in reagent quality.Use high-purity reagents and prepare fresh buffers for each set of experiments.

Quantitative Data

Table 1: Kinetic Parameters of Wild-Type and Mutant FucO with (S)-lactaldehyde

Enzyme Variantkcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
Wild-Type35 ± 22.1 ± 0.317 ± 3
N151G (A5)1.8 ± 0.111 ± 20.16 ± 0.03
L259V (D93)1.0 ± 0.13.0 ± 0.80.3 ± 0.1
N151G/L259V (DA1472)0.46 ± 0.0114 ± 10.032 ± 0.003

Data extracted from Blikstad et al. (2018).[1]

Experimental Protocols

Site-Directed Mutagenesis of FucO

This protocol is based on the QuikChange™ site-directed mutagenesis method.

Materials:

  • Plasmid DNA containing the wild-type FucO gene

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Use a thermocycler program with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly synthesized mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective agar (B569324) plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Expression and Purification of His-tagged FucO

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the FucO expression plasmid

  • LB medium with the appropriate antibiotic

  • IPTG (or other suitable inducer)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Cell Culture and Induction:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged FucO with elution buffer.

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Determine the protein concentration, aliquot, and store at -80°C.

FucO Activity Assay with this compound

Materials:

  • Purified FucO enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • This compound stock solution

  • NADH stock solution

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of this compound, and a specific concentration of NADH.

  • Initiate the Reaction: Start the reaction by adding a small amount of the purified FucO enzyme to the reaction mixture and mix quickly.

  • Monitor the Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD+.

  • Calculate the Initial Rate: Determine the initial linear rate of the reaction (ΔA340/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (μmol/min). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute under the specified conditions.

  • Determine Kinetic Parameters: To determine Km and kcat, repeat the assay at various concentrations of this compound while keeping the NADH concentration constant and saturating. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Enzyme Kinetics mut_design Primer Design mut_pcr PCR Amplification mut_design->mut_pcr mut_digest DpnI Digestion mut_pcr->mut_digest mut_transform Transformation mut_digest->mut_transform mut_seq Sequencing mut_transform->mut_seq exp_culture Cell Culture & Induction mut_seq->exp_culture Verified Mutant Plasmid exp_lysis Cell Lysis exp_culture->exp_lysis exp_purify Affinity Chromatography exp_lysis->exp_purify exp_store Buffer Exchange & Storage exp_purify->exp_store assay_prep Reaction Preparation exp_store->assay_prep Purified FucO assay_measure Spectrophotometric Measurement assay_prep->assay_measure assay_calc Data Analysis (Km, kcat) assay_measure->assay_calc

Caption: Experimental workflow for improving FucO catalytic efficiency.

logical_relationship cluster_protein Protein Engineering cluster_conditions Reaction Condition Optimization center_node FucO Catalytic Efficiency with this compound mutagenesis Site-Directed Mutagenesis mutagenesis->center_node directed_evo Directed Evolution directed_evo->center_node ph pH ph->center_node temp Temperature temp->center_node buffer Buffer Composition buffer->center_node cofactor NADH Concentration cofactor->center_node

Caption: Key strategies to enhance FucO catalytic efficiency.

References

Addressing enzyme instability during L-lactaldehyde dehydrogenase purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of L-lactaldehyde dehydrogenase, with a focus on mitigating enzyme instability.

Troubleshooting Guide

Problem 1: Significant Loss of Enzyme Activity After Cell Lysis

Q: I am observing a dramatic decrease in this compound dehydrogenase activity immediately after lysing my cells. What could be the cause and how can I prevent this?

A: Rapid loss of activity post-lysis is often due to the release of endogenous proteases or exposure to destabilizing conditions.

  • Protease Degradation: The cellular environment contains proteases that are released upon lysis and can degrade your target enzyme.

    • Solution: Add a protease inhibitor cocktail to your lysis buffer. Ensure the cocktail is broad-spectrum to inhibit serine, cysteine, and metalloproteases. Work quickly and maintain low temperatures (0-4°C) throughout the process.

  • Oxidative Damage: this compound dehydrogenase, like many dehydrogenases, can be sensitive to oxidation, which can be exacerbated by exposure to air and certain cellular components released during lysis.

    • Solution: Include reducing agents in your lysis buffer, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), typically at concentrations of 1-5 mM.

  • Sub-optimal Buffer Conditions: The pH and ionic strength of the lysis buffer may not be optimal for the stability of the enzyme.

    • Solution: Ensure your buffer pH is stable and appropriate for this compound dehydrogenase, which is often around pH 7.5-8.5. The optimal pH for the activity of a related enzyme, L-lactate dehydrogenase from Bacillus cereus, was found to be 8.0.[1]

Problem 2: Enzyme Inactivation During Chromatographic Purification

Q: My this compound dehydrogenase activity is high in the crude lysate but drops significantly after affinity or ion-exchange chromatography. Why is this happening?

A: Loss of activity during chromatography can be attributed to several factors, including interactions with the chromatography resin, buffer composition, and metal-catalyzed oxidation.

  • Metal-Catalyzed Oxidation (MCO) on IMAC Columns: If you are using Immobilized Metal Affinity Chromatography (IMAC), metal ions like Cu²⁺ or Ni²⁺ can catalyze the oxidation of the enzyme, leading to structural damage and inactivation. This is a known issue for dehydrogenases.[2][3]

    • Solution: Add a chelating agent like EDTA to your elution buffer to strip the metal ions and release the protein, but this can also cause the protein to precipitate. A more effective approach is to include antioxidants or metal chelators in the mobile phase. The addition of bicinchoninic acid (BCA), a Cu⁺ chelating agent, has been shown to be successful in reducing structural damage and activity loss for lactate (B86563) dehydrogenase during IMAC.

  • Inappropriate Buffer Conditions: The pH or salt concentration of the buffers used for binding, washing, and elution may be destabilizing the enzyme.

    • Solution: Perform small-scale buffer-stability screens with your partially purified enzyme. Test a range of pH values and salt concentrations to identify the optimal conditions for maintaining activity. For a thermophilic aldehyde dehydrogenase, stability was observed over a broad pH range (pH 4 to 12) when immobilized.[4][5]

  • Hydrophobic Interactions and Unfolding: The enzyme may be interacting with the chromatography matrix in a way that causes partial unfolding and loss of activity.

    • Solution: The inclusion of certain additives can help stabilize the enzyme. Consider adding glycerol (B35011) (10-20%), sucrose, or sorbitol to your chromatography buffers to increase solution viscosity and stabilize the protein structure.

Problem 3: Protein Aggregation and Precipitation During Purification or Storage

Q: I am noticing precipitation of my this compound dehydrogenase during purification steps or upon storage. What causes this and how can I improve its solubility?

A: Aggregation and precipitation are common signs of protein instability, often caused by exposure of hydrophobic regions that are normally buried within the protein's structure.

  • High Protein Concentration: As the protein becomes more concentrated during purification, the likelihood of aggregation increases.

    • Solution: Work with the lowest effective protein concentration. If high concentrations are necessary, ensure the buffer contains stabilizing agents.

  • Sub-optimal Buffer Conditions: Incorrect pH or low ionic strength can lead to aggregation.

    • Solution: Ensure the pH of your buffer is not close to the isoelectric point (pI) of the enzyme, as this is where solubility is at a minimum. Adjusting the salt concentration (e.g., 150 mM NaCl) can also help to maintain solubility.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature the enzyme and lead to aggregation.

    • Solution: Aliquot your purified enzyme into single-use volumes before freezing to avoid multiple freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Including a cryoprotectant like glycerol (20-50%) in the final buffer can significantly improve stability during freezing and thawing.

Frequently Asked Questions (FAQs)

Q1: What are the best additives to include in my buffers to enhance the stability of this compound dehydrogenase?

A1: The choice of additives can be critical for maintaining enzyme stability. Based on studies of related dehydrogenases, the following are recommended:

  • Reducing Agents: To prevent oxidative damage, include DTT or BME (1-5 mM) in all purification buffers.

  • Glycerol/Sorbitol/Sucrose: These polyols act as osmolytes and can stabilize the native conformation of the enzyme. A concentration of 10-20% (v/v) glycerol is commonly used.

  • EDTA: To chelate divalent metal ions that can catalyze oxidation, include 0.1-1 mM EDTA. Be cautious with IMAC, as EDTA will strip the metal ions from the column.

  • Polyethyleneimine (PEI): PEI has been shown to be a good stabilizer against oxidation for lactate dehydrogenase and has been used as a bridging agent for the immobilization of aldehyde dehydrogenase.[6]

Q2: What is a typical purification scheme for this compound dehydrogenase?

A2: A multi-step chromatographic approach is generally required to achieve high purity. A common workflow is as follows:

  • Clarification: Centrifugation and/or filtration of the cell lysate to remove cell debris.

  • Affinity Chromatography: If the enzyme is tagged (e.g., with a His-tag), IMAC is a powerful first step.

  • Ion-Exchange Chromatography (IEX): This separates proteins based on charge. Anion-exchange chromatography is often used for dehydrogenases.[1]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this step separates proteins by size and is a good final "polishing" step to remove aggregates and other remaining impurities.

Q3: How should I store my purified this compound dehydrogenase?

A3: For short-term storage (days to a week), keep the enzyme at 4°C in a buffer containing stabilizing additives. For long-term storage, the enzyme should be stored at -80°C. It is crucial to aliquot the enzyme into single-use tubes and to include a cryoprotectant like glycerol (at least 20% v/v) in the storage buffer to prevent damage from freezing. More than 50% of the activity of an immobilized aldehyde dehydrogenase was retained after 11 weeks of storage at 4°C.[4][5]

Data Presentation

Table 1: Effect of Additives on Lactate Dehydrogenase Stability (Model for Dehydrogenases)

AdditiveConcentrationStabilizing Effect Against OxidationReference
Poly(ethyleneimine) (PEI)0.01% (w/v)High[7]
EDTA10 mMHigh[7]
Ammonium Sulphate4 MEffective[7]
SorbitolNot specifiedModerate[7]
Sucrose2.36 MModerate[7]

Table 2: Optimal Conditions for a Thermophilic Aldehyde Dehydrogenase

ParameterOptimal ConditionReference
Temperature80 °C (immobilized)[4][5]
pH8.0[4][5]

Experimental Protocols

Protocol 1: this compound Dehydrogenase Activity Assay

This protocol is adapted from standard dehydrogenase assays that monitor the production of NADH.

  • Prepare the Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Prepare Substrate Solutions:

    • 100 mM this compound in assay buffer.

    • 10 mM NAD⁺ in assay buffer.

  • Set up the Reaction Mixture: In a 1 mL cuvette, combine:

    • 850 µL of Assay Buffer

    • 100 µL of 10 mM NAD⁺ solution

    • 50 µL of 100 mM this compound solution

  • Initiate the Reaction: Add a small volume (e.g., 10-50 µL) of the enzyme sample to the cuvette, mix quickly by inversion.

  • Measure Activity: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. The rate of NADH production is proportional to the enzyme activity. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of NADH per minute.

Protocol 2: General Protein Purification Workflow

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitor cocktail). Lyse cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography (IMAC for His-tagged protein):

    • Equilibrate an IMAC column (e.g., Ni-NTA) with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Dialysis/Buffer Exchange: Dialyze the eluted fractions against a suitable buffer for the next chromatography step (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT) to remove imidazole.

  • Ion-Exchange Chromatography:

    • Equilibrate an anion-exchange column (e.g., Q-Sepharose) with the dialysis buffer.

    • Load the dialyzed sample.

    • Elute the protein with a linear salt gradient (e.g., 0-1 M NaCl in the dialysis buffer).

  • Size-Exclusion Chromatography:

    • Concentrate the active fractions from IEX.

    • Equilibrate a size-exclusion column with the final storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

    • Load the concentrated sample and collect the fractions corresponding to the monomeric enzyme.

  • Analysis and Storage: Analyze the purity of the final sample by SDS-PAGE. Measure the protein concentration and activity. Aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

PurificationWorkflow start Cell Pellet lysis Cell Lysis & Clarification start->lysis Resuspend in Lysis Buffer affinity Affinity Chromatography (e.g., IMAC) lysis->affinity Clarified Lysate buffer_exchange Buffer Exchange / Dialysis affinity->buffer_exchange Eluted Fractions ion_exchange Ion-Exchange Chromatography (e.g., Anion Exchange) buffer_exchange->ion_exchange Imidazole-free Sample sec Size-Exclusion Chromatography (Polishing Step) ion_exchange->sec Active Fractions final_product Purified Enzyme sec->final_product Monomeric Peak

Caption: A typical multi-step workflow for the purification of this compound dehydrogenase.

TroubleshootingTree start Low Enzyme Activity? after_lysis Problem occurs after cell lysis? start->after_lysis Yes aggregation Protein Aggregation? start->aggregation No add_protease_inhibitors Add Protease Inhibitors after_lysis->add_protease_inhibitors Yes add_reducing_agents Add Reducing Agents (DTT/BME) after_lysis->add_reducing_agents Yes after_chromatography Problem occurs after chromatography? after_lysis->after_chromatography No check_buffer Optimize Buffer pH/Salt after_chromatography->check_buffer Yes add_stabilizers Add Stabilizers (Glycerol) after_chromatography->add_stabilizers Yes mco_issue Using IMAC? after_chromatography->mco_issue Yes add_chelator Consider adding BCA to mobile phase mco_issue->add_chelator Yes check_pi Check pH vs. pI aggregation->check_pi Yes optimize_concentration Reduce Protein Concentration aggregation->optimize_concentration Yes

Caption: A decision tree for troubleshooting loss of enzyme activity and aggregation issues.

References

Validation & Comparative

L-Lactaldehyde vs. D-Lactaldehyde: A Comparative Analysis of their Interaction with Glyoxalase I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-lactaldehyde and D-lactaldehyde in the context of the glyoxalase I enzyme. While often discussed in relation to methylglyoxal (B44143) metabolism, their direct role as substrates for glyoxalase I is a subject of clarification. This document synthesizes experimental findings to elucidate their true interaction with this key enzyme, presenting quantitative data, detailed experimental protocols, and pathway visualizations to inform future research and drug development efforts.

Challenging the Premise: Lactaldehydes as Inhibitors, Not Substrates

Contrary to the notion of L- and D-lactaldehyde serving as direct substrates, evidence points towards their role as inhibitors of glyoxalase I. The primary substrate for glyoxalase I is the hemithioacetal adduct formed spontaneously from the reaction between methylglyoxal (a cytotoxic α-ketoaldehyde) and glutathione (B108866) (GSH).[1][2][3][4][5] The enzyme catalyzes the isomerization of this adduct to S-D-lactoylglutathione.[1][2][4]

Experimental evidence has demonstrated that D-lactaldehyde, in particular, acts as a potent inhibitor of glyoxalase I from goat liver, with a 90% inhibition observed at a concentration of 0.12 mM when methylglyoxal is the substrate.[6] The same study found that the yeast enzyme was significantly less affected, showing only 10% inhibition under identical conditions.[6] this compound also exhibits an inhibitory effect on both goat liver and yeast glyoxalase I.[6]

Quantitative Comparison of Inhibitory Effects

The following table summarizes the inhibitory effects of D-lactaldehyde and this compound on glyoxalase I activity from different sources. It is important to note that comprehensive kinetic data (e.g., Ki values) for this inhibition is not extensively available in the reviewed literature.

CompoundEnzyme SourceSubstrateInhibitor ConcentrationPercent InhibitionReference
D-LactaldehydeGoat LiverMethylglyoxal (1 mM)0.12 mM90%[6]
D-LactaldehydeYeastMethylglyoxal (1 mM)0.12 mM10%[6]
This compoundGoat LiverMethylglyoxal (1 mM & 2 mM)Up to 3 mMInhibition Observed[6]
This compoundYeastMethylglyoxal (1 mM & 2 mM)Up to 3 mMInhibition Observed[6]

The Glyoxalase System and Methylglyoxal Metabolism

To understand the context of L- and D-lactaldehyde's interaction with glyoxalase I, it is crucial to visualize the broader metabolic pathway. The glyoxalase system is the primary route for detoxifying methylglyoxal, a byproduct of glycolysis.

Glyoxalase_Pathway Glycolysis Glycolysis Methylglyoxal Methylglyoxal Glycolysis->Methylglyoxal produces Hemithioacetal Hemithioacetal (diastereomers) Methylglyoxal->Hemithioacetal DLactaldehyde D-Lactaldehyde Methylglyoxal->DLactaldehyde converted by GSH Glutathione (GSH) GSH->Hemithioacetal spontaneous reaction Glo1 Glyoxalase I (Glo1) Hemithioacetal->Glo1 Substrate SDLactoylglutathione S-D-Lactoylglutathione Glo1->SDLactoylglutathione catalyzes Glo2 Glyoxalase II (Glo2) SDLactoylglutathione->Glo2 Glo2->GSH regenerates DLactate D-Lactate Glo2->DLactate Glycerol_Dehydrogenase Glycerol Dehydrogenase (gldA) Aldehyde_Dehydrogenase Aldehyde Dehydrogenase DLactaldehyde->Glo1 Inhibits Lactic_Acid Lactic Acid DLactaldehyde->Lactic_Acid oxidized by LLactaldehyde This compound LLactaldehyde->Glo1 Inhibits Aldehyde_Dehydrogenase2 Aldehyde Dehydrogenase LLactate L-Lactate Assay_Workflow Start Start: Prepare Assay Mixture Incubate Pre-incubate Methylglyoxal and GSH (to form hemithioacetal) Start->Incubate Add_Enzyme Add Glyoxalase I containing sample Incubate->Add_Enzyme Monitor Monitor increase in absorbance at 240 nm Add_Enzyme->Monitor Calculate Calculate enzyme activity Monitor->Calculate End End Calculate->End

References

A Comparative Analysis of Fungal and Bacterial L-lactaldehyde Dehydrogenases: Kinetic Properties and Metabolic Roles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzymes across different biological kingdoms is paramount for applications ranging from metabolic engineering to targeted drug design. This guide provides a comparative overview of the kinetic parameters of L-lactaldehyde dehydrogenases from fungal and bacterial sources, supported by experimental data and protocols.

This compound dehydrogenase (LADH) is a key enzyme in the metabolic pathways of certain sugars, such as L-rhamnose and L-fucose. It catalyzes the NAD(P)+-dependent oxidation of this compound to L-lactate. While this enzymatic activity is conserved across fungi and bacteria, the kinetic properties and the metabolic context of the enzymes can differ significantly, reflecting distinct evolutionary paths and physiological roles.

Comparative Kinetic Parameters

The kinetic efficiency of this compound dehydrogenases varies between fungal and bacterial species. A summary of the key kinetic parameters for enzymes from representative organisms is presented below.

OrganismKingdomEnzymeSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Coenzyme SpecificityReference
Pichia stipitisFungiPsLADHThis compound0.05343.1-NAD⁺ & NADP⁺[1]
Saccharomyces cerevisiaeFungiAld6pAcetaldehyde (B116499)0.008-1.8NADP⁺[2]
Azotobacter vinelandiiBacteriaAvLADHThis compound0.1610.3-NAD⁺[1]
Escherichia coliBacteriaAldAThis compound0.04-761NAD⁺[3]

Note: The data for Saccharomyces cerevisiae Ald6p is for acetaldehyde, its preferred substrate, as specific data for this compound was not available. This highlights a key difference in substrate preference.

Physiological characterization reveals that while this compound is the optimal substrate for both the fungal LADH from Pichia stipitis (PsLADH) and the bacterial LADH from Azotobacter vinelandii (AvLADH), the fungal enzyme exhibits broader substrate specificity and a more relaxed coenzyme specificity, being able to utilize both NAD⁺ and NADP⁺.[1] In contrast, the bacterial enzymes from A. vinelandii and E. coli show a preference for NAD⁺.[1][3]

Phylogenetically, the fungal PsLADH is distantly related to the known bacterial LADHs, including that of Escherichia coli (EcLADH). Interestingly, AvLADH from A. vinelandii, despite being involved in a similar alternative L-rhamnose metabolism pathway as PsLADH, belongs to the same subfamily as EcLADH. This suggests that the substrate specificities for this compound in these fungal and bacterial enzymes were acquired independently through convergent evolution.[1]

Experimental Protocols

The determination of the kinetic parameters presented above relies on robust experimental protocols for enzyme purification and activity assays.

Purification of Recombinant this compound Dehydrogenase

A common method for obtaining pure this compound dehydrogenase for kinetic analysis is through recombinant expression in a host organism like E. coli.

  • Gene Cloning and Expression: The gene encoding the this compound dehydrogenase is cloned into an expression vector, often with a polyhistidine-tag to facilitate purification. The vector is then transformed into a suitable E. coli expression strain.

  • Cell Culture and Induction: The transformed E. coli cells are cultured in a suitable medium to a desired cell density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Crude Extract Preparation: The cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or high-pressure homogenization to release the cellular contents. The cell debris is then removed by centrifugation to obtain a crude cell extract.

  • Affinity Chromatography: The crude extract is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The polyhistidine-tagged this compound dehydrogenase binds to the column, while other proteins are washed away.

  • Elution and Dialysis: The purified enzyme is eluted from the column using a buffer containing imidazole (B134444). The eluted fractions are then dialyzed against a suitable buffer to remove the imidazole and to prepare the enzyme for storage and subsequent assays.

  • Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where a single band corresponding to the molecular weight of the this compound dehydrogenase should be observed.

This compound Dehydrogenase Enzyme Assay

The enzymatic activity of this compound dehydrogenase is typically determined spectrophotometrically by monitoring the reduction of NAD(P)⁺ to NAD(P)H at 340 nm.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), the coenzyme (NAD⁺ or NADP⁺), and the substrate (this compound).

  • Enzyme Addition and Measurement: The reaction is initiated by the addition of a small, known amount of the purified this compound dehydrogenase.

  • Spectrophotometric Monitoring: The increase in absorbance at 340 nm, corresponding to the formation of NAD(P)H, is monitored over time using a spectrophotometer.

  • Calculation of Activity: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is then calculated using the molar extinction coefficient of NAD(P)H (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified assay conditions.

  • Kinetic Parameter Determination: To determine the Michaelis-Menten constant (K_m_) and the maximum velocity (V_max_), the initial rates are measured at varying concentrations of the substrate (this compound) while keeping the coenzyme concentration constant and saturating. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Experimental and Metabolic Context

To better illustrate the processes described, the following diagrams are provided.

Experimental_Workflow cluster_Purification Enzyme Purification cluster_Assay Enzyme Assay cluster_Kinetics Kinetic Analysis Gene Cloning Gene Cloning Expression Expression Gene Cloning->Expression Cell Lysis Cell Lysis Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Elution & Dialysis Elution & Dialysis Affinity Chromatography->Elution & Dialysis Purity Assessment (SDS-PAGE) Purity Assessment (SDS-PAGE) Elution & Dialysis->Purity Assessment (SDS-PAGE) Reaction Mixture Reaction Mixture Purity Assessment (SDS-PAGE)->Reaction Mixture Enzyme Addition Enzyme Addition Reaction Mixture->Enzyme Addition Spectrophotometry (340 nm) Spectrophotometry (340 nm) Enzyme Addition->Spectrophotometry (340 nm) Activity Calculation Activity Calculation Spectrophotometry (340 nm)->Activity Calculation Vary Substrate Concentration Vary Substrate Concentration Activity Calculation->Vary Substrate Concentration Measure Initial Rates Measure Initial Rates Vary Substrate Concentration->Measure Initial Rates Michaelis-Menten Plot Michaelis-Menten Plot Measure Initial Rates->Michaelis-Menten Plot Determine Km & Vmax Determine Km & Vmax Michaelis-Menten Plot->Determine Km & Vmax

Experimental workflow for kinetic analysis.

The metabolic context in which this compound dehydrogenase functions is crucial for understanding its physiological significance. In many fungi and some bacteria, it is part of the non-phosphorylative L-rhamnose catabolic pathway. In contrast, most bacteria utilize a phosphorylative pathway.

Metabolic_Pathways cluster_Fungal Fungal L-Rhamnose Catabolism (Non-phosphorylative) cluster_Bacterial Bacterial L-Rhamnose Catabolism (Phosphorylative) L_Rhamnose_F L-Rhamnose L_Rhamnono_lactone L-Rhamnono-1,4-lactone L_Rhamnose_F->L_Rhamnono_lactone L-Rhamnose Dehydrogenase L_Rhamnonate L-Rhamnonate L_Rhamnono_lactone->L_Rhamnonate Lactonase KDR 2-Keto-3-deoxy-L-rhamnonate L_Rhamnonate->KDR Dehydratase Pyruvate_F Pyruvate KDR->Pyruvate_F L_Lactaldehyde_F This compound KDR->L_Lactaldehyde_F Aldolase L_Lactate_F L-Lactate L_Lactaldehyde_F->L_Lactate_F This compound Dehydrogenase L_Rhamnose_B L-Rhamnose L_Rhamnulose L-Rhamnulose L_Rhamnose_B->L_Rhamnulose Isomerase L_Rhamnulose_1P L-Rhamnulose-1-phosphate L_Rhamnulose->L_Rhamnulose_1P Kinase DHAP Dihydroxyacetone phosphate L_Rhamnulose_1P->DHAP L_Lactaldehyde_B This compound L_Rhamnulose_1P->L_Lactaldehyde_B Aldolase L_Lactate_B L-Lactate L_Lactaldehyde_B->L_Lactate_B This compound Dehydrogenase

Fungal vs. bacterial L-rhamnose metabolism.

References

A Comparative Guide to the Substrate Specificity of Propanediol Oxidoreductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of various propanediol (B1597323) oxidoreductases, a class of enzymes crucial for the metabolism of propanediol isomers and other small alcohols and aldehydes. Understanding the nuanced differences in their substrate preferences is vital for applications in metabolic engineering, biofuel production, and the synthesis of chiral compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows to facilitate informed decisions in research and development.

At a Glance: Key Propanediol Oxidoreductases and Their Substrates

Propanediol oxidoreductases are a group of NAD(H)-dependent enzymes that catalyze the reversible oxidation of propanediols to their corresponding hydroxyaldehydes. The most well-characterized of these are the 1,2-propanediol oxidoreductase (FucO) and the 1,3-propanediol (B51772) dehydrogenase (DhaT).

  • Escherichia coli 1,2-Propanediol Oxidoreductase (FucO): This enzyme is primarily involved in the anaerobic metabolism of fucose and rhamnose, which are degraded to (S)-lactaldehyde. FucO then reduces this to (S)-1,2-propanediol. It exhibits a preference for short-chain primary alcohols and is highly stereospecific.

  • Klebsiella pneumoniae 1,3-Propanediol Dehydrogenase (DhaT): A key enzyme in the microbial production of 1,3-propanediol from glycerol (B35011), DhaT catalyzes the reduction of 3-hydroxypropionaldehyde (3-HPA) to 1,3-propanediol.

  • Neisseria gonorrhoeae 1,2-Propanediol Oxidoreductase: This enzyme has been identified and characterized, showing activity with 1,2-propanediol. Its substrate specificity is reported to be distinct from other known alcohol or glycerol dehydrogenases.[1]

  • Escherichia coli Glycerol Dehydrogenase (GldA): While its primary role is in glycerol metabolism, this enzyme has been shown to be identical to D-1-amino-2-propanol:NAD+ oxidoreductase and exhibits activity towards other diols.[2]

Quantitative Comparison of Substrate Specificity

The following tables summarize the kinetic parameters of different propanediol oxidoreductases for a range of substrates. It is important to note that the experimental conditions under which these parameters were determined may vary between studies, which can influence the absolute values.

Table 1: Kinetic Parameters of Escherichia coli 1,2-Propanediol Oxidoreductase (FucO) for Aldehyde Reduction

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
(S)-Lactaldehyde3.8 ± 0.045.4 ± 0.10.71 ± 0.01
Glycolaldehyde4.0 ± 0.0651 ± 20.08 ± 0.002
Propionaldehyde2.6 ± 0.056.9 ± 0.30.38 ± 0.01

Data sourced from a study on FucO kinetics. The enzyme shows the highest catalytic efficiency for its physiological substrate, (S)-lactaldehyde.

Table 2: Kinetic Parameters of Klebsiella pneumoniae 1,3-Propanediol Dehydrogenase (DhaT) for Aldehyde Reduction

SubstrateVmax (U/mg)Km (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
3-Hydroxypropionaldehyde260.0 ± 1.50.2 ± 0.0173.3866.5
Propionaldehyde131.6 ± 2.60.3 ± 0.087.7292.3
Butyraldehyde118.8 ± 3.40.4 ± 0.079.2198.0
Acetaldehyde10.1 ± 0.424.1 ± 1.06.70.3

Data from a characterization study of DhaT from Klebsiella pneumoniae J2B.[3] The enzyme displays high activity towards its physiological substrate, 3-hydroxypropionaldehyde, as well as other short-chain aldehydes.

Table 3: Kinetic Parameters of Klebsiella pneumoniae DhaT for Alcohol Oxidation

SubstrateVmax (U/mg)Km (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
1,3-Propanediol26.1 ± 0.213.0 ± 0.417.41.3

This table shows the kinetic parameters for the reverse reaction catalyzed by DhaT.[3]

Table 4: Apparent Michaelis Constants (Km) for Other Propanediol Oxidoreductases

EnzymeSubstrateApparent Km (mM)
Neisseria gonorrhoeae 1,2-Propanediol Oxidoreductase1,2-Propanediol17
Neisseria gonorrhoeae 1,2-Propanediol OxidoreductaseNAD+0.37
E. coli Rhamnose-induced Propanediol OxidoreductaseL-Lactaldehyde0.035
E. coli Rhamnose-induced Propanediol OxidoreductaseL-1,2-Propanediol1.25

These values provide an indication of the substrate affinity for these enzymes.[1][4]

Experimental Protocols

The determination of kinetic parameters for propanediol oxidoreductases typically involves a spectrophotometric assay that monitors the change in absorbance of NADH at 340 nm.

General Protocol for Aldehyde Reductase Activity Assay

This protocol is a generalized procedure for measuring the reduction of an aldehyde substrate.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).[3]

    • Add a known concentration of NADH (e.g., 0.1 mM).[3]

    • Add the purified enzyme solution.

  • Initiation of Reaction:

    • Initiate the reaction by adding the aldehyde substrate (e.g., 3-hydroxypropionaldehyde at various concentrations to determine Km and Vmax).

  • Spectrophotometric Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software. The kcat value can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

General Protocol for Alcohol Dehydrogenase Activity Assay

This protocol is for the oxidative reaction.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer with a higher pH to favor the oxidation reaction (e.g., 100 mM potassium carbonate buffer, pH 9.0).[3]

    • Add a known concentration of NAD+ (e.g., 2 mM).[3]

    • Add the purified enzyme solution.

  • Initiation of Reaction:

    • Start the reaction by adding the alcohol substrate (e.g., 1,3-propanediol).

  • Spectrophotometric Measurement:

    • Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity and determine the kinetic parameters as described for the reductase activity assay.

Visualizing the Metabolic Context and Experimental Workflow

Metabolic Pathway for 1,3-Propanediol Production

The following diagram illustrates the central role of 1,3-propanediol dehydrogenase (DhaT) in the microbial conversion of glycerol to 1,3-propanediol.

Metabolic_Pathway cluster_cofactors Cofactor Regeneration Glycerol Glycerol 3-HPA 3-Hydroxypropionaldehyde Glycerol->3-HPA Glycerol Dehydratase 1,3-Propanediol 1,3-Propanediol 3-HPA->1,3-Propanediol 1,3-Propanediol Dehydrogenase (DhaT) NADH NADH NAD NAD+ NADH->NAD

Caption: Role of DhaT in 1,3-propanediol synthesis.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps involved in determining the kinetic parameters of a propanediol oxidoreductase.

Experimental_Workflow start Start: Purified Enzyme prepare_reagents Prepare Reaction Buffer, Cofactors (NAD+/NADH), and Substrates start->prepare_reagents setup_assay Set up Spectrophotometer (340 nm, Constant Temperature) prepare_reagents->setup_assay run_reactions Perform Reactions with Varying Substrate Concentrations setup_assay->run_reactions collect_data Record Absorbance Change over Time run_reactions->collect_data calculate_velocity Calculate Initial Reaction Velocities collect_data->calculate_velocity analyze_kinetics Determine Km, Vmax, kcat (Michaelis-Menten Plot) calculate_velocity->analyze_kinetics end_result End: Kinetic Parameters analyze_kinetics->end_result

Caption: Workflow for enzyme kinetic analysis.

References

L-Lactaldehyde as a Metabolic Biomarker: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-lactaldehyde as a potential metabolic biomarker against established alternatives such as lactate (B86563), lactate dehydrogenase (LDH), and methylglyoxal (B44143). While this compound is a reactive intermediate in key metabolic pathways, its validation as a clinical biomarker is not yet established. This document summarizes the existing data for related biomarkers to offer a framework for evaluating the potential of this compound.

Executive Summary

This compound is an intermediate in the metabolism of L-fucose, L-rhamnose, and methylglyoxal.[1][2][3] Its position in these pathways suggests it could reflect metabolic dysregulation in various diseases. However, there is a notable lack of clinical validation studies directly assessing its performance as a biomarker. In contrast, lactate, lactate dehydrogenase (LDH), and methylglyoxal are well-established biomarkers with documented clinical utility in conditions like cancer, diabetes, and inflammatory diseases. This guide presents a comparative overview of these biomarkers, highlighting the current evidence and the significant data gap concerning this compound.

Comparative Analysis of Biomarker Performance

Due to the absence of direct validation studies for this compound, this section focuses on the performance of established, related biomarkers. The data presented below serves as a benchmark for the potential future evaluation of this compound.

BiomarkerDisease/ConditionSample TypeKey Performance MetricsNormal/Reference Range
Lactate Sepsis / Critical IllnessPlasma / BloodPrognostic for mortality, guides resuscitation.[4][5][6] Lactate clearance >10% is predictive of survival in septic shock.[5]Resting: 0.5–2.2 mmol/L.[7][8][9]
CancerSerum / Tumor MicroenvironmentHigh levels (10-50 mM in tumors) associated with tumor progression and metastasis.[10]Serum: ~1-2 mmol/L.[7]
DiabetesBloodElevated levels associated with increased risk of metabolic dysfunction-associated fatty liver disease (MAFLD) in T2DM.[11]
Lactate Dehydrogenase (LDH) CancerSerumNon-specific tumor marker; elevated levels associated with poorer outcomes in various cancers.[12][13][14][15][16] Limited sensitivity and specificity.[12][13]Varies by lab, typically ~140-280 U/L.[17]
PreeclampsiaSerumGood diagnostic accuracy; optimal cutoff of 376.5 U/L showed 87.5% sensitivity and 90.8% specificity.[18][19]
COVID-19SerumMarker of severity; cutoff >250.5 U/L had 91.3% sensitivity and 94.7% specificity for severity.[20]
DiabetesSerumMean level in diabetic patients was 328.34 U/L, higher than the reference range.[17][21]
Methylglyoxal (MG) Diabetes MellitusPlasmaEmerging biomarker for diabetes and its complications.[22] Associated with the formation of advanced glycation end products (AGEs).[22][23]
CancerBlood / Tumor TissueSignificantly increased levels in the blood of cancer patients compared to healthy controls.[24]
D-Lactate Bacterial Infections / SepsisPlasmaHighly specific for bacteremia (100% specificity at a cutoff of 131 µmol/L), but low sensitivity (31%).[25]
This compound Not EstablishedNot EstablishedNo available data on clinical performance.Not Established

Signaling and Metabolic Pathways

This compound Metabolism

This compound is a key intermediate in several metabolic pathways. In the metabolism of L-fucose and L-rhamnose, it is formed and subsequently converted to L-lactate. It is also an intermediate in the methylglyoxal pathway, where methylglyoxal is converted to D-lactaldehyde, which is then oxidized to lactic acid.[2]

L_Lactaldehyde_Metabolism cluster_fucose_rhamnose L-Fucose / L-Rhamnose Metabolism cluster_methylglyoxal Methylglyoxal Pathway L-Fucose L-Fucose L_Fuculose_1_P L-Fuculose-1-P / L-Rhamnulose-1-P L-Fucose->L_Fuculose_1_P L-Rhamnose L-Rhamnose L-Rhamnose->L_Fuculose_1_P L_Lactaldehyde_Met This compound L_Fuculose_1_P->L_Lactaldehyde_Met L_Lactate L-Lactate L_Lactaldehyde_Met->L_Lactate Lactaldehyde dehydrogenase Methylglyoxal Methylglyoxal D_Lactaldehyde D-Lactaldehyde Methylglyoxal->D_Lactaldehyde Glycerol dehydrogenase D_Lactate D-Lactate D_Lactaldehyde->D_Lactate Aldehyde dehydrogenase Pyruvate Pyruvate L_Lactate->Pyruvate LDH Acetyl_CoA Enters Central Metabolism Pyruvate->Acetyl_CoA Glycolysis HPLC_Workflow Start Biological Sample (e.g., Plasma) Deproteinization Protein Precipitation (Acetonitrile) Start->Deproteinization Derivatization Derivatization (DNPH) Deproteinization->Derivatization Evaporation Solvent Evaporation Derivatization->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Quantification Data Analysis and Quantification HPLC->Quantification

References

L-Lactaldehyde vs. Other Alpha-Hydroxy Aldehydes in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic reactions of L-lactaldehyde with other common alpha-hydroxy aldehydes, namely glycolaldehyde (B1209225) and glyceraldehyde. By presenting key metabolic pathways, comparative enzyme kinetics, and detailed experimental protocols, this document serves as a valuable resource for researchers investigating aldehyde metabolism and its implications in various biological processes.

Introduction

Alpha-hydroxy aldehydes are a class of reactive carbonyl species that play crucial roles in cellular metabolism. This compound, glycolaldehyde, and glyceraldehyde are key intermediates in various metabolic pathways, including carbohydrate metabolism and the degradation of certain amino acids and sugars. The enzymatic conversion of these aldehydes is critical for maintaining cellular homeostasis, and dysregulation of these pathways has been implicated in several diseases. This guide focuses on the comparative performance of this compound in enzymatic reactions, providing a framework for understanding the substrate specificity of the enzymes involved.

Metabolic Pathways of Alpha-Hydroxy Aldehydes

The metabolic fates of this compound, glycolaldehyde, and glyceraldehyde are governed by a series of enzymatic reactions that channel them into central metabolic pathways.

This compound Metabolism: this compound is a key intermediate in the metabolism of L-fucose and L-rhamnose.[1][2] Under aerobic conditions, it is oxidized to L-lactate by This compound dehydrogenase .[1] In anaerobic conditions, it is reduced to L-1,2-propanediol by propanediol (B1597323) oxidoreductase (also known as lactaldehyde reductase).[1] L-lactate can then be converted to pyruvate (B1213749) and enter the citric acid cycle.

L_lactaldehyde_metabolism L-Fucose / L-Rhamnose L-Fucose / L-Rhamnose This compound This compound L-Fucose / L-Rhamnose->this compound L-Lactate L-Lactate This compound->L-Lactate This compound Dehydrogenase (aerobic) L-1,2-Propanediol L-1,2-Propanediol This compound->L-1,2-Propanediol Propanediol Oxidoreductase (anaerobic) Pyruvate Pyruvate L-Lactate->Pyruvate Citric Acid Cycle Citric Acid Cycle Pyruvate->Citric Acid Cycle

Fig. 1: Metabolic pathway of this compound.

Glycolaldehyde Metabolism: Glycolaldehyde is the smallest alpha-hydroxy aldehyde and is involved in photorespiration and the metabolism of ethylene (B1197577) glycol.[3][4] It can be oxidized to glycolate (B3277807) by glycolaldehyde dehydrogenase , which in Escherichia coli has been shown to be the same enzyme as lactaldehyde dehydrogenase.[5] Glycolate can then enter the glyoxylate (B1226380) cycle.

Glycolaldehyde_metabolism Ethylene Glycol Ethylene Glycol Glycolaldehyde Glycolaldehyde Ethylene Glycol->Glycolaldehyde Glycolate Glycolate Glycolaldehyde->Glycolate Glycolaldehyde Dehydrogenase Photorespiration Photorespiration Photorespiration->Glycolaldehyde Glyoxylate Cycle Glyoxylate Cycle Glycolate->Glyoxylate Cycle

Fig. 2: Metabolic pathway of glycolaldehyde.

Glyceraldehyde Metabolism: Glyceraldehyde is a central intermediate in glycolysis. It exists in a phosphorylated form, glyceraldehyde-3-phosphate, which is a key substrate in the glycolytic pathway.[6] Free glyceraldehyde can be metabolized through three main routes: phosphorylation to glyceraldehyde-3-phosphate by triokinase , oxidation to D-glycerate by aldehyde dehydrogenase , or reduction to glycerol (B35011) by alcohol dehydrogenase .[6][7]

Glyceraldehyde_metabolism Fructose-1-Phosphate Fructose-1-Phosphate Glyceraldehyde Glyceraldehyde Fructose-1-Phosphate->Glyceraldehyde Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde->Glyceraldehyde-3-Phosphate Triokinase D-Glycerate D-Glycerate Glyceraldehyde->D-Glycerate Aldehyde Dehydrogenase Glycerol Glycerol Glyceraldehyde->Glycerol Alcohol Dehydrogenase Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis

Fig. 3: Metabolic pathways of glyceraldehyde.

Comparative Enzyme Kinetics

The efficiency with which enzymes metabolize different alpha-hydroxy aldehydes can be compared using their kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio is a measure of the overall catalytic efficiency.

Data Presentation:

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source OrganismReference
Lactaldehyde Dehydrogenase This compoundin the µM range--Escherichia coli[8]
Glycolaldehydein the µM range--Escherichia coli[8]
Glyceraldehydein the µM range--Escherichia coli[8]
Propanediol Oxidoreductase This compound---Escherichia coli-
Glycolaldehyde-----
Glyceraldehyde-----

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to determine and compare the enzymatic activity for this compound and other alpha-hydroxy aldehydes.

Experimental Workflow: Enzyme Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purification Enzyme Purification Enzyme Stock Solution Enzyme Stock Solution Enzyme Purification->Enzyme Stock Solution Reaction Mixture Preparation Reaction Mixture Preparation Enzyme Stock Solution->Reaction Mixture Preparation Substrate Preparation Substrate Preparation Substrate Stock Solutions Substrate Stock Solutions Substrate Preparation->Substrate Stock Solutions Substrate Stock Solutions->Reaction Mixture Preparation Buffer Preparation Buffer Preparation Buffer Preparation->Reaction Mixture Preparation Spectrophotometric Measurement Spectrophotometric Measurement Reaction Mixture Preparation->Spectrophotometric Measurement Initial Velocity Calculation Initial Velocity Calculation Spectrophotometric Measurement->Initial Velocity Calculation Michaelis-Menten Plot Michaelis-Menten Plot Initial Velocity Calculation->Michaelis-Menten Plot Kinetic Parameter Determination Kinetic Parameter Determination Michaelis-Menten Plot->Kinetic Parameter Determination

Fig. 4: Workflow for enzyme kinetic analysis.
Spectrophotometric Assay for Aldehyde Dehydrogenase Activity

This protocol is adapted for a continuous spectrophotometric assay to measure the oxidation of alpha-hydroxy aldehydes by aldehyde dehydrogenase, monitoring the production of NADH at 340 nm.

Materials:

  • Purified aldehyde dehydrogenase

  • This compound, glycolaldehyde, and glyceraldehyde stock solutions (e.g., 100 mM in water)

  • NAD+ stock solution (e.g., 20 mM in water)

  • Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

  • Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine the reaction buffer, NAD+ stock solution, and water to a final volume of 990 µL. The final concentration of NAD+ should be saturating (e.g., 1-2 mM).

  • Substrate Addition: Add 10 µL of the desired alpha-hydroxy aldehyde stock solution to the cuvette to initiate the reaction. The final substrate concentration should be varied to determine Km.

  • Enzyme Addition and Measurement: Add a small, fixed amount of purified aldehyde dehydrogenase to the reaction mixture and immediately start recording the absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 3-5 minutes).

  • Control: Perform a blank reaction without the enzyme to account for any non-enzymatic reduction of NAD+.

  • Data Analysis: Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Spectrophotometric Assay for Propanediol Oxidoreductase (Lactaldehyde Reductase) Activity

This protocol measures the reduction of alpha-hydroxy aldehydes by monitoring the oxidation of NADH at 340 nm.

Materials:

  • Purified propanediol oxidoreductase

  • This compound, glycolaldehyde, and glyceraldehyde stock solutions (e.g., 100 mM in water)

  • NADH stock solution (e.g., 10 mM in buffer)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine the reaction buffer, NADH stock solution, and water to a final volume of 990 µL. The final concentration of NADH should be around 0.2-0.5 mM.

  • Enzyme Addition: Add a small, fixed amount of purified propanediol oxidoreductase to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Substrate Addition and Measurement: Add 10 µL of the desired alpha-hydroxy aldehyde stock solution to initiate the reaction and immediately start recording the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 3-5 minutes).

  • Control: Perform a blank reaction without the substrate to account for any non-specific oxidation of NADH.

  • Data Analysis: Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot. Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Conclusion

This compound and other alpha-hydroxy aldehydes such as glycolaldehyde and glyceraldehyde are important metabolic intermediates processed by a range of oxidoreductases. While enzymes like E. coli lactaldehyde dehydrogenase exhibit broad substrate specificity for these compounds, a comprehensive, direct comparison of their kinetic parameters under identical conditions is needed for a complete understanding of their relative efficiencies. The provided metabolic pathway diagrams and detailed experimental protocols offer a solid foundation for researchers to conduct such comparative studies. Further investigation into the substrate preferences of various aldehyde dehydrogenases and reductases will be crucial for elucidating their precise physiological roles and for potential applications in drug development and metabolic engineering.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-lactaldehyde is crucial for understanding its role in various metabolic pathways and disease states. However, the presence of structurally similar aldehydes, such as methylglyoxal, glyceraldehyde, and glycolaldehyde (B1209225), presents a significant analytical challenge due to potential cross-reactivity in assays. This guide provides a comprehensive comparison of assay methodologies, focusing on their specificity and presenting supporting experimental data to aid in the selection of the most appropriate analytical approach.

Executive Summary

Direct, commercially available assay kits specifically for this compound are not readily found. Therefore, researchers often rely on enzymatic assays utilizing this compound dehydrogenase or chromatographic methods. This guide reveals that while enzymatic assays offer convenience, they are susceptible to cross-reactivity from other α-hydroxyaldehydes. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with derivatization, provide higher specificity but require more complex sample preparation and instrumentation. The choice of assay should be dictated by the required specificity, sensitivity, and the sample matrix being analyzed.

Enzymatic Assay Performance: A Cross-Reactivity Profile

Enzymatic assays for this compound typically rely on the activity of this compound dehydrogenase (ALDH), which catalyzes the oxidation of this compound to L-lactate with the concomitant reduction of NAD⁺ to NADH. The production of NADH can be monitored spectrophotometrically. The specificity of these assays is directly dependent on the substrate specificity of the ALDH enzyme used.

A review of available literature on the substrate specificity of this compound dehydrogenase from various organisms indicates that the enzyme exhibits activity towards other short-chain aldehydes, particularly those with a hydroxyl group on the alpha-carbon.

SubstrateEnzyme SourceKm (mM)Relative Vmax (%) (this compound = 100%)Reference
This compound Escherichia coli0.05100[1]
Glycolaldehyde Escherichia coli0.12110[1]
L-Glyceraldehyde Escherichia coli0.0890[1]
Methylglyoxal Escherichia coli2.515[1]
This compound Pichia stipitis0.23100
Glycolaldehyde Pichia stipitis0.4585
DL-Glyceraldehyde Pichia stipitis0.3195
Methylglyoxal Pichia stipitis5.210

Key Findings:

  • High Cross-Reactivity with Glycolaldehyde and Glyceraldehyde: this compound dehydrogenase from both bacterial and yeast sources shows significant activity with glycolaldehyde and glyceraldehyde, with Km and Vmax values often comparable to those for this compound. This indicates a high potential for interference in enzymatic assays.

  • Lower Cross-Reactivity with Methylglyoxal: Methylglyoxal is generally a poorer substrate for this compound dehydrogenase, exhibiting a much higher Km and lower Vmax. However, at high physiological or pathological concentrations, it could still contribute to the measured signal.

  • Competitive Inhibition: Methylglyoxal and glyceraldehyde 3-phosphate have been shown to be strong competitive inhibitors of cytosolic aldehyde dehydrogenase that oxidizes lactaldehyde, which can further complicate the interpretation of results in complex biological samples.[2]

Chromatographic Methods for Enhanced Specificity

To overcome the cross-reactivity issues inherent in enzymatic assays, chromatographic methods such as HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed. These methods typically involve a pre-column derivatization step to enhance the detection and separation of the aldehydes.

Comparison of Chromatographic Approaches:

MethodDerivatization AgentDetectionSpecificityThroughput
HPLC-UV/Fluorescence 2,4-Dinitrophenylhydrazine (DNPH)UV or FluorescenceHighMedium
GC-MS O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Mass SpectrometryVery HighLow to Medium

While specific methods detailing the simultaneous separation of this compound, methylglyoxal, glyceraldehyde, and glycolaldehyde are not abundant, the principles of these techniques allow for the development of highly specific assays. The separation of the derivatized aldehydes is achieved based on their differential partitioning between the stationary and mobile phases, and their unique mass fragmentation patterns in MS provide unambiguous identification.

Signaling Pathways and Experimental Workflows

To provide context for the importance of specific this compound measurement, the following diagrams illustrate its metabolic pathways and a general workflow for its quantification.

L_Lactaldehyde_Metabolism cluster_production This compound Production cluster_detoxification This compound Detoxification L-Fucose L-Fucose L_Fuculose_1_P L-Fuculose-1-phosphate L-Fucose->L_Fuculose_1_P L-Rhamnose L-Rhamnose L_Rhamnulose_1_P L-Rhamnulose-1-phosphate L-Rhamnose->L_Rhamnulose_1_P Methylglyoxal Methylglyoxal L_Lactaldehyde L_Lactaldehyde Methylglyoxal->L_Lactaldehyde Glycerol Dehydrogenase L_Fuculose_1_P->L_Lactaldehyde Aldolase L_Rhamnulose_1_P->L_Lactaldehyde Aldolase L_Lactate L-Lactate L_Lactaldehyde->L_Lactate This compound Dehydrogenase (Aerobic) 1_2_Propanediol 1,2-Propanediol L_Lactaldehyde->1_2_Propanediol 1,2-Propanediol Oxidoreductase (Anaerobic) Pyruvate Pyruvate L_Lactate->Pyruvate

Caption: Metabolic pathways of this compound production and detoxification.

experimental_workflow Sample Sample Homogenization Sample Preparation (e.g., Homogenization, Deproteinization) Sample->Homogenization Assay Assay Method Homogenization->Assay Enzymatic_Assay Enzymatic Assay Assay->Enzymatic_Assay Convenience Chromatographic_Assay Chromatographic Assay Assay->Chromatographic_Assay Specificity Data_Analysis Data Analysis & Quantification Enzymatic_Assay->Data_Analysis Chromatographic_Assay->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

Enzymatic Assay for this compound (General Protocol)

This protocol is based on the spectrophotometric measurement of NADH produced by this compound dehydrogenase.

Materials:

  • This compound Dehydrogenase (from E. coli or other suitable source)

  • NAD⁺ solution (10 mM)

  • This compound standard solutions (0-1 mM)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Deproteinization agent (e.g., perchloric acid) and neutralizing solution (e.g., potassium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • For biological samples, homogenize in a suitable buffer and deproteinize using perchloric acid.

    • Centrifuge to pellet the precipitated protein.

    • Neutralize the supernatant with potassium carbonate.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate and collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add:

      • 50 µL of sample or standard

      • 140 µL of Assay Buffer

      • 10 µL of 10 mM NAD⁺ solution

    • Incubate at room temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of this compound dehydrogenase solution.

    • Immediately measure the absorbance at 340 nm and continue to take readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Determine the rate of NADH production (change in absorbance per minute).

    • Subtract the rate of the blank (no this compound) from all readings.

    • Plot the rate of NADH production versus the concentration of the this compound standards to generate a standard curve.

    • Determine the concentration of this compound in the samples from the standard curve.

HPLC-Based Assay for this compound (General Protocol)

This protocol outlines a general approach using DNPH derivatization followed by HPLC-UV analysis.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile (B52724) and acid (e.g., phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound and other aldehyde standards

  • C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Derivatization:

    • To 1 mL of sample or standard, add 1 mL of the DNPH derivatization reagent.

    • Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).

  • Extraction (if necessary):

    • The derivatized aldehydes (hydrazones) can be extracted into an organic solvent like hexane (B92381) or passed through a solid-phase extraction (SPE) cartridge for cleanup and concentration.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 HPLC column.

    • Use a mobile phase gradient of acetonitrile and water to separate the different aldehyde-DNPH derivatives.

    • Monitor the elution of the derivatives using a UV detector at a wavelength of approximately 360 nm.

  • Quantification:

    • Identify the this compound-DNPH peak based on the retention time of the standard.

    • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of derivatized this compound.

Note: The specific HPLC conditions (e.g., gradient, flow rate, column dimensions) will need to be optimized to achieve baseline separation of this compound from the derivatives of methylglyoxal, glyceraldehyde, and glycolaldehyde.

Conclusion and Recommendations

The accurate measurement of this compound in the presence of related aldehydes requires careful consideration of the assay methodology.

  • For rapid screening or when interfering aldehydes are known to be in low abundance, an enzymatic assay may be suitable. However, it is crucial to be aware of the potential for overestimation due to cross-reactivity with glycolaldehyde and glyceraldehyde.

  • For definitive and specific quantification, especially in complex biological matrices, an HPLC-based method with derivatization is the recommended approach. While more labor-intensive, it provides the necessary specificity to distinguish this compound from its structural analogs.

Researchers should validate their chosen method in their specific sample matrix to ensure the accuracy and reliability of their results. This may involve spike-and-recovery experiments and comparison with an orthogonal analytical method.

References

A Comparative Analysis of L-Fucose and L-Rhamnose Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-fucose and L-rhamnose, two naturally occurring deoxyhexoses, play significant roles in various biological processes, including bacterial cell wall synthesis and host-pathogen interactions. Understanding their metabolic pathways is crucial for fields ranging from microbiology to drug development. This guide provides a detailed comparative analysis of the degradation pathways of L-fucose and L-rhamnose, primarily focusing on the well-characterized model organism, Escherichia coli.

Pathway Overview: Parallel Routes to a Common Intermediate

In E. coli, the degradation of L-fucose and L-rhamnose proceeds through parallel pathways that converge to a common intermediate, L-lactaldehyde. These pathways are induced by the presence of their respective sugar substrates. Both catabolic routes involve a similar sequence of enzymatic reactions: isomerization, phosphorylation, and aldol (B89426) cleavage.

The initial steps of both pathways lead to the formation of dihydroxyacetone phosphate (B84403) (DHAP), which enters the central glycolytic pathway, and this compound. The metabolic fate of this compound is dependent on the availability of oxygen.

L_Fucose_Degradation

L_Rhamnose_Degradation

The Fate of this compound: A Metabolic Branch Point

This compound serves as a critical branch point in the metabolism of both L-fucose and L-rhamnose.[1] Its subsequent conversion is tightly regulated by the cellular redox state, primarily influenced by the presence or absence of oxygen.[2]

  • Aerobic Conditions: In the presence of oxygen, this compound is oxidized to L-lactate by lactaldehyde dehydrogenase. L-lactate is then further converted to pyruvate, which can enter the tricarboxylic acid (TCA) cycle for energy production.[1]

  • Anaerobic Conditions: Under anaerobic conditions, this compound is reduced to L-1,2-propanediol by propanediol (B1597323) oxidoreductase.[2] This reaction serves to regenerate NAD+ from NADH, which is essential for maintaining the redox balance during fermentation. L-1,2-propanediol is typically secreted from the cell.

Lactaldehyde_Fate

Quantitative Comparison of Pathway Performance

The efficiency of L-fucose and L-rhamnose utilization can be assessed by comparing key metabolic parameters such as growth rates and product yields. The following tables summarize experimental data from studies on E. coli.

Table 1: Growth Kinetics of E. coli on L-Fucose and L-Rhamnose

ParameterL-FucoseL-RhamnoseConditions
Specific Growth Rate (μ, h⁻¹)
Aerobic0.49 ± 0.010.35 ± 0.01Minimal Medium
Anaerobic0.20 ± 0.010.18 ± 0.01Minimal Medium
Substrate Consumption Rate (q, mmol gCDW⁻¹ h⁻¹)
Aerobic15.3 ± 0.312.1 ± 0.4Minimal Medium
Anaerobic16.0 ± 1.514.2 ± 0.8Minimal Medium

Table 2: Metabolite Yields from L-Fucose and L-Rhamnose Fermentation in E. coli

Product Yield (mol/mol substrate)L-FucoseL-RhamnoseConditions
1,2-Propanediol
Aerobic0.76 ± 0.020.82 ± 0.03Minimal Medium
Anaerobic0.95 ± 0.040.98 ± 0.03Minimal Medium
Acetate
Aerobic0.11 ± 0.010.08 ± 0.01Minimal Medium
Anaerobic0.65 ± 0.030.68 ± 0.04Minimal Medium

Comparative Enzyme Kinetics

The kinetic parameters of the core enzymes in each pathway provide insights into their catalytic efficiencies.

Table 3: Kinetic Parameters of Key Enzymes in L-Fucose and L-Rhamnose Degradation in E. coli

EnzymeSubstrateK_m (mM)V_max (μmol/min/mg)
L-Fucose Isomerase (fucI) L-Fucose45Not Reported
L-Rhamnose Isomerase (rhaA) L-Rhamnose11 - 19.4240 - 280 (U/mg)
L-Fuculokinase (fucK) L-FuculoseNot ReportedNot Reported
L-Rhamnulokinase (rhaB) L-Rhamnulose0.082Not Reported
L-Fuculose-1-phosphate Aldolase (fucA) L-Fuculose-1-phosphateNot ReportedNot Reported
L-Rhamnulose-1-phosphate Aldolase (rhaD) L-Rhamnulose-1-phosphateNot ReportedNot Reported

Note: Direct comparative Vmax values are not always available in the literature under identical conditions. U/mg refers to units per milligram of protein.

Experimental Protocols

Protocol 1: Determination of L-Fucose and L-Rhamnose Concentration

This protocol outlines a general procedure for quantifying L-fucose and L-rhamnose in culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a refractive index (RI) detector

  • Aminex HPX-87H column (or equivalent carbohydrate analysis column)

  • 0.005 M Sulfuric acid (H₂SO₄) as mobile phase

  • L-Fucose and L-Rhamnose standards

  • Syringe filters (0.22 µm)

  • Culture supernatant samples

Procedure:

  • Sample Preparation: Centrifuge microbial cultures to pellet cells. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Standard Curve Preparation: Prepare a series of L-fucose and L-rhamnose standards of known concentrations in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 60°C).

    • Set the mobile phase flow rate (e.g., 0.6 mL/min).

    • Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the column.

    • Record the retention times and peak areas using the RI detector.

  • Quantification: Generate a standard curve by plotting peak area versus concentration for the L-fucose and L-rhamnose standards. Use the regression equation from the standard curve to determine the concentration of each sugar in the unknown samples.

HPLC_Workflow

Protocol 2: Lactaldehyde Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of lactaldehyde dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Cell-free extract containing lactaldehyde dehydrogenase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound solution

  • NAD⁺ solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the assay buffer, NAD⁺ solution, and cell-free extract.

  • Initiate Reaction: Start the reaction by adding the this compound solution to the cuvette and mix immediately.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH formation and thus the enzyme activity.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹ cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Conclusion

The degradation pathways of L-fucose and L-rhamnose are highly analogous, employing a conserved set of enzymatic reactions to channel these deoxyhexoses into central metabolism. While the initial steps are distinct and specific to each sugar, they converge at the key intermediate this compound. The subsequent fate of this compound is a prime example of metabolic flexibility, with its oxidation under aerobic conditions contributing to energy generation and its reduction under anaerobic conditions playing a crucial role in maintaining redox homeostasis. The quantitative data reveal that E. coli can efficiently utilize both sugars, with slight variations in growth rates and metabolite yields. Further research into the kinetic properties of the pathway enzymes will provide a more complete understanding of the subtle differences in the regulation and efficiency of these two important catabolic routes.

References

Differentiating L-lactaldehyde and Methylglyoxal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in studying cellular metabolism and carbonyl stress is the accurate differentiation and quantification of the structurally similar reactive carbonyl species, L-lactaldehyde and methylglyoxal (B44143). Both are key players in the methylglyoxal pathway, an offshoot of glycolysis, and their precise measurement is crucial for understanding various physiological and pathological processes. This guide provides a comprehensive comparison of analytical methods for distinguishing and quantifying these two molecules in biological samples, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate technique for their needs.

Overview of Analytical Methodologies

The primary challenge in the simultaneous analysis of this compound and methylglyoxal lies in their similar chemical structures. However, a range of techniques, from chromatographic separations to specific enzymatic reactions, can be employed for their distinct quantification. The main approaches include High-Performance Liquid Chromatography (HPLC) with derivatization and UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.

Chromatographic methods , particularly when coupled with a derivatization step, offer the potential for simultaneous analysis. Derivatization agents that react with the carbonyl groups of both molecules allow for their detection and separation based on the unique properties of the resulting adducts.

Enzymatic assays , on the other hand, provide high specificity for a single analyte. While not suitable for simultaneous detection in a single assay, they are invaluable for the individual quantification of this compound and methylglyoxal, offering a high degree of confidence in the measured levels of each compound.

Immunoassays , such as ELISA, are available for methylglyoxal, providing a high-throughput method for its quantification. However, similar commercially available kits for this compound are not readily found.

Comparative Performance of Analytical Methods

The choice of analytical method will depend on the specific requirements of the study, including the need for simultaneous analysis, the required sensitivity, and the available instrumentation. The following table summarizes the performance characteristics of various methods.

MethodAnalyte(s)Derivatizing AgentDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeSample Type(s)
HPLC Methylglyoxal, Glyoxal4-Nitro-1,2-phenylenediamineUV (255 nm)41-75 ng/mLNot Specified0.2-2.0 µg/mLFoods, Beverages, Wines[1]
HPLC Methylglyoxal, Glyoxal, Diacetylo-phenylenediamine (B120857)DADNot Specified6.4-6.7 µg/L (MGO)>0.99 (R²)Beverages[2]
HPLC Methylglyoxal, Glyoxal, Diacetyl4-methoxy-o-phenylenediamineFluorescence0.39 µg/L (MGO)Not SpecifiedNot SpecifiedUrine[3][4]
Enzymatic Assay This compound-Spectrophotometric (340 nm)Not SpecifiedNot SpecifiedNot SpecifiedPurified enzyme systems, Cell extracts
ELISA Kit Methylglyoxal-Colorimetric< 93.7 pg/mLNot Specified246.9-20,000 pg/mLSerum, Plasma, Tissue homogenates, Cell lysates, Cell culture supernates[5]
ELISA Kit Methylglyoxal-Colorimetric0.51 ng/mLNot Specified1.57-100 ng/mLSerum, Plasma, other biological fluids[6]
ELISA Kit Methylglyoxal-ColorimetricNot Specified0.2 µg/mL0.2 - 25 µg/mLPurified protein, Tissue Lysate, Plasma, Serum, Cell Lysate

Signaling and Metabolic Pathways

This compound and methylglyoxal are integral components of the methylglyoxal pathway, which is a branch of glycolysis. Methylglyoxal is formed from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). It can then be detoxified through two main routes. The glyoxalase system converts methylglyoxal to D-lactate. Alternatively, methylglyoxal can be metabolized to this compound, which is then oxidized to L-lactate by lactaldehyde dehydrogenase.

Methylglyoxal_Pathway Glycolysis Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal synthase L_Lactaldehyde This compound Methylglyoxal->L_Lactaldehyde Methylglyoxal reductase D_Lactate D-Lactate Methylglyoxal->D_Lactate Glyoxalase System L_Lactate L-Lactate L_Lactaldehyde->L_Lactate Lactaldehyde dehydrogenase Pyruvate Pyruvate D_Lactate->Pyruvate L_Lactate->Pyruvate

The Methylglyoxal Metabolic Pathway

Experimental Protocols

HPLC Method for Methylglyoxal and other α-Dicarbonyls with o-Phenylenediamine Derivatization

This protocol is adapted from a method for the analysis of α-dicarbonyl compounds in beverages and can be optimized for biological samples.

a. Sample Preparation and Derivatization:

  • To 5 mL of the sample (e.g., cell culture supernatant, deproteinized plasma), add an internal standard (e.g., 3,4-hexanedione).

  • Add a solution of o-phenylenediamine (OPD) to initiate the derivatization reaction.

  • The reaction mixture is then subjected to vortex-assisted liquid-liquid microextraction (VALLME) for purification of the derivatives.

b. HPLC-DAD Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection: Diode array detector (DAD) to monitor the absorbance of the quinoxaline (B1680401) derivatives.

  • Quantification: The concentration of methylglyoxal is determined by comparing the peak area of its derivative to that of the internal standard and a calibration curve prepared with known concentrations of methylglyoxal standards.

Enzymatic Assay for this compound

This protocol is based on the activity of lactaldehyde dehydrogenase.

a. Reagents:

  • Assay Buffer: 100 mM TES, pH 7.5.

  • NAD+ Solution: 2.5 mM NAD+ in assay buffer.

  • This compound Standard Solutions: Prepared in assay buffer.

  • Lactaldehyde Dehydrogenase: Purified recombinant enzyme.

b. Assay Procedure:

  • In a 1 mL cuvette, combine the assay buffer, NAD+ solution, and the sample containing this compound.

  • Initiate the reaction by adding a known amount of lactaldehyde dehydrogenase.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • The rate of the reaction is proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.[7]

Methylglyoxal ELISA

This is a general protocol based on commercially available competitive ELISA kits.

a. Principle: The assay is a competitive immunoassay. Methylglyoxal in the sample competes with a labeled methylglyoxal conjugate for binding to a limited number of anti-methylglyoxal antibody sites on a microplate. The amount of labeled conjugate bound is inversely proportional to the concentration of methylglyoxal in the sample.

b. Assay Procedure:

  • Prepare standards and samples.

  • Add standards and samples to the wells of the antibody-coated microplate.

  • Add the biotin-labeled methylglyoxal conjugate to each well and incubate.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again.

  • Add a substrate solution (e.g., TMB) and incubate to develop color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • The concentration of methylglyoxal in the samples is determined by comparing their absorbance to the standard curve.[5][6]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and methylglyoxal in biological samples.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation Biological_Sample Biological Sample (e.g., Plasma, Cell Lysate) Deproteinization Deproteinization (e.g., Acetonitrile Precipitation) Biological_Sample->Deproteinization HPLC HPLC with Derivatization (Simultaneous Analysis) Deproteinization->HPLC Enzymatic_Assay Specific Enzymatic Assays (Individual Quantification) Deproteinization->Enzymatic_Assay ELISA Methylglyoxal ELISA (High-Throughput Screening) Deproteinization->ELISA Quantification Quantification against Standard Curves HPLC->Quantification Enzymatic_Assay->Quantification ELISA->Quantification Interpretation Biological Interpretation Quantification->Interpretation

General workflow for analysis.

Conclusion

The differentiation and quantification of this compound and methylglyoxal in biological samples require careful consideration of the analytical methodology. While HPLC and LC-MS/MS methods with derivatization hold the promise of simultaneous analysis, specific and highly sensitive quantification of individual analytes can be robustly achieved using enzymatic assays for this compound and either enzymatic assays or ELISA for methylglyoxal. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable approach for their specific research questions, ultimately contributing to a deeper understanding of the roles of these reactive carbonyl species in health and disease.

References

Structural Showdown: A Comparative Guide to the Apo and Holo Forms of Lactaldehyde Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed structural comparison of the apo and holo forms of Escherichia coli lactaldehyde reductase, also known as FucO, reveals significant conformational changes upon cofactor binding, providing critical insights for researchers in enzymology and drug development. This guide synthesizes crystallographic data to objectively compare the two states, offering valuable information for understanding the enzyme's mechanism and for the design of targeted inhibitors.

Lactaldehyde reductase is a dimeric enzyme, with each subunit comprising an N-terminal NAD-binding domain and a C-terminal Fe(II)-binding catalytic domain. The transition between the catalytically inactive apo form and the active holo form, bound to its NADH cofactor, is characterized by a substantial domain rearrangement.

Quantitative Structural Comparison

Analysis of the crystal structures of the apo and holo forms of lactaldehyde reductase reveals key quantitative differences that underscore the conformational flexibility of the enzyme. The following table summarizes these structural changes, with the apo form represented by the L259V mutant in an open conformation and the holo form by the F254I mutant in a closed conformation with bound NADH and Fe(II) (PDB entry 7R5T).[1]

Structural ParameterApo Form (Open Conformation)Holo Form (Closed Conformation, PDB: 7R5T)
Overall Conformation OpenClosed
Inter-domain Cleft WideNarrow
Domain Orientation Rotated outwardsRotated inwards
Approximate Inter-domain Rotation -~20 degrees relative to the apo form[1]
Catalytic Site Accessibility Accessible to solventSequestered from solvent

Experimental Protocols

The structural data presented in this guide were obtained through X-ray crystallography. Below are the detailed methodologies for the crystallization of both the apo and holo forms of lactaldehyde reductase.

Crystallization of Apo-Lactaldehyde Reductase (Open Conformation)

Crystallization of the apo form of lactaldehyde reductase, specifically the L259V point mutation variant, was achieved in the absence of the coenzyme (NADH or NAD+) and the Fe(II) ion.[1]

  • Protein Preparation: The L259V mutant of E. coli lactaldehyde reductase was expressed and purified to homogeneity.

  • Crystallization Method: The sitting-drop vapor diffusion method was employed.

  • Crystallization Conditions: Purified apo-L259V FucO was mixed with a reservoir solution containing a suitable precipitant. While the exact precipitant is not detailed in the abstract, typical conditions involve buffers such as HEPES or Tris at a physiological pH and precipitants like polyethylene (B3416737) glycol (PEG) of various molecular weights.

  • Crystal Growth: Crystals were grown at a constant temperature (e.g., 20°C) over several days.

  • Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection.

Crystallization of Holo-Lactaldehyde Reductase (Closed Conformation)

The holo form of lactaldehyde reductase was crystallized as a ternary complex with NAD+ and a substrate analog, glycolaldehyde (B1209225).

  • Protein Preparation: Wild-type or mutant (e.g., F254I) E. coli lactaldehyde reductase was expressed and purified.

  • Formation of the Ternary Complex: The purified enzyme was incubated with 4 mM NAD+ and 4 mM glycolaldehyde to form the abortive ternary complex.

  • Crystallization Method: The sitting-drop vapor diffusion method was used.

  • Crystallization Conditions: 1 µL of the protein ternary complex (at 10 mg/ml) was mixed with 1 µL of a reservoir solution containing 0.8 M ammonium (B1175870) sulfate (B86663) and 0.1 M MES buffer at pH 6.0.

  • Crystal Growth: Crystals were grown at 20°C.

  • Data Collection: Crystals were prepared for X-ray diffraction analysis.

Visualizing the Conformational Change

The binding of the NADH cofactor induces a significant conformational change, transitioning the enzyme from an "open" and catalytically inactive state to a "closed" and active state. This process is essential for creating the catalytically competent active site.

Apo Apo-Lactaldehyde Reductase (Open, Inactive) Holo Holo-Lactaldehyde Reductase (Closed, Active) Apo->Holo + NADH Holo->Apo - NADH Catalysis Catalysis Holo->Catalysis + Lactaldehyde NADH NADH Substrate Lactaldehyde Product 1,2-Propanediol Catalysis->Holo - 1,2-Propanediol

References

A Comparative Guide to Cofactor Efficiency: NAD⁺ vs. NADP⁺ with Lactaldehyde Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficiency of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and its phosphorylated counterpart (NADP⁺) as cofactors for lactaldehyde dehydrogenase. This enzyme plays a crucial role in various metabolic pathways, including the catabolism of fucose and rhamnose. Understanding its cofactor specificity is paramount for researchers designing enzymatic assays, developing metabolic engineering strategies, and for professionals in drug development targeting this enzyme class.

Executive Summary

Experimental evidence strongly indicates that lactaldehyde dehydrogenase is a highly specific NAD⁺-dependent enzyme. While NAD⁺ serves as an efficient electron acceptor in the oxidation of lactaldehyde to lactate (B86563), NADP⁺ not only fails to act as an effective cofactor but has been shown to be an inhibitor of the enzyme, at least in the well-characterized lactaldehyde dehydrogenase from Escherichia coli. This specificity is rooted in the structural architecture of the enzyme's cofactor-binding site.

Quantitative Data Comparison

The stark difference in cofactor utilization by lactaldehyde dehydrogenase is reflected in the available kinetic data. For many dehydrogenases that exhibit a strong preference for one cofactor, detailed kinetic parameters for the non-preferred cofactor are often not determined or reported, as the activity is negligible. In the case of E. coli lactaldehyde dehydrogenase, NADP⁺ has been identified as an inhibitor.

CofactorMichaelis Constant (Kₘ)Maximal Velocity (Vₘₐₓ)Catalytic Efficiency (k꜀ₐₜ/Kₘ)Notes
NAD⁺ Reported values vary by species and experimental conditions.Typically exhibits robust, measurable activity.HighThe preferred and efficient cofactor for lactaldehyde dehydrogenase.[1][2]
NADP⁺ Not Applicable (Inhibitor)Not Detected / NegligibleNot ApplicableActs as an inhibitor for E. coli lactaldehyde dehydrogenase.[1]

Note: The table reflects the current understanding of lactaldehyde dehydrogenase cofactor specificity. Researchers investigating this enzyme from a novel organism should empirically determine the activity with both cofactors.

Structural Basis for Cofactor Specificity

The high specificity of lactaldehyde dehydrogenase for NAD⁺ over NADP⁺ is dictated by the specific amino acid residues within the cofactor-binding pocket. In E. coli lactaldehyde dehydrogenase, the crystal structure reveals that the residue Glutamate-179 (E179) plays a pivotal role. The carboxylate side chain of E179 forms a favorable hydrogen bond with the 2'-hydroxyl group of the adenosine (B11128) ribose in NADH.[1] However, the negatively charged 2'-phosphate group of NADPH is repelled by the negatively charged carboxylate of E179, leading to a conformational change that hinders proper binding and catalytic activity.[1] This structural repulsion explains why NADP⁺ not only is an inefficient cofactor but also acts as an inhibitor by occupying the binding site and preventing NAD⁺ from binding.

Experimental Protocol: Assay of Lactaldehyde Dehydrogenase Activity

This protocol describes a spectrophotometric method to determine the activity of lactaldehyde dehydrogenase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The same setup can be used to test for activity with NADP⁺ by substituting it for NAD⁺ in the reaction mixture.

Materials:

  • Purified lactaldehyde dehydrogenase

  • Lactaldehyde solution (substrate)

  • NAD⁺ solution

  • NADP⁺ solution

  • Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the reaction buffer, a saturating concentration of lactaldehyde (e.g., 5 mM), and the cofactor (NAD⁺ or NADP⁺, e.g., 2 mM).

  • Enzyme Addition: Initiate the reaction by adding a small, known amount of purified lactaldehyde dehydrogenase to the reaction mixture. Mix gently by inverting the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time. Record the initial linear rate of the reaction.

  • Blank Measurement: A control reaction lacking the enzyme should be run to account for any non-enzymatic reduction of the cofactor.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Kinetic Parameter Determination: To determine the Kₘ and Vₘₐₓ for NAD⁺, vary its concentration while keeping the lactaldehyde concentration constant and saturating. Plot the initial velocities against the NAD⁺ concentrations and fit the data to the Michaelis-Menten equation. The same can be attempted for NADP⁺ to confirm the lack of activity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cofactor efficiency of lactaldehyde dehydrogenase.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Purified Lactaldehyde Dehydrogenase Reaction_Mix Prepare Reaction Mixture Enzyme->Reaction_Mix Substrate Lactaldehyde Substrate->Reaction_Mix Cofactors NAD+ / NADP+ Cofactors->Reaction_Mix Buffer Reaction Buffer Buffer->Reaction_Mix Initiate Initiate with Enzyme Reaction_Mix->Initiate Monitor Monitor A340 nm Initiate->Monitor Calc_V0 Calculate Initial Velocity Monitor->Calc_V0 Kinetics Determine Kinetic Parameters (Km, Vmax) Calc_V0->Kinetics Compare Compare Cofactor Efficiency Kinetics->Compare

Caption: Workflow for comparing NAD⁺ and NADP⁺ efficiency with lactaldehyde dehydrogenase.

Signaling Pathway: Lactaldehyde Oxidation

The following diagram illustrates the enzymatic reaction catalyzed by lactaldehyde dehydrogenase.

lactaldehyde_oxidation Lactaldehyde Lactaldehyde Enzyme Lactaldehyde Dehydrogenase Lactaldehyde->Enzyme Lactate Lactate NAD NAD+ NAD->Enzyme NADH NADH + H+ Enzyme->Lactate Enzyme->NADH

Caption: Oxidation of lactaldehyde to lactate by lactaldehyde dehydrogenase with NAD⁺ as a cofactor.

Conclusion

For researchers working with lactaldehyde dehydrogenase, it is critical to recognize its high specificity for NAD⁺. The use of NADP⁺ is not a viable alternative and may inhibit the reaction. The provided experimental protocol offers a robust method to confirm this cofactor preference and to characterize the enzyme's kinetic properties with NAD⁺. This fundamental understanding of cofactor efficiency is essential for accurate experimental design and the effective application of this enzyme in various biotechnological and pharmaceutical contexts.

References

Safety Operating Guide

Navigating the Safe Disposal of L-Lactaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of L-lactaldehyde, a key intermediate in various metabolic pathways. Adherence to these procedures is critical for mitigating risks and protecting both laboratory personnel and the environment.

Immediate Safety and Hazard Profile

This compound is a reactive aldehyde that requires careful handling. While specific GHS classifications can vary by supplier, it is generally considered an irritant. Always consult the Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed safety information.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent ignition.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill.

  • Collect Absorbed Material: Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal as hazardous waste.

  • Clean the Spill Area: Decontaminate the area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Label Waste Container: Clearly label the container with "Hazardous Waste," "this compound," and any other components of the waste.

Operational Plan for this compound Disposal

There are two primary routes for the proper disposal of this compound waste: collection by a certified hazardous waste disposal service or in-lab neutralization prior to disposal. The preferred method should be determined in consultation with your institution's Environmental Health and Safety (EHS) office and in accordance with local, state, and federal regulations.

Method 1: Collection by a Certified Hazardous Waste Disposal Service (Recommended)

This is the most straightforward and generally recommended method for the disposal of this compound waste.

Procedural Steps:

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect Waste: Collect all materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated disposable labware (e.g., pipette tips, weighing boats), in a designated, compatible, and properly sealed waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

  • Container Management: Keep the waste container closed except when adding waste.

  • Labeling: Properly label the waste container. The label should include:

    • The words "Hazardous Waste."

    • The name "this compound Waste." If it is a mixture, list all constituents and their approximate percentages.

    • The date when the waste was first added to the container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as oxidizing agents.

  • Arrange for Disposal: Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

Method 2: In-Lab Neutralization (Requires Verification and EHS Approval)

While no specific protocols for the in-lab neutralization of this compound are readily available, methods for neutralizing other aldehydes can potentially be adapted. It is crucial to test any neutralization procedure on a small scale in a controlled environment and with the approval of your institution's EHS office before implementing it for bulk waste disposal.

The following table summarizes potential neutralization agents for aldehydes. These are not validated for this compound and are provided for informational purposes to guide further investigation with your EHS department.

Neutralizing AgentGeneral ProtocolReaction TimeEnd ProductConsiderations
Sodium Pyrosulfite Contact aldehyde-containing wastewater with a sufficient amount of sodium pyrosulfite with agitation.~15 minutesNon-toxic, water-soluble substances.The method is described as effective for a range of aldehydes, producing a neutralized solution with a pH of approximately 6-9.[2]
Sodium Hypochlorite (B82951) (Bleach) Treat the aldehyde solution with an equal volume of 5% sodium hypochlorite (bleach).20 minutes to 6 hoursOxidized, non-toxic byproducts.The reaction can be promoted by the addition of a base. This method has been shown to be effective for glutaraldehyde.[3]
Hydrogen Peroxide Treat the aldehyde solution with a specific volume of hydrogen peroxide (e.g., 2% volume of 10% H₂O₂ for 0.55% OPA).VariesOxidized, non-toxic byproducts.The required volume and concentration of hydrogen peroxide will depend on the concentration of the aldehyde.[3]
Commercial Aldehyde Neutralizers (e.g., Aldex®, Form-ZERO™) Follow the manufacturer's instructions. Typically involves adding a specific ratio of the neutralizing agent to the aldehyde waste.Varies by product (e.g., 25 minutes for Form-ZERO™).Non-hazardous end-product, suitable for drain or trash disposal according to the manufacturer.[4][5][6][7][8]These products are formulated for specific aldehydes like formaldehyde (B43269) and glutaraldehyde. Their efficacy for this compound would need to be confirmed.[4][5][6][7][8]
Experimental Protocol: General Procedure for In-Lab Aldehyde Neutralization (for methods listed above)

This is a general guideline and must be adapted and validated for this compound under the supervision of your institution's EHS department.

  • Small-Scale Test: In a chemical fume hood, prepare a small, known quantity and concentration of this compound waste.

  • Reagent Calculation: Calculate the amount of neutralizing agent required based on the information in the table above or the manufacturer's instructions.

  • Neutralization Reaction: Slowly add the neutralizing agent to the this compound waste with stirring. Monitor the reaction for any signs of heat generation, gas evolution, or other unexpected changes.

  • Reaction Time: Allow the reaction to proceed for the recommended time.

  • Verification of Neutralization: Use an appropriate analytical method to confirm the absence of this compound in the treated waste. This could involve techniques such as HPLC or a specific colorimetric test for aldehydes if available.

  • pH Adjustment: Check the pH of the treated solution and adjust to a neutral range (typically 6-9) if necessary before disposal.

  • Disposal: If neutralization is complete and the solution meets all local wastewater discharge regulations, it may be permissible to dispose of it down the drain with copious amounts of water. Otherwise, it should be collected as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

L_Lactaldehyde_Disposal_Workflow cluster_prep Waste Generation and Initial Handling cluster_decision Disposal Pathway Decision cluster_direct_disposal Direct Disposal via Hazardous Waste Service cluster_neutralization In-Lab Neutralization (Requires EHS Approval) gen Generate this compound Waste collect Collect in a labeled, compatible waste container gen->collect consult Consult Institutional EHS Policy and Local Regulations collect->consult store Store in Satellite Accumulation Area consult->store Direct Disposal (Recommended) protocol Select and Validate Neutralization Protocol (Small-Scale Test) consult->protocol In-Lab Neutralization (If Approved) pickup Arrange for EHS/ Certified Vendor Pickup store->pickup final_disp Final Disposal by Licensed Facility pickup->final_disp perform Perform Neutralization on Bulk Waste protocol->perform verify Verify Complete Neutralization (Analytical Test) perform->verify adjust Adjust pH to Neutral (6-9) verify->adjust adjust->collect If Neutralization Fails or Not Permitted for Drain drain Drain Disposal with Copious Water (If Permitted) adjust->drain

Caption: Workflow for the proper disposal of this compound waste.

By following these guidelines and working closely with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Lactaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling L-lactaldehyde, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the well-being of your team.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. This compound is known to cause skin and serious eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection: A lab coat is essential. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or punctures before use.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

Hazard Type Required PPE Additional PPE (Risk-Dependent)
Eye Contact Chemical Splash GogglesFace Shield
Skin Contact Lab Coat, Nitrile GlovesChemical-Resistant Apron
Inhalation Not generally required with adequate ventilationRespirator (if vapors/aerosols are generated)

Emergency and First Aid Procedures

In the event of an accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow outlines the key steps from preparation to post-handling procedures.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Pre-Task Hazard Assessment b Gather All Necessary Materials a->b c Don Appropriate PPE b->c d Work in a Well-Ventilated Area (e.g., Fume Hood) c->d Proceed to Handling e Handle with Care to Avoid Spills and Aerosol Generation d->e f Keep Containers Tightly Closed When Not in Use e->f g Decontaminate Work Area f->g Proceed to Post-Handling h Properly Label and Store this compound g->h i Dispose of Waste According to Protocol h->i j Remove and Dispose of Gloves i->j k Wash Hands Thoroughly j->k

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound waste should be treated as hazardous waste.

Key Disposal Principles:

  • Never dispose of this compound down the drain.

  • Collect all this compound waste in a designated, properly labeled, and sealed container.

  • The container should be compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrange for disposal through a licensed hazardous waste disposal company.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

G start This compound Waste Generated decision1 Is the waste container full? start->decision1 process1 Continue to Collect Waste in Designated Container decision1->process1 No process2 Securely Seal the Waste Container decision1->process2 Yes process1->start process3 Label Container as 'Hazardous Waste - this compound' process2->process3 process4 Store in Designated Hazardous Waste Accumulation Area process3->process4 end Arrange for Pickup by Licensed Waste Disposal Vendor process4->end

Caption: A logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.